molecular formula C8H14O4 B1208492 Adipic acid monoethyl ester CAS No. 626-86-8

Adipic acid monoethyl ester

Cat. No.: B1208492
CAS No.: 626-86-8
M. Wt: 174.19 g/mol
InChI Key: UZNLHJCCGYKCIL-UHFFFAOYSA-N
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Description

Adipic acid monoethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8877. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethoxy-6-oxohexanoic acid
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InChI

InChI=1S/C8H14O4/c1-2-12-8(11)6-4-3-5-7(9)10/h2-6H2,1H3,(H,9,10)
Source PubChem
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InChI Key

UZNLHJCCGYKCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70862319
Record name Adipic acid monoethyl ester
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Molecular Weight

174.19 g/mol
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CAS No.

626-86-8
Record name 1-Ethyl hexanedioate
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Record name Adipic acid monoethyl ester
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Record name Monoethyl adipate
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Record name Hexanedioic acid, 1-ethyl ester
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Record name Adipic acid monoethyl ester
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Record name Ethyl hydrogen adipate
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Foundational & Exploratory

An In-depth Technical Guide to Adipic Acid Monoethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 626-86-8

This technical guide provides a comprehensive overview of adipic acid monoethyl ester, a significant chemical intermediate in various research and industrial applications. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and key applications, with a focus on experimental data and protocols.

Chemical Identity and Properties

This compound, also known by synonyms such as monoethyl adipate and ethyl hydrogen adipate, is the mono-ester derivative of adipic acid and ethanol. Its unique bifunctional nature, possessing both a carboxylic acid and an ester group, makes it a versatile building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 626-86-8[2][3]
Molecular Formula C8H14O4
Molecular Weight 174.20 g/mol
Appearance Solid[4]
Melting Point 28-29 °C[1]
Boiling Point 180 °C at 18 mmHg[1]
Density 0.98 g/mL at 25 °C[1]
Refractive Index n20/D 1.439[1]
Flash Point >110 °C (>230 °F)[1][5]
Solubility Soluble in water (50 mg/mL)[1]
InChI Key UZNLHJCCGYKCIL-UHFFFAOYSA-N
SMILES String CCOC(=O)CCCCC(O)=O

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the esterification of adipic acid. A common challenge in the synthesis is controlling the reaction to favor the formation of the monoester over the diester, diethyl adipate.

A patented method for synthesizing high-purity this compound involves the formation of an adipic anhydride intermediate, which is then subjected to alcoholysis. This method effectively reduces the formation of the diethyl adipate byproduct, leading to higher yields and purity of the desired monoester.[6][7]

Materials:

  • Adipic acid

  • Sulfuric acid (catalyst)

  • Anhydrous ethanol

  • Organic solvent (e.g., toluene)

Procedure:

  • Dehydration: A mixture of adipic acid and a catalytic amount of sulfuric acid in an organic solvent is heated to reflux at 145-170 °C for 4-6 hours. Water is continuously removed from the reaction mixture.

  • Acid Separation: The reaction mixture is cooled to 15-35 °C, allowing for the separation of the sulfuric acid layer.

  • Alcoholysis: Anhydrous ethanol is added dropwise to the product from the previous step. The mixture is then maintained at a temperature of 45-65 °C for 1-4 hours.

  • Purification: The organic solvent is recovered under reduced pressure, and the final product, this compound, is obtained through distillation.

This process reportedly yields a product with a purity of over 99.0% and a molar yield of 96-97%.[6][7]

G Synthesis Workflow of this compound A Adipic Acid + Sulfuric Acid + Organic Solvent B Reflux (145-170 °C, 4-6h) Dehydration A->B Heat C Cooling (15-35 °C) & Acid Separation B->C D Addition of Anhydrous Ethanol (45-65 °C, 1-4h) C->D Alcoholysis E Solvent Recovery & Distillation D->E F This compound (>99% Purity) E->F

Synthesis of this compound.

Another method involves the direct esterification of adipic acid with ethanol in the presence of acetic acid as a catalyst.

Materials:

  • Adipic acid

  • 95% Ethanol

  • 6% Acetic acid

  • Chloroform

  • Water

Procedure:

  • A mixture of adipic acid, 6% acetic acid, 95% ethanol, and water in chloroform is heated to 60 °C and maintained at this temperature for 8 hours.

  • After the reaction, the organic layer is separated and concentrated to yield monoethyl adipate.

This method has been reported to produce monoethyl adipate with a purity of 99.26% and a molar yield of 98.4%.[8]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in organic synthesis, pharmaceuticals, agrochemicals, and the dyestuff industry.[1] Its applications in drug development are noteworthy:

  • Antitumor Agents: It is used as a reagent in the synthesis of colchicine-SAHA (suberoylanilide hydroxamic acid) hybrids, which are investigated as potential antitumor agents.[2]

  • DNA-Encoded Chemical Libraries: The compound is utilized in the selection of streptavidin binders from DNA-encoded chemical libraries, a modern technique in drug discovery.[2]

Logical Relationship: Saponification of Adipate Esters

The saponification of diethyl adipate is a consecutive reaction where this compound is the intermediate product. Understanding this reaction is crucial for controlling the synthesis and purification of the monoester. The process involves two steps:

  • Diethyl adipate reacts with sodium hydroxide to form monoethyl adipate and ethanol.

  • Monoethyl adipate then reacts with additional sodium hydroxide to produce disodium adipate and ethanol.

By employing techniques like reactive distillation, the intermediate monoethyl adipate can be removed from the reaction zone before it is further converted to the final product, thereby enhancing the yield of the desired monoester.[9]

G Saponification of Diethyl Adipate cluster_0 cluster_1 DiethylAdipate Diethyl Adipate MonoethylAdipate Monoethyl Adipate (Intermediate) DiethylAdipate->MonoethylAdipate Step 1 DisodiumAdipate Disodium Adipate (Final Product) MonoethylAdipate->DisodiumAdipate Step 2 NaOH1 + NaOH NaOH2 + NaOH Ethanol1 - Ethanol Ethanol2 - Ethanol

Consecutive reaction of diethyl adipate saponification.

Safety and Handling

According to safety data sheets, this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[10] However, standard laboratory safety precautions should be observed. It is incompatible with bases, oxidizing agents, and reducing agents.[1][11] Personal protective equipment such as eye shields and gloves are recommended during handling.

Table 2: Safety and Regulatory Information

IdentifierInformationReferences
GHS Classification Not classified as hazardous[10]
Incompatibilities Bases, oxidizing agents, reducing agents[1][11]
Recommended PPE Eyeshields, gloves, type N95 (US) respirator
Storage Keep in a dry, cool, and well-ventilated place[4]

This guide provides a foundational understanding of this compound for professionals in scientific research and development. The compiled data and protocols are intended to facilitate further investigation and application of this versatile chemical compound.

References

An In-depth Technical Guide to Adipic Acid Monoethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of adipic acid monoethyl ester, a valuable bifunctional molecule in organic synthesis and various research applications. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, spectral data for characterization, and key applications in drug development and materials science.

Chemical Identity and Properties

This compound, a mono-ester of adipic acid, is also known by several synonyms. Its chemical structure features a terminal carboxylic acid and a terminal ethyl ester, making it a versatile building block in chemical synthesis.

IUPAC Name: 6-ethoxy-6-oxohexanoic acid[1]

Synonyms: Monoethyl adipate, Ethyl hydrogen adipate, Adipic acid, monoethyl ester[2]

CAS Number: 626-86-8

Molecular Formula: C8H14O4

Molecular Weight: 174.19 g/mol [3]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
AppearanceOff-white low melting solid[4]
Melting Point28-29 °C[5]
Boiling Point180 °C at 18 mmHg[5]
Density0.98 g/mL at 25 °C[5]
Refractive Index (n20/D)1.439[5]
SolubilitySoluble in water[5]

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of adipic acid with ethanol, using a strong acid catalyst. This reaction is an equilibrium process, and to drive it towards the formation of the monoester, the reaction conditions, particularly the stoichiometry of the reactants, must be carefully controlled.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on established methods for Fischer esterification.

Materials:

  • Adipic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (optional, for azeotropic removal of water)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation (simple or fractional, depending on purity requirements)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine adipic acid and a molar excess of absolute ethanol. A 1:1 to 1:3 molar ratio of adipic acid to ethanol is typically used to favor mono-esterification.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% by weight of the adipic acid) to the reaction mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Solvent Removal: If the reaction was performed with a large excess of ethanol, remove the excess ethanol using a rotary evaporator.

  • Extraction: Dilute the residue with water and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic extracts sequentially with a saturated solution of sodium bicarbonate (to neutralize the acidic catalyst and unreacted adipic acid), water, and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter to remove the drying agent.

  • Purification: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product. The crude this compound can be further purified by vacuum distillation.

Synthesis Pathway Diagram

The following diagram illustrates the Fischer esterification of adipic acid to produce this compound.

Fischer_Esterification Adipic_Acid Adipic Acid HOOC(CH₂)₄COOH Intermediate Protonated Adipic Acid Adipic_Acid->Intermediate + H⁺ Ethanol Ethanol CH₃CH₂OH Catalyst H₂SO₄ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Intermediate->Tetrahedral_Intermediate + CH₃CH₂OH Monoester_Protonated Protonated Monoester Tetrahedral_Intermediate->Monoester_Protonated - H₂O Monoester This compound HOOC(CH₂)₄COOCH₂CH₃ Monoester_Protonated->Monoester - H⁺ Water Water H₂O

Caption: Fischer esterification of adipic acid with ethanol.

Spectral Data for Characterization

The following table summarizes the available spectral data for the characterization of this compound.

Table 2: Spectral Data of this compound

Technique Data Source
¹H NMR Predicted (CDCl₃): δ 9.60 (br s, 1H, -COOH), 4.10 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.60 (t, J=7.0 Hz, 2H, -CH₂COOH), 2.30 (t, J=7.0 Hz, 2H, -CH₂COOEt), 1.60 (m, 4H, -CH₂CH₂-), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃).Predicted data based on chemical structure.
¹³C NMR No experimental data found. Predicted shifts would be approximately: δ 179 (-COOH), 173 (-COOR), 60 (-OCH₂), 34 (-CH₂COOH), 33 (-CH₂COOR), 24, 24 (-CH₂CH₂-), 14 (-CH₃).Predicted data based on chemical structure.
IR (Infrared) Spectroscopy Broad O-H stretch (~3300-2500 cm⁻¹), C=O stretch (carboxylic acid dimer, ~1710 cm⁻¹), C=O stretch (ester, ~1735 cm⁻¹), C-O stretch (~1200-1100 cm⁻¹).[6][7]
Mass Spectrometry (MS) The NIST WebBook provides the electron ionization mass spectrum. Key fragments would arise from the loss of the ethyl group, ethoxy group, and cleavage of the aliphatic chain.[8]

Applications in Research and Drug Development

This compound serves as a valuable intermediate and building block in several areas of chemical and pharmaceutical research.[5]

Synthesis of Bioactive Molecules

This compound has been utilized as a reagent in the synthetic preparation of colchicine-SAHA (suberanilohydroxamic acid) hybrids.[4] These hybrid molecules are designed as potential antitumor agents, combining the microtubule-targeting properties of colchicine with the histone deacetylase (HDAC) inhibitory activity of SAHA. The this compound acts as a linker, connecting the two pharmacophores.

Workflow for Synthesis of Colchicine-SAHA Hybrids:

SAHA_Hybrid_Synthesis Colchicine_Derivative Colchicine Derivative with free amine Coupling_1 Amide Coupling Colchicine_Derivative->Coupling_1 Adipic_Monoester This compound Adipic_Monoester->Coupling_1 Intermediate_Ester Colchicine-Adipate Ester Intermediate Coupling_1->Intermediate_Ester Hydrolysis Ester Hydrolysis Intermediate_Ester->Hydrolysis Intermediate_Acid Colchicine-Adipate Acid Intermediate Hydrolysis->Intermediate_Acid Coupling_2 Amide Coupling Intermediate_Acid->Coupling_2 SAHA_Amine SAHA Amine Derivative SAHA_Amine->Coupling_2 Final_Product Colchicine-SAHA Hybrid Coupling_2->Final_Product

Caption: Synthetic workflow for Colchicine-SAHA hybrids.

DNA-Encoded Chemical Libraries

This compound is employed in the construction of DNA-encoded chemical libraries (DECLs).[4] DECLs are vast collections of chemical compounds individually coupled to a unique DNA barcode. These libraries are used for the rapid screening and identification of ligands for protein targets. The carboxylic acid functionality of this compound allows for its conjugation to DNA strands functionalized with an amine, while the ester group can be further modified. This bifunctionality makes it a useful scaffold for creating diverse chemical libraries. One specific application has been in the selection of streptavidin binders from a DNA-encoded chemical library.[4][6]

Logical Relationship in DECL Screening:

DECL_Screening cluster_library DNA-Encoded Library Construction cluster_selection Affinity Selection cluster_analysis Identification of Binders DNA_Oligo Amine-Functionalized DNA Oligo Conjugation Amide Bond Formation DNA_Oligo->Conjugation Adipic_Monoester Adipic Acid Monoethyl Ester Adipic_Monoester->Conjugation DNA_Adipate_Ester DNA-Adipate Ester Conjugate Conjugation->DNA_Adipate_Ester Binding Binding of Library Members DNA_Adipate_Ester->Binding Protein_Target Immobilized Protein Target (e.g., Streptavidin) Protein_Target->Binding Wash Wash to Remove Non-binders Binding->Wash Elution Elution of Binders Wash->Elution PCR PCR Amplification of DNA Tags Elution->PCR Sequencing DNA Sequencing PCR->Sequencing Data_Analysis Data Analysis and Hit Identification Sequencing->Data_Analysis

Caption: Workflow for DECL-based ligand discovery.

Use as a Plasticizer

Adipic acid esters, in general, are widely used as plasticizers to increase the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[7][9] While diethyl and dioctyl adipates are more common, monoethyl adipate also possesses plasticizing properties.[8][10] Its structure allows it to intersperse between polymer chains, reducing intermolecular forces and thereby increasing the material's flexibility. It is particularly noted for enhancing low-temperature performance in plastics.[8]

Conclusion

This compound is a versatile and valuable chemical compound with a well-established synthesis protocol. Its bifunctional nature makes it an important building block in the synthesis of complex bioactive molecules and a useful component in the construction of DNA-encoded chemical libraries for drug discovery. Furthermore, its properties as a plasticizer highlight its utility in materials science. This guide provides researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this compound in their respective fields.

References

Unraveling the Enigma: A Technical Guide to Adipic Acid Monoethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Physicochemical Properties and Known Applications of Adipic Acid Monoethyl Ester for Researchers, Scientists, and Drug Development Professionals.

While the precise pharmacological mechanism of action of this compound remains an area of active investigation, this technical guide consolidates the current understanding of its chemical properties and documented biological and synthetic applications. This document serves as a foundational resource for professionals in the scientific community, highlighting both what is known and the opportunities for future research.

Core Physicochemical Characteristics

A comprehensive understanding of a compound's physical and chemical properties is paramount for its application in research and development. This compound is an off-white, low-melting solid.[1][2] Key quantitative data are summarized in Table 1.

PropertyValue
CAS Number 626-86-8[1][2]
Molecular Formula C8H14O4[1][2]
Molecular Weight 174.2 g/mol [1]
Melting Point 28-29 °C[3][4]
Boiling Point 180 °C @ 18 mmHg[3][4][5]
Density 0.98 g/mL at 25 °C[3][5]
Solubility Soluble in water[3]
Storage Temperature 2-8°C[1]
Table 1: Physicochemical Properties of this compound

Documented Biological and Synthetic Utility

Antifungal Activity

This compound has demonstrated antifungal properties.[3][5] Specifically, it has been shown to suppress spore germination and the development of mycelium in the phytopathogen Botrytis cinerea.[3][5] The underlying biochemical pathway of this inhibitory action is yet to be fully elucidated.

A Versatile Reagent in Chemical Synthesis

The compound serves as a valuable intermediate in the synthesis of novel molecules with therapeutic potential. It is utilized as a reagent in the preparation of colchicine-SAHA (suberanilohydroxamic acid) hybrids, which are under investigation as potential antitumor agents.[1] Furthermore, it plays a role in the selection of streptavidin binders from DNA-encoded chemical libraries.[1]

synthetic_utility aame This compound synthesis Synthetic Chemistry Applications aame->synthesis antitumor Synthesis of Antitumor Agent Hybrids (Colchicine-SAHA) synthesis->antitumor decl DNA-Encoded Chemical Library (DECL) Screening synthesis->decl

Caption: Synthetic applications of this compound.

Experimental Protocol: Synthesis of this compound

A high-yield synthesis method for this compound has been developed to minimize the formation of byproducts such as diethyl adipate.[6] The process involves the initial conversion of adipic acid to adipic anhydride, followed by alcoholysis.[6] This method reportedly achieves a purity of over 99.0% with a molar yield of 96-97%.[6][7]

Key Steps in the Synthesis:

  • Anhydride Formation: Adipic acid is refluxed with sulfuric acid in an organic solvent at 145-170°C for 4-6 hours.[6][7]

  • Sulfuric Acid Removal: The reaction mixture is cooled to 15-35°C to allow for the separation and removal of the sulfuric acid layer.[6][7]

  • Alcoholysis: Absolute ethanol is added dropwise to the adipic anhydride, followed by heating at 45-65°C for 1-4 hours.[6][7]

  • Purification: The final product is obtained by recovering the organic solvent and performing distillation under reduced pressure.[6]

synthesis_workflow cluster_synthesis Synthesis Workflow start Adipic Acid + H₂SO₄ reflux Reflux (145-170°C) Dehydration start->reflux anhydride Adipic Anhydride Intermediate reflux->anhydride alcoholysis Ethanol Addition (45-65°C) anhydride->alcoholysis purification Reduced Pressure Distillation alcoholysis->purification end This compound (>99% Purity) purification->end

Caption: High-purity synthesis workflow for this compound.

Future Research Directions

The absence of a well-defined mechanism of action for this compound presents a compelling opportunity for the scientific community. Future investigations could focus on:

  • Target Identification: Elucidating the specific molecular targets responsible for its antifungal activity.

  • Pharmacological Screening: Conducting broader screens to identify novel biological activities and potential therapeutic uses.

  • Pharmacokinetic and Toxicological Profiling: Establishing a comprehensive ADME (absorption, distribution, metabolism, and excretion) and safety profile.

References

A Technical Guide to Adipic Acid Monoethyl Ester for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical overview of adipic acid monoethyl ester, a critical raw material for researchers, scientists, and drug development professionals. It offers a comprehensive framework for supplier qualification, quality control, and key applications, ensuring scientific integrity and enabling robust experimental design.

Introduction to this compound

This compound (AAME), also known as monoethyl adipate, is the monoester of adipic acid and ethanol.[1] With the CAS number 626-86-8, it is a valuable intermediate in organic synthesis and finds applications in the pharmaceutical, agrochemical, and dye industries.[2] In the pharmaceutical sector, it is utilized as a plasticizer in drug formulations and as a building block in the synthesis of active pharmaceutical ingredients (APIs).[2][3]

Key Physicochemical Properties:

PropertyValue
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
AppearanceWhite to pale orange solid (crystals, powder, or lumps)
Melting Point28-29 °C
Boiling Point180 °C at 18 mmHg
Density0.98 g/mL at 25 °C
SolubilitySoluble in water (50 mg/mL)

Supplier Qualification: A Framework for Ensuring Quality

The selection of a reliable raw material supplier is a cornerstone of reproducible research and successful drug development. A thorough qualification process ensures the consistency, purity, and traceability of this compound.

Initial Supplier Vetting

The initial phase of supplier qualification involves gathering and reviewing critical documentation. This step is crucial for assessing a supplier's commitment to quality and regulatory compliance.

Key Vetting Criteria:

  • Certifications: Look for suppliers with relevant quality management system certifications, such as ISO 9001. For pharmaceutical applications, adherence to Good Manufacturing Practices (GMP) is a strong indicator of quality.

  • Certificate of Analysis (CoA): A comprehensive CoA is a non-negotiable requirement. It is a legal document that certifies the quality of the excipient and confirms that the batch meets the defined specifications.[2]

  • Technical Data Sheets and Safety Data Sheets (SDS): These documents provide essential information on the material's properties, specifications, and handling procedures.

The Certificate of Analysis (CoA): A Detailed Examination

The CoA is a critical document that provides a batch-specific quality summary. Researchers should meticulously review the CoA to ensure it contains the following essential information, as recommended by the International Pharmaceutical Excipients Council (IPEC):

  • Supplier and Manufacturer Information: Clear identification of the original manufacturing site.

  • Product Identification: The compendial or chemical name, grade, and batch number.

  • Manufacturing and Expiration Dates: The date of manufacture and the retest or expiration date.

  • Specifications and Test Methods: A list of tests performed, the analytical methods used, and the acceptance criteria.

  • Test Results: The actual numerical results for the specific batch.

Workflow for Supplier Qualification

The following diagram illustrates a systematic workflow for qualifying a new supplier of this compound.

SupplierQualification cluster_Phase1 Phase 1: Initial Vetting cluster_Phase2 Phase 2: Technical Evaluation cluster_Phase3 Phase 3: Final Approval IdentifySuppliers Identify Potential Suppliers RequestDocs Request CoA, SDS, and Quality Certifications IdentifySuppliers->RequestDocs ReviewDocs Review Documentation for Completeness and Compliance RequestDocs->ReviewDocs RequestSample Request a Sample for In-House Testing ReviewDocs->RequestSample If Compliant PerformQC Perform Critical Quality Control Tests RequestSample->PerformQC CompareResults Compare In-House Results with Supplier's CoA PerformQC->CompareResults AssessConsistency Assess Batch-to-Batch Consistency CompareResults->AssessConsistency If Results Match FinalApproval Approve Supplier and Establish Quality Agreement AssessConsistency->FinalApproval

A systematic workflow for qualifying suppliers of this compound.

Quality Control and Analytical Protocols

Robust analytical methods are essential for verifying the identity, purity, and quality of this compound. The following protocols are designed to be self-validating through the inclusion of system suitability tests and clear acceptance criteria.

Potential Impurities

Understanding the synthesis of this compound is key to identifying potential impurities. A common synthesis method involves the acid-catalyzed esterification of adipic acid with ethanol. This process can lead to the following impurities:

  • Unreacted Adipic Acid: Incomplete reaction can leave residual starting material.

  • Diethyl Adipate: Over-esterification can result in the formation of the diester.[4][5]

  • Residual Solvents and Catalysts: Depending on the specific synthesis and purification process, residual solvents and catalysts may be present.

Gas Chromatography (GC) for Purity and Impurity Profiling

Gas chromatography with flame ionization detection (GC-FID) is a powerful technique for assessing the purity of this compound and quantifying volatile impurities.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent, such as ethyl acetate.

    • For the analysis of unreacted adipic acid, derivatization with a silylating agent like hexamethyldisilazane (HMDS) may be necessary to improve volatility.[6][7]

  • GC-FID Parameters:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL.

  • System Suitability Test:

    • Prepare a solution containing this compound, adipic acid (derivatized if necessary), and diethyl adipate.

    • Acceptance Criteria:

      • Resolution: The resolution between the this compound and diethyl adipate peaks should be greater than 1.5.[8]

      • Tailing Factor: The tailing factor for the this compound peak should be between 0.9 and 1.5.[8]

      • Precision: The relative standard deviation (RSD) of the peak area for six replicate injections of the this compound standard should be less than 2.0%.[8]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase HPLC with UV detection is a suitable method for quantifying non-volatile impurities, particularly unreacted adipic acid.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • HPLC-UV Parameters:

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 10 mM phosphoric acid) and an organic solvent like acetonitrile or methanol. A gradient elution may be necessary to separate all components.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.[9]

    • Injection Volume: 20 µL.

  • System Suitability Test:

    • Prepare a solution containing this compound and adipic acid.

    • Acceptance Criteria:

      • Resolution: The resolution between the adipic acid and this compound peaks should be greater than 2.0.

      • Theoretical Plates: The number of theoretical plates for the this compound peak should be greater than 2000.[8]

      • Precision: The RSD of the retention time and peak area for six replicate injections should be less than 1.0% and 2.0%, respectively.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean 5 mm NMR tube.[10][11][12] Ensure the sample is free of any solid particles by filtering it through a small plug of glass wool.[10]

  • Expected ¹H NMR Resonances (in CDCl₃):

    • ~1.25 ppm (triplet, 3H, -OCH₂CH ₃)

    • ~1.65 ppm (multiplet, 4H, -CH₂CHCH ₂CH₂-)

    • ~2.30 ppm (multiplet, 4H, -CH ₂COOH and -CH ₂COOEt)

    • ~4.12 ppm (quartet, 2H, -OCH ₂CH₃)

    • A broad singlet for the carboxylic acid proton (-COOH ), which can vary in chemical shift.

  • Expected ¹³C NMR Resonances (in CDCl₃):

    • ~14.2 ppm (-OCH₂C H₃)

    • ~24.4 ppm (-CH₂C H₂C H₂CH₂-)

    • ~33.8 ppm (-C H₂COOH and -C H₂COOEt)

    • ~60.5 ppm (-OC H₂CH₃)

    • ~174.0 ppm (-C OOEt)

    • ~179.5 ppm (-C OOH)

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a neat solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.

  • Expected Characteristic Peaks:

    • Broad O-H stretch from the carboxylic acid at ~3000 cm⁻¹.

    • C-H stretches from the alkyl chain around 2850-2950 cm⁻¹.

    • Two distinct C=O stretches: one for the ester at ~1735 cm⁻¹ and one for the carboxylic acid at ~1710 cm⁻¹.

Applications in Drug Development

This compound's bifunctional nature (an ester and a carboxylic acid) makes it a versatile molecule in pharmaceutical development.

Role as a Plasticizer in Pharmaceutical Coatings

Plasticizers are added to polymer films to increase their flexibility and reduce their brittleness.[13] This is crucial for the integrity of tablet coatings, preventing cracking and ensuring a uniform barrier.[14][15][16] Adipate esters are known to be effective plasticizers for polymers commonly used in pharmaceutical coatings, such as ethyl cellulose.[17]

The inclusion of this compound in a film coating formulation can impart the following properties:

  • Increased Flexibility: The ester group can interact with polymer chains, reducing intermolecular forces and allowing for greater movement.

  • Improved Mechanical Strength: By reducing brittleness, the plasticizer can enhance the durability of the coating during manufacturing, packaging, and handling.[13][18]

  • Modified Drug Release: In controlled-release formulations, the concentration of the plasticizer can influence the permeability of the coating, thereby modulating the drug release rate.[14]

Experimental Workflow for Evaluating Plasticizer Efficacy:

PlasticizerEvaluation cluster_Formulation Formulation cluster_Characterization Film Characterization cluster_Performance Performance Evaluation FormulateCoatings Prepare Coating Solutions with Varying AAME Concentrations CastFilms Cast Films onto a Suitable Substrate FormulateCoatings->CastFilms CoatTablets Coat Placebo or Active Tablets FormulateCoatings->CoatTablets MechanicalTesting Tensile Strength and Elongation at Break CastFilms->MechanicalTesting ThermalAnalysis Differential Scanning Calorimetry (DSC) for Tg CastFilms->ThermalAnalysis PermeabilityTesting Water Vapor Transmission Rate CastFilms->PermeabilityTesting DissolutionTesting In Vitro Drug Release Studies CoatTablets->DissolutionTesting StabilityStudies Assess Film Integrity Over Time CoatTablets->StabilityStudies

References

An In-depth Technical Guide to the Safe Handling and Storage of Adipic Acid Monoethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive procedures for the safe handling and storage of adipic acid monoethyl ester (CAS No. 626-86-8). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the product during research and development activities.

Chemical and Physical Properties

This compound is an off-white, low-melting solid with the molecular formula C8H14O4.[1][2] It is important to be aware of its physical and chemical properties to handle it safely.

PropertyValue
CAS Number 626-86-8
Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
Appearance Off-White Low Melting Solid / Clear Solid[1][2]
Odor Odorless[1][3]
Melting Point 28 - 29 °C / 82.4 - 84.2 °F[1][3]
Boiling Point 180 °C / 356 °F @ 18 mmHg[3][4]
Flash Point > 112 °C / > 233.6 °F (closed cup)[3]
Density 0.98 g/mL at 25 °C[4]
Solubility Soluble in water (50 mg/mL)
Stability Stable under normal conditions[3]

Safe Handling Procedures

Proper handling of this compound is essential to prevent exposure and ensure a safe working environment.

2.1. Engineering Controls:

  • Work in a well-ventilated area.[3][5] Use local exhaust ventilation, such as a fume hood, to control airborne particles, especially if dust or mists are generated.[5]

  • Ensure safety showers and eyewash stations are readily accessible.

2.2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][6] Long-sleeved clothing and a chemical-resistant apron are recommended.[5]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1][3] If dust or aerosols are generated, an effective dust mask or a respirator with a particle filter should be used.[5]

2.3. General Hygiene Practices:

  • Avoid contact with skin, eyes, and clothing.[3][6]

  • Do not breathe vapors or mists.[3]

  • Do not ingest the substance.[3]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[3][6]

  • Remove and wash contaminated clothing before reuse.[3][6]

Storage Procedures

Correct storage is vital for maintaining the quality and stability of this compound.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[3][5] Store in the original container.[5]

  • Temperature: Store in a cool, dry place.[3] Some suppliers recommend refrigeration (2-8°C).[2]

  • Incompatible Materials: Store away from incompatible materials such as oxidizing agents, bases, and reducing agents.[3][5][6]

  • Ventilation: Ensure the storage area is well-ventilated.[3]

Emergency Procedures

In the event of an emergency, follow these procedures.

4.1. First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][3] Seek immediate medical attention.[1][3]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1][3] Get medical attention if irritation develops.

  • Inhalation: Remove to fresh air.[1][3] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting.[7] Never give anything by mouth to an unconscious person.[1] Drink plenty of water and call a physician immediately.[1]

4.2. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides.[3][6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

4.3. Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[3][5] Avoid dust formation.[5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5][8]

  • Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[3][5] Clean the contaminated surface thoroughly.[5]

Logical Workflow for Handling and Storage

The following diagram illustrates the key decision points and procedures for the safe handling and storage of this compound.

G Workflow for this compound Handling and Storage cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Storage start Start: Receive Chemical ppe_check Verify Availability of Required PPE start->ppe_check storage_check Confirm Suitable Storage Location ppe_check->storage_check PPE Available procure_ppe Procure Necessary PPE ppe_check->procure_ppe PPE Not Available handling Don PPE and Transfer to Ventilated Workspace storage_check->handling Storage OK prep_storage Prepare Suitable Storage (Cool, Dry, Ventilated) storage_check->prep_storage Storage Not Ready procure_ppe->ppe_check use Use in Experiment handling->use prep_storage->storage_check cleanup Clean Workspace and Decontaminate Equipment use->cleanup storage Store in Tightly Sealed Original Container cleanup->storage waste Dispose of Waste According to Regulations cleanup->waste end End storage->end waste->end

Caption: Logical workflow for handling and storage.

References

An In-depth Technical Guide to the Synthesis of Adipic Acid Monoethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of adipic acid monoethyl ester, a significant intermediate in the pharmaceutical and organic synthesis fields. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the reaction mechanisms, experimental protocols, and quantitative data associated with its synthesis.

Introduction

This compound (also known as monoethyl adipate) is a white to off-white crystalline solid at room temperature.[1][2] It serves as a crucial building block in the synthesis of various organic compounds and active pharmaceutical ingredients.[2] The selective synthesis of the monoester from a symmetrical dicarboxylic acid like adipic acid presents a unique challenge due to the potential for the formation of the diester byproduct, diethyl adipate.[3] This guide focuses on the prevalent methods for its synthesis, primarily the Fischer-Speier esterification, and provides detailed procedural information.

Core Synthesis Reaction Mechanism: Fischer-Speier Esterification

The most common method for synthesizing this compound is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of adipic acid with ethanol.[4][5][6] This is an equilibrium-controlled reaction.[4][5] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by either using a large excess of one reactant (usually the alcohol) or by removing water as it is formed, for instance, through azeotropic distillation with a solvent like toluene.[3][6][7]

The mechanism of the Fischer-Speier esterification proceeds through several key steps:[4][5][6][7]

  • Protonation of the Carbonyl Oxygen: The acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of one of the carboxylic acid groups of adipic acid.[4][6] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5][7]

  • Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon.[4][7] This results in the formation of a tetrahedral intermediate.[4][7]

  • Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol's hydroxyl group) to one of the original hydroxyl groups of the carboxylic acid.[4][5] This converts one of the hydroxyl groups into a good leaving group (water).[5]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.[4][5]

  • Deprotonation: The protonated ester is then deprotonated, regenerating the acid catalyst and yielding the final this compound.[4][5]

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Steps cluster_products Products adipic_acid Adipic Acid protonation 1. Protonation of Carbonyl Oxygen adipic_acid->protonation ethanol Ethanol nucleophilic_attack 2. Nucleophilic Attack by Ethanol ethanol->nucleophilic_attack catalyst_in H+ (Catalyst) catalyst_in->protonation protonation->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer 3. Proton Transfer tetrahedral_intermediate->proton_transfer elimination 4. Elimination of Water proton_transfer->elimination deprotonation 5. Deprotonation elimination->deprotonation water Water elimination->water Byproduct monoester Adipic Acid Monoethyl Ester deprotonation->monoester catalyst_out H+ (Catalyst) deprotonation->catalyst_out Regenerated

Caption: The reaction mechanism for the Fischer-Speier esterification of adipic acid.

Alternative Synthesis Method: Via Adipic Anhydride

An alternative method to control the formation of the monoester involves the initial conversion of adipic acid to adipic anhydride.[8][9] The anhydride is then subjected to alcoholysis with ethanol to yield the monoester. This approach can effectively reduce the production of the diester byproduct, thereby simplifying the separation process and increasing the purity of the final product.[8][9]

The process involves two main stages:

  • Anhydride Formation: Adipic acid is heated with an acid catalyst (e.g., sulfuric acid) in an organic solvent to form adipic anhydride through dehydration.[9]

  • Alcoholysis: The resulting adipic anhydride reacts with ethanol to produce this compound.[9]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of this compound. Below are protocols derived from established procedures.

This protocol is adapted from the synthesis of ethyl adipate and is a common procedure for Fischer esterifications.

  • Apparatus: A distillation apparatus with a 100 mL round-bottom flask, a heating mantle, a magnetic stirrer, and a condenser.

  • Reagents:

    • Adipic acid: 7.5 g

    • Absolute ethanol: 20 mL

    • Toluene: 7.5 mL

    • Concentrated sulfuric acid (18 M): 2 drops

    • Anhydrous potassium carbonate

  • Procedure:

    • Combine 7.5 g of adipic acid, 20 mL of absolute ethanol, 7.5 mL of toluene, and 2 drops of concentrated sulfuric acid in the 100 mL flask containing a magnetic stirring bar.

    • Set up the distillation apparatus and begin stirring and circulating condenser water.

    • Heat the mixture to distill the azeotrope of ethanol, water, and toluene at atmospheric pressure until the distillation temperature reaches approximately 78°C.

    • Cool the reaction mixture. The distillate contains the water formed during the reaction. To drive the equilibrium further to the right, the water can be removed from the distillate, and the dried organic solvents returned to the reaction flask for further reaction.

    • Alternatively, after the initial distillation, the remaining liquid in the distilling flask, which contains the product, is worked up.

    • For purification, the excess acid is neutralized, and the product is isolated, often by vacuum distillation.[3] this compound has a significantly higher boiling point than the starting materials.[1][3]

  • Apparatus: A reaction vessel equipped for heating, reflux, and subsequent distillation.

  • Reagents:

    • Adipic acid

    • Sulfuric acid (98%)

    • Organic solvent (e.g., trimethylbenzene)

    • Absolute ethanol

  • Procedure:

    • Anhydride Formation:

      • Charge the reactor with adipic acid, sulfuric acid, and the organic solvent (e.g., a weight ratio of 1-2 : 0.1-0.3 : 2-3).[9]

      • Heat the mixture to reflux at a temperature of 145-170°C for 4-6 hours to remove water.[9]

      • After dehydration is complete, cool the reaction solution to 15-35°C and separate the sulfuric acid layer.[9]

    • Alcoholysis:

      • Dropwise add absolute ethanol to the product from the previous step.

      • Maintain the temperature at 45-65°C for 1-4 hours after the addition is complete.[9]

    • Purification:

      • Recover the organic solvent under reduced pressure.

      • Distill the residue to obtain the pure this compound.[9]

Experimental_Workflow cluster_setup Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_final Final Product reactants 1. Combine Reactants (Adipic Acid, Ethanol, Toluene) catalyst 2. Add Acid Catalyst (e.g., H₂SO₄) reactants->catalyst heating 3. Heat and Reflux catalyst->heating distillation 4. Azeotropic Distillation to Remove Water heating->distillation cooling 5. Cool Reaction Mixture distillation->cooling neutralization 6. Neutralize Acid Catalyst cooling->neutralization extraction 7. Solvent Extraction neutralization->extraction purification 8. Vacuum Distillation extraction->purification product Pure Adipic Acid Monoethyl Ester purification->product

Caption: A general experimental workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₈H₁₄O₄[1]
Molecular Weight174.19 g/mol [2]
Melting Point28-29 °C[1][2]
Boiling Point285 °C (at 760 mmHg)[1]
180 °C (at 18 mmHg)[2]
Density0.98 g/mL (at 25 °C)[2]
Refractive Indexn²⁰/D 1.439[1][2]
AppearanceWhite to off-white solid[1][2]
SolubilitySoluble in water, alcohol, and ether[1][2]

Table 2: Summary of Reaction Conditions and Yields for Synthesis

Synthesis MethodKey ReactantsCatalystConditionsReported YieldReference(s)
Fischer EsterificationAdipic acid, Ethanol, TolueneSulfuric AcidReflux, azeotropic distillationNot specified for monoester, but a related procedure for diester yields 95-97%.[3][10]
Via Adipic AnhydrideAdipic acid, EthanolSulfuric Acid1) 145-170°C, 4-6h; 2) 45-65°C, 1-4h96-97%[8][9]
Heterogeneous CatalysisDicarboxylic acids, MethanolAluminaNot specifiedSelective for monoester[11]
From PentenoatesAlkyl pentenoate, CO, H₂Cobalt or Rhodium carbonyl complex90-140°C, 5-300 bar>99% purity, 95.9% yield in oxidation step[12]

References

Unveiling the Antifungal Potential of Adipic Acid Monoethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal properties of adipic acid monoethyl ester (AAME), a compound that has demonstrated notable efficacy against phytopathogenic fungi. This document synthesizes the available scientific data on its mechanism of action, presents quantitative data on its antifungal activity, details relevant experimental protocols for its evaluation, and visualizes key biological pathways and experimental workflows.

Executive Summary

This compound (AAME) has emerged as a promising antifungal agent, particularly against the necrotrophic pathogen Botrytis cinerea, the causative agent of gray mold disease in a wide range of crops. Research indicates that AAME exerts its antifungal effects through a multi-faceted mechanism that includes the inhibition of spore germination and mycelial development, disruption of plasma membrane integrity, and interference with polyamine metabolism. Its concentration-dependent and pH-influenced activity, coupled with its efficacy in in vivo models, positions AAME as a candidate for the development of novel fungicides. This guide serves as a technical resource for researchers and professionals engaged in the discovery and development of new antifungal therapies.

Quantitative Antifungal Activity

Fungal SpeciesAssay TypeEffective ConcentrationObserved EffectReference
Botrytis cinereaIn vivo (Tomato leaves and fruits)3 mMReduction in growth and hyphal development.[1]
Botrytis cinereaIn vivo (Tomato fruits)16 mMComplete inhibition of fruit infection.[1]

Note: The data presented is derived from a specific study on the phytopathogen Botrytis cinerea. Further research is required to establish the broader antifungal spectrum and standardized MIC/MFC values of AAME against other clinically or agriculturally relevant fungi.

Mechanism of Action

The antifungal activity of this compound is not attributed to a single mode of action but rather to a combination of effects on fungal physiology and cellular integrity. The key mechanisms identified are:

3.1 Inhibition of Fungal Growth and Development: AAME has been shown to effectively inhibit both the germination of fungal spores and the subsequent development of mycelia at non-phytotoxic concentrations.[2] Microscopic observations reveal that in the presence of AAME, spore germination is halted at a very early stage, preventing the emergence of the germ tube.[2] Furthermore, treated conidia exhibit cytological changes, including the retraction of the cytoplasm.[2]

3.2 Disruption of Plasma Membrane Integrity: A significant aspect of AAME's antifungal action is its effect on the fungal plasma membrane. It has been found to alter membrane permeability, leading to a loss of cellular homeostasis.[2] However, it is important to note that this disruption does not appear to involve lytic activity, distinguishing its mechanism from some other membrane-targeting antifungals.[2] This suggests that AAME may interfere with membrane transport systems or the lipid bilayer organization, rather than causing outright pore formation.

3.3 Alteration of Polyamine Metabolism: AAME treatment has a notable impact on the polyamine content within the fungal mycelium. Specifically, it leads to a reduction in putrescine levels and an accumulation of spermine.[2] Polyamines are crucial for a variety of cellular processes in fungi, including growth, differentiation, and stress responses.[3][4][5] The disruption of polyamine homeostasis is a known strategy for several antifungal agents, and the unique pathway of polyamine biosynthesis in fungi compared to plants makes it an attractive target for selective fungicides.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of the antifungal properties of this compound. These protocols are based on standard and widely accepted methods in mycology and antifungal research.

4.1 Spore Germination Inhibition Assay:

  • Fungal Culture and Spore Collection: Culture the target fungus (e.g., Botrytis cinerea) on a suitable medium such as Potato Dextrose Agar (PDA) at 25°C for 10-14 days until sporulation is abundant. Harvest spores by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.01% Tween 80) and gently scraping the surface with a sterile glass rod.

  • Spore Suspension Preparation: Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Assay Setup: In a 96-well microtiter plate, add 50 µL of a suitable liquid medium (e.g., Potato Dextrose Broth - PDB) to each well. Add 50 µL of AAME solution at various concentrations (prepared as a 2x stock) to the wells. Add 100 µL of the prepared spore suspension to each well. Include a positive control (a known fungicide) and a negative control (solvent vehicle).

  • Incubation: Incubate the plate at 25°C for 12-24 hours.

  • Evaluation: Place a drop of the suspension from each well onto a microscope slide. Observe at least 100 spores per replicate under a light microscope. A spore is considered germinated if the germ tube length is equal to or greater than the spore diameter.

  • Data Analysis: Calculate the percentage of germination inhibition for each concentration relative to the negative control.

4.2 Mycelial Growth Inhibition Assay (Agar Dilution Method):

  • Medium Preparation: Prepare PDA and autoclave. Cool the medium to 45-50°C in a water bath.

  • Incorporation of AAME: Add appropriate volumes of a stock solution of AAME in a suitable solvent to the molten agar to achieve the desired final concentrations. Also, prepare control plates with the solvent alone. Pour the agar into sterile Petri dishes.

  • Inoculation: From a fresh, actively growing culture of the target fungus, take a 5 mm mycelial plug from the edge of the colony using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of the AAME-amended and control agar plates.

  • Incubation: Incubate the plates at 25°C for 3-7 days, or until the mycelium in the control plate has reached the edge of the plate.

  • Evaluation: Measure the diameter of the fungal colony in two perpendicular directions.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

4.3 Membrane Permeability Assay (Propidium Iodide Uptake):

  • Fungal Cell Preparation: Grow the fungal cells (either spores or mycelia) in liquid medium to the desired growth phase. Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., Phosphate-Buffered Saline - PBS). Resuspend the cells in the same buffer to a defined density.

  • Treatment with AAME: Add AAME to the cell suspension to the desired final concentration. Include a positive control (e.g., 70% ethanol) and a negative control (solvent vehicle).

  • Staining: At various time points after the addition of AAME, add propidium iodide (PI) to the cell suspension to a final concentration of 1-5 µg/mL. Incubate in the dark for 5-10 minutes.

  • Analysis: Analyze the stained cells using either fluorescence microscopy or flow cytometry. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with compromised membranes, where it binds to DNA and fluoresces red.

  • Data Quantification: With fluorescence microscopy, count the percentage of fluorescent (dead) cells versus total cells. With flow cytometry, quantify the percentage of PI-positive cells in the population.

4.4 Polyamine Content Analysis (HPLC):

  • Mycelial Culture and Harvesting: Grow the fungus in liquid medium with and without AAME. Harvest the mycelium by filtration through filter paper.

  • Extraction of Polyamines: Wash the mycelium with cold distilled water. Homogenize the mycelium in a cold extraction buffer (e.g., 5% perchloric acid). Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 20 minutes at 4°C. The supernatant contains the free polyamines.

  • Derivatization: The polyamines in the supernatant are derivatized to make them detectable by fluorescence or UV. A common derivatizing agent is dansyl chloride. The reaction is typically carried out in a carbonate buffer at a high pH and in the dark.

  • HPLC Analysis: Separate the derivatized polyamines using a reverse-phase C18 column on a High-Performance Liquid Chromatography (HPLC) system. Elute the polyamines using a gradient of an organic solvent (e.g., acetonitrile) in water.

  • Detection and Quantification: Detect the derivatized polyamines using a fluorescence or UV detector. Identify and quantify the individual polyamines (putrescine, spermidine, spermine) by comparing their retention times and peak areas to those of known standards.

Visualizations: Pathways and Workflows

5.1 Experimental Workflow for Antifungal Compound Evaluation

experimental_workflow cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Efficacy spore_germination Spore Germination Inhibition Assay membrane_permeability Membrane Permeability (Propidium Iodide) spore_germination->membrane_permeability Investigate cellular targets if primary screens are positive plant_model Infected Plant Model (e.g., Tomato Fruit Assay) spore_germination->plant_model Assess efficacy in a biological system mycelial_growth Mycelial Growth Inhibition Assay mycelial_growth->membrane_permeability mycelial_growth->plant_model Assess efficacy in a biological system polyamine_analysis Polyamine Analysis (HPLC) membrane_permeability->polyamine_analysis Further mechanistic investigation end Data Analysis & Conclusion polyamine_analysis->end plant_model->end start Test Compound (this compound) start->spore_germination Evaluate effect on initial growth stage start->mycelial_growth Evaluate effect on established growth

Caption: A generalized workflow for evaluating the antifungal properties of a test compound.

5.2 Fungal Polyamine Biosynthesis Pathway

polyamine_biosynthesis cluster_pathway Polyamine Biosynthesis in Fungi cluster_aame Effect of AAME Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase (ODC) Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase dcSAM Decarboxylated S-adenosylmethionine (dcSAM) dcSAM->Spermidine Provides aminopropyl group dcSAM->Spermine Provides aminopropyl group SAM S-adenosylmethionine (SAM) SAM->dcSAM SAM Decarboxylase (SAMDC) AAME_effect AAME Treatment Leads to: - Decreased Putrescine - Increased Spermine AAME_effect->Putrescine AAME_effect->Spermine

Caption: Fungal polyamine biosynthesis pathway and the observed effects of AAME treatment.

5.3 Proposed Mechanism: Membrane Stress and Cell Wall Integrity Pathway

cwi_pathway cluster_aame_action Initial Stimulus cluster_cwi Cell Wall Integrity (CWI) Pathway (Generalized) AAME This compound (AAME) Membrane Fungal Plasma Membrane AAME->Membrane Alters Permeability Sensors Membrane Stress Sensors (e.g., Wsc1, Mid2) Membrane->Sensors Triggers Rho1 Rho1-GTP Sensors->Rho1 Activate PKC1 Pkc1 Rho1->PKC1 Activate MAPK_cascade MAP Kinase Cascade (Bck1 -> Mkk1/2 -> Slt2/Mpk1) PKC1->MAPK_cascade Phosphorylation Cascade Transcription_Factors Transcription Factors (e.g., Rlm1) MAPK_cascade->Transcription_Factors Activate Cell_Response Cell Stress Response: - Cell Wall Reinforcement - Gene Expression Changes Transcription_Factors->Cell_Response Induce

Caption: A potential mechanism where AAME-induced membrane stress activates the fungal Cell Wall Integrity pathway.

Conclusion and Future Directions

This compound demonstrates significant antifungal potential, particularly against Botrytis cinerea, through a multifaceted mechanism of action that includes inhibition of critical growth stages, disruption of membrane integrity, and interference with essential metabolic pathways. The available data suggests that AAME is a promising candidate for further investigation and development as a novel antifungal agent.

To fully realize its potential, future research should focus on:

  • Broad-Spectrum Activity: Determining the MIC and MFC values of AAME against a wider range of clinically and agriculturally important fungal pathogens.

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets of AAME within the fungal cell and identifying the specific signaling pathways that are modulated in response to treatment.

  • Synergy Studies: Investigating the potential for synergistic interactions between AAME and existing antifungal drugs to enhance efficacy and combat resistance.

  • Formulation and Delivery: Developing stable and effective formulations of AAME for practical application in agricultural or clinical settings.

This technical guide provides a foundational understanding of the antifungal properties of this compound, offering a valuable resource to guide future research and development efforts in the ongoing search for novel and effective antifungal solutions.

References

The Versatility of Adipic Acid Monoethyl Ester: A Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adipic acid monoethyl ester, a mono-ester derivative of the dicarboxylic adipic acid, serves as a crucial intermediate in the landscape of organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows for a diverse range of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides an in-depth overview of its chemical properties, synthesis, and key applications, with a focus on its role in the development of bioactive molecules.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis. Key quantitative data are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₈H₁₄O₄[1]
Molecular Weight 174.2 g/mol [1]
Melting Point 28-29 °C
Boiling Point 180 °C at 18 mmHg
Density 0.98 g/mL at 25 °C
Refractive Index n20/D 1.439
Solubility Soluble in water (50 mg/mL), alcohol, and ether.[1]
Appearance White to off-white solid or crystalline powder.

Synthesis of this compound: Experimental Protocols

The selective mono-esterification of a symmetric dicarboxylic acid like adipic acid presents a unique synthetic challenge, as the formation of the diester is a common side product. Several methods have been developed to achieve high yields and purity of the desired monoethyl ester.

Method 1: Acid-Catalyzed Esterification with Controlled Stoichiometry

This traditional approach relies on the Fischer-Speier esterification of adipic acid with ethanol using an acid catalyst. Controlling the stoichiometry of the reactants is crucial to favor the formation of the monoester.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine adipic acid (1.0 equivalent), ethanol (1.0-1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.02 equivalents) in a suitable solvent such as toluene.

  • Reaction Execution: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time and minimize the formation of the diethyl adipate byproduct.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is washed with water and a saturated sodium bicarbonate solution to neutralize the acid catalyst. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield pure this compound.

Method 2: Two-Step Synthesis via Adipic Anhydride Intermediate

To circumvent the statistical formation of the diester, a two-step method involving the formation of adipic anhydride followed by alcoholysis has been developed, reportedly leading to higher yields and purity.[1][2]

Experimental Protocol:

  • Formation of Adipic Anhydride:

    • Heat a mixture of adipic acid and a dehydrating agent, such as acetic anhydride or concentrated sulfuric acid, in an organic solvent (e.g., trimethylbenzene) at reflux (145-170 °C) for 4-6 hours.[2] Water is continuously removed from the reaction mixture.

    • Cool the reaction mixture to 15-35 °C and allow it to stand for phase separation. The acidic layer (sulfuric acid) is carefully removed.[2]

  • Alcoholysis of Adipic Anhydride:

    • To the resulting product containing adipic anhydride, slowly add absolute ethanol dropwise.

    • Maintain the temperature at 45-65 °C for 1-4 hours after the addition is complete.[2]

    • Recover the organic solvent under reduced pressure.

    • The final product, this compound, is obtained by distillation. This method can achieve yields of 96-97% and purity of over 99.0%.[1]

Application in the Synthesis of Bioactive Molecules: Histone Deacetylase (HDAC) Inhibitors

This compound serves as a versatile linker in the synthesis of various bioactive molecules. A prominent example is its use in the preparation of analogs of Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), a potent histone deacetylase (HDAC) inhibitor used in cancer therapy.[3] The adipoyl moiety acts as a linker connecting the zinc-binding group to the surface recognition "cap" group of the inhibitor.

Synthesis of Benzothiazole-Containing SAHA Analogs

The following protocol describes the synthesis of benzothiazole derivatives as SAHA analogs, where this compound is a key starting material.[3]

Experimental Protocol:

  • Amide Coupling:

    • In a suitable solvent such as tetrahydrofuran (THF), react a 5-substituted 2-aminobenzothiazole with this compound in the presence of a coupling agent like 1,1'-carbonyldiimidazole (CDI) and a base such as triethylamine.

    • This reaction forms an amide bond between the amino group of the benzothiazole and the carboxylic acid group of the this compound, yielding an ester intermediate.

  • Hydroxamic Acid Formation:

    • The resulting ester intermediate is then converted to the corresponding hydroxamic acid. This is typically achieved by reacting the ester with hydroxylamine hydrochloride in the presence of a base, such as potassium hydroxide or sodium methoxide, in a solvent like methanol.

    • The final product is a SAHA analog incorporating a benzothiazole cap group and an adipoyl linker.

Mechanism of Action and Signaling Pathway of HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression of tumor suppressor genes. HDAC inhibitors, such as SAHA and its analogs, block the active site of these enzymes, leading to the hyperacetylation of histones. This, in turn, results in a more relaxed chromatin structure, allowing for the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

The signaling pathways affected by HDAC inhibitors are complex and multifaceted. One of the key pathways involves the activation of DNA damage response and cell cycle checkpoints.

HDAC_Inhibitor_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HDAC HDAC Histones Histones (acetylated) HDAC->Histones Deacetylation DNA DNA Histones->DNA Chromatin Relaxation TSG Tumor Suppressor Genes (e.g., p21, BAX) DNA->TSG Transcription p53 p53 TSG->p53 Activation ATM ATM CHK2 CHK2 ATM->CHK2 Phosphorylation CHK2->p53 Phosphorylation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest HDACi HDAC Inhibitor (e.g., SAHA analog) HDACi->HDAC Inhibition

Caption: Signaling pathway of HDAC inhibitors leading to cell cycle arrest and apoptosis.

Role in DNA-Encoded Libraries (DEL)

This compound is also utilized in the construction of DNA-encoded libraries (DELs), a technology for the rapid discovery of novel small molecule ligands for protein targets.[4] Its bifunctional nature allows it to act as a linker or a building block in the combinatorial synthesis of vast libraries of compounds, each tagged with a unique DNA barcode that encodes its chemical structure.

Generalized Experimental Workflow for DEL Synthesis

While a specific, detailed protocol for a DEL synthesis using this compound is proprietary to the developing entities, a generalized workflow can be conceptualized.

DEL_Workflow cluster_synthesis Combinatorial Synthesis Start Start with DNA-Linker Conjugate Split Split into Multiple Wells Start->Split React React with Building Block 1 (e.g., Amine) Split->React Encode1 Encode with DNA Barcode 1 React->Encode1 Pool1 Pool Encode1->Pool1 Split2 Split Pool1->Split2 React2 React with This compound Split2->React2 Encode2 Encode with DNA Barcode 2 React2->Encode2 Pool2 Pool Encode2->Pool2 Split3 Split Pool2->Split3 React3 React with Building Block 3 Split3->React3 Encode3 Encode with DNA Barcode 3 React3->Encode3 Pool3 Pool to create Final DEL Encode3->Pool3

Caption: Generalized workflow for DNA-Encoded Library (DEL) synthesis.

In this workflow, the carboxylic acid of this compound can be coupled to an amine-functionalized building block already attached to the DNA tag. The remaining ethyl ester can then be hydrolyzed to a carboxylic acid for further diversification in a subsequent synthetic step. Each chemical transformation is followed by an enzymatic ligation of a unique DNA barcode, creating a comprehensive library where each compound's structure is retrievable through DNA sequencing.

Conclusion

This compound is a highly versatile and valuable intermediate in organic synthesis. Its straightforward synthesis and bifunctional reactivity make it an ideal component for constructing complex molecules with significant biological activity. From its role as a linker in the development of potent HDAC inhibitors to its application in the cutting-edge technology of DNA-encoded libraries, this compound continues to be an important tool for researchers and professionals in the fields of chemistry and drug discovery.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Adipic Acid Monoethyl Ester: Physical and Chemical Properties

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Core Properties

This compound, also known as monoethyl adipate, is an organic compound with the chemical formula C8H14O4.[1] It is recognized for its role as an important raw material and intermediate in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and dyestuffs.[2]

Physical and Chemical Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

PropertyValue
Molecular Formula C8H14O4[3]
Molecular Weight 174.2 g/mol [3]
Appearance Off-white low melting solid[3], white or micronized red crystalline solid[4], or a clear, oily liquid.[1]
Melting Point 28-29 °C[2][4][5]
Boiling Point 180 °C at 18 mmHg[2][4][5], 285 °C at 760 mmHg[4][6]
Density 0.98 g/mL at 25 °C[2][4]
Refractive Index n20/D 1.439[2][4]
Solubility Soluble in water.[2][4] Also soluble in organic solvents like alcohols and ethers.[4] A specific solubility in water is noted as 50 mg/mL, resulting in a clear, colorless solution.
Flash Point >112 °C (>233.6 °F)[5][7]
pKa 4.69 ± 0.10 (Predicted)[4]
Stability Stable under normal conditions.[2][4][5]
Incompatible Materials Bases, reducing agents, and oxidizing agents.[2][4][8]

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through the esterification of adipic acid. A common challenge in this synthesis is the formation of the diester byproduct, diethyl adipate.[6]

Synthesis of this compound

A patented method for synthesizing this compound with high yield and purity involves a two-step process to minimize the production of diethyl adipate.[6]

Experimental Protocol:

  • Formation of Adipic Anhydride: Adipic acid is heated and refluxed with sulfuric acid in an organic solvent at a temperature of 145-170 °C. Dehydration is carried out for 4-6 hours until water is no longer being evaporated.[6]

  • Separation: The reaction mixture is cooled to 15-35 °C, allowing for the separation of the sulfuric acid layer.[6]

  • Alcoholysis: Absolute ethanol is added dropwise to the resulting product. The temperature is maintained at 45-65 °C for 1-4 hours after the addition of ethanol is complete.[6]

  • Purification: The organic solvent is recovered under reduced pressure, and the final product, this compound, is obtained through distillation. This method reports a yield of 96-97% and a purity of over 99.0%.[6]

G Synthesis Workflow for this compound cluster_0 Step 1: Anhydride Formation cluster_1 Step 2: Alcoholysis cluster_2 Step 3: Purification A Adipic Acid + Sulfuric Acid + Organic Solvent B Reflux at 145-170 °C (4-6 hours) A->B Heating C Adipic Anhydride Intermediate B->C Dehydration D Cooling to 15-35 °C & Sulfuric Acid Separation C->D E Dropwise addition of Absolute Ethanol D->E F Maintain at 45-65 °C (1-4 hours) E->F G Crude Adipic Acid Monoethyl Ester F->G H Reduced Pressure Solvent Recovery G->H I Distillation H->I J Pure Adipic Acid Monoethyl Ester (96-97% Yield) I->J

Synthesis Workflow for this compound

Chemical Reactivity and Applications

This compound serves as a versatile intermediate in various chemical syntheses. Its bifunctional nature, containing both a carboxylic acid and an ester group, allows for a range of chemical transformations.

Esterification Equilibrium

The synthesis of this compound from adipic acid and ethanol is a reversible reaction. The presence of excess ethanol can drive the reaction towards the formation of the diester, diethyl adipate. Controlling the stoichiometry and reaction conditions is crucial for maximizing the yield of the monoester.

G Esterification of Adipic Acid AdipicAcid Adipic Acid (HOOC-(CH2)4-COOH) Monoester This compound AdipicAcid->Monoester + Ethanol - H2O Ethanol Ethanol (CH3CH2OH) Monoester->AdipicAcid + H2O - Ethanol Diester Diethyl Adipate Monoester->Diester + Ethanol - H2O Diester->Monoester + H2O - Ethanol

Esterification Pathways of Adipic Acid
Applications

This compound is utilized in several areas of chemical research and industry:

  • Organic Synthesis: It is a key intermediate for producing more complex molecules.[2][4]

  • Pharmaceuticals: It is used in the synthetic preparation of colchicine-SAHA hybrids, which have shown potential as antitumor agents.[3]

  • Biochemical Research: It has been used in the selection of streptavidin binders from DNA-encoded chemical libraries.[3] It also exhibits antifungal properties by suppressing spore germination and mycelium development in certain fungi.[2]

Safety and Handling

According to safety data sheets, this compound is stable under normal conditions.[5] However, it is incompatible with bases, reducing agents, and oxidizing agents.[2][4][8] Standard laboratory safety precautions should be observed, including avoiding contact with skin and eyes and ensuring adequate ventilation.[5][8] In case of fire, thermal decomposition can lead to the release of irritating gases and vapors.[5]

References

An In-Depth Technical Guide to the Solubility of Adipic Acid Monoethyl Ester for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the solubility of adipic acid monoethyl ester, a compound of increasing interest in organic synthesis, pharmaceutical applications, and materials science. We will delve into its physicochemical properties, explore its solubility in various solvents, and provide detailed experimental protocols for determining its solubility profile. This document is intended to be a practical resource for researchers, scientists, and drug development professionals, offering both theoretical understanding and actionable experimental guidance.

Introduction to this compound: A Molecule of Versatility

This compound (AAME), also known as monoethyl adipate, is an organic compound with the linear formula HOOC(CH₂)₄COOC₂H₅. It is a mono-ester of the dicarboxylic acid, adipic acid. This bifunctional nature, possessing both a carboxylic acid and an ester group, imparts unique chemical properties that make it a valuable intermediate in a variety of applications.

In the pharmaceutical industry, AAME is utilized in the synthesis of active pharmaceutical ingredients (APIs) and as a component in drug delivery systems. Its antifungal properties have also been noted, with studies showing its ability to suppress spore germination and mycelium development in certain fungi.[1] Understanding its solubility is paramount for formulation development, reaction condition optimization, and purification processes.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility behavior. The principle of "like dissolves like" is a fundamental concept in solubility, suggesting that substances with similar polarities are more likely to be soluble in one another.

This compound is a solid at room temperature with a relatively low melting point. Its molecular structure, containing both a polar carboxylic acid group and a less polar ethyl ester group, gives it an amphiphilic character.

PropertyValueSource(s)
CAS Number 626-86-8[2]
Molecular Formula C₈H₁₄O₄[2]
Molecular Weight 174.19 g/mol [2]
Appearance White to off-white solid[1]
Melting Point 28-29 °C (lit.)[1]
Boiling Point 180 °C at 18 mmHg (lit.)[1]
Density 0.98 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.439 (lit.)[1]

Solubility Profile of this compound

The solubility of a compound is a critical parameter in a wide range of scientific and industrial processes. For drug development, it directly impacts bioavailability. In chemical synthesis, it governs the choice of reaction medium and purification methods.

Aqueous Solubility: A Point of Clarification

There is some discrepancy in the reported aqueous solubility of this compound. Several chemical suppliers report a solubility of 50 mg/mL in water, categorizing it as "soluble".[2][3] However, other sources describe it as "very soluble" or, conversely, "water insoluble".[4][5][6][7] This variation may be attributable to differences in experimental conditions (e.g., temperature, pH) or the purity of the sample. The presence of the carboxylic acid group suggests that the solubility will be pH-dependent, with increased solubility at higher pH values due to the formation of the more polar carboxylate salt. For practical purposes, the 50 mg/mL value can be considered a useful starting point for experimental design, with the understanding that this may vary.

Solubility in Organic Solvents: A Predictive Approach using Hansen Solubility Parameters

The principle behind HSP is that the total cohesive energy of a substance can be divided into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

The closer the HSP values of a solute and a solvent are, the more likely the solute is to dissolve in the solvent. This "distance" (Ra) in the three-dimensional Hansen space can be calculated using the following formula:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

Where subscript 1 refers to the solute (this compound) and subscript 2 refers to the solvent. A smaller Ra value indicates a higher likelihood of solubility.

As experimental HSP values for this compound are not available, we can estimate them using the Hoftyzer-van Krevelen group contribution method .[2][8][9][10] This method assigns specific values for δd, δp, and δh to the different functional groups within a molecule.

For this compound (HOOC-(CH₂)₄-COOC₂H₅), the relevant groups are:

  • 1 x -COOH (carboxylic acid)

  • 4 x -CH₂- (methylene)

  • 1 x -COO- (ester)

  • 1 x -CH₃ (methyl)

By summing the contributions of these groups, we can estimate the HSP for the entire molecule.

Estimated Hansen Solubility Parameters for this compound:

ParameterEstimated Value (MPa⁰⁵)
δd ~16.5
δp ~6.0
δh ~11.5

Using the estimated HSP for this compound and the known HSP for various solvents, we can predict its solubility. The table below shows the HSP for common solvents and the calculated Hansen distance (Ra) to this compound. A lower Ra value suggests better solubility.

Solventδd (MPa⁰⁵)δp (MPa⁰⁵)δh (MPa⁰⁵)Hansen Distance (Ra) to AAMEPredicted Solubility
Methanol 15.112.322.312.1Moderate
Ethanol 15.88.819.48.6Good
Acetone 15.510.47.06.5Good
Ethyl Acetate 15.85.37.24.8Very Good
Water 15.516.042.332.5Poor to Moderate

Disclaimer: These are predicted solubility trends based on estimated HSPs. Experimental verification is essential.

The predictions suggest that this compound will have good solubility in polar protic and aprotic solvents like ethanol, acetone, and ethyl acetate. The larger Hansen distance for water aligns with the observed moderate, rather than high, solubility.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data, well-defined experimental protocols are crucial. The two primary methods for determining solubility are the thermodynamic (equilibrium) and kinetic solubility assays.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with the solid material. It is considered the "gold standard" for solubility measurement.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid should be clearly visible.

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). A shaker or rotator is recommended.

  • Separation of Undissolved Solid:

    • Allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a 0.22 µm filter is recommended.

  • Quantification of Solute:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation of Solubility:

    • Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the thermodynamic solubility.

Equilibrium_Solubility_Workflow A Add excess AAME to solvent B Equilibrate at constant temperature (24-48h) A->B Agitation C Separate solid and liquid phases (filtration) B->C D Quantify AAME in supernatant (e.g., HPLC) C->D E Calculate Solubility D->E

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination: A High-Throughput Approach

Kinetic solubility is a measure of how much of a compound, initially dissolved in a stock solution (typically DMSO), remains in solution when diluted into an aqueous buffer. It is a high-throughput method often used in early drug discovery.

Protocol:

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution:

    • In a 96-well plate, perform serial dilutions of the stock solution in the desired aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours) to allow for precipitation.

  • Detection of Precipitation:

    • The point of precipitation can be detected by various methods:

      • Nephelometry: Measures light scattering caused by precipitated particles.

      • UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound is measured.

      • Visual Inspection: A simple, though less quantitative, method.

  • Determination of Kinetic Solubility:

    • The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Kinetic_Solubility_Workflow A Prepare DMSO stock solution of AAME B Dilute stock solution into aqueous buffer A->B C Incubate (1-2h) B->C D Detect precipitation (e.g., nephelometry) C->D E Determine highest soluble concentration D->E

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Reactivity of Adipic Acid Monoethyl Ester

Introduction

This compound (AAME), also known as monoethyl adipate or ethyl hydrogen adipate, is a dicarboxylic acid monoester with the chemical formula C8H14O4.[1][2] It serves as a valuable intermediate in various organic syntheses, including the preparation of pharmaceuticals and other specialty chemicals.[3][4][5] This guide provides a comprehensive overview of the stability and reactivity of this compound, presenting key data, experimental protocols, and visual diagrams to support research and development activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for handling, storage, and experimental design.

PropertyValueReferences
Molecular Formula C8H14O4[1][2]
Molecular Weight 174.19 g/mol [2]
Appearance White to off-white or clear solid[1][6][7]
Melting Point 28 - 29 °C (82.4 - 84.2 °F)[1][2][6]
Boiling Point 180 °C (356 °F) at 18 mmHg[2][6]
285 °C (545 °F) at 760 mmHg[3][7]
Density 0.98 g/mL at 25 °C[2]
Flash Point > 112 °C (> 233.6 °F)[1][6]
Water Solubility Soluble (50 mg/mL)[2]
Solubility Soluble in organic solvents such as alcohol and ether.[3][4][7]
Refractive Index n20/D 1.439[2][3]

Stability Profile

This compound is generally stable under normal storage conditions.[1][6][8] However, its stability is influenced by temperature, pH, and the presence of certain chemicals.

ParameterStability ProfileReferences
Thermal Stability Stable under recommended storage conditions.[9] Avoid excessive heat and sources of ignition.[9] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides.[6][9]
pH Sensitivity Susceptible to hydrolysis under both acidic and basic conditions. Reacts with bases.[9]
Incompatible Materials Strong oxidizing agents, strong bases, and strong reducing agents.[4][8][9]
Hazardous Reactions Hazardous polymerization does not occur.[6][9]
Storage Conditions Store at room temperature in a dry, cool, and well-ventilated place.[6][9] Keep the container tightly closed and away from incompatible materials.[6][9]

Chemical Reactivity

The reactivity of this compound is characterized by its two functional groups: a carboxylic acid and an ester. These groups allow for a variety of chemical transformations.

Hydrolysis

The ester group can be hydrolyzed to yield adipic acid and ethanol. This reaction is typically catalyzed by either acid or base. Alkaline hydrolysis is known to follow second-order kinetics.[10]

Caption: Hydrolysis pathway of this compound.

Esterification

The free carboxylic acid group can undergo esterification with an alcohol in the presence of an acid catalyst to form a diethyl adipate. Traditional esterification methods often result in a mixture containing the monoester, diester, and unreacted adipic acid due to chemical equilibrium.[3]

Reactions with Oxidizing and Reducing Agents

This compound is reactive with strong oxidizing and reducing agents.[9] The specific products of these reactions depend on the reagents and conditions used.

Synthesis from Adipic Anhydride

An effective method to synthesize this compound with high purity involves the formation of adipic anhydride from adipic acid, followed by alcoholysis with ethanol.[3] This method significantly reduces the formation of the diethyl adipate byproduct.[3][7]

Synthesis_Workflow cluster_reactants Step 1: Anhydride Formation cluster_alcoholysis Step 2: Alcoholysis cluster_purification Step 3: Purification AdipicAcid Adipic Acid Heat Heat & Reflux (145-170°C) AdipicAcid->Heat SulfuricAcid Sulfuric Acid (catalyst) SulfuricAcid->Heat Solvent Organic Solvent Solvent->Heat AdipicAnhydride Adipic Anhydride Heat->AdipicAnhydride Dehydration Heat2 Heat (45-65°C) AdipicAnhydride->Heat2 Ethanol Absolute Ethanol Ethanol->Heat2 CrudeProduct Crude Product Heat2->CrudeProduct Reaction Distillation Reduced Pressure Distillation CrudeProduct->Distillation FinalProduct Pure Adipic Acid Monoethyl Ester (>99% Purity) Distillation->FinalProduct Purification

Caption: High-yield synthesis workflow for this compound.

Experimental Protocols

Protocol: Synthesis via Adipic Anhydride Intermediate

This protocol is adapted from a patented high-yield synthesis method.[3][7]

Materials:

  • Adipic acid

  • Concentrated sulfuric acid (98%)

  • Organic solvent (e.g., trimethylbenzene)

  • Absolute ethanol

  • Reaction flask with reflux condenser and dehydration trap

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Anhydride Formation:

    • Combine adipic acid, concentrated sulfuric acid, and the organic solvent in the reaction flask. A suggested weight ratio is 1-2 parts adipic acid, 0.1-0.3 parts sulfuric acid, and 2-3 parts solvent.[3]

    • Heat the mixture to reflux at 145-170 °C for 4-6 hours, continuously removing the water formed during the reaction.[3][7]

    • Once water evolution ceases, stop heating and cool the reaction mixture to 15-35 °C.[3][7]

    • Allow the layers to separate and remove the sulfuric acid layer.[3]

  • Alcoholysis:

    • To the remaining organic layer containing adipic anhydride, slowly add absolute ethanol dropwise.

    • After the addition is complete, heat the mixture to 45-65 °C and maintain this temperature for 1-4 hours.[3][7]

  • Purification:

    • Remove the organic solvent under reduced pressure.

    • Distill the remaining crude product under vacuum to obtain pure this compound. This method can yield purities of over 99% and yields of 96-97%.[3][7]

Protocol: Stability Assessment under Hydrolytic Conditions

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

  • This compound

  • Buffered solutions (e.g., pH 4, 7, 9)

  • Constant temperature water bath or incubator

  • HPLC or GC-MS for quantification

  • Quenching solution (e.g., a strong acid or base to neutralize the buffer and stop the reaction)

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent.

  • For each pH condition, add a small aliquot of the stock solution to a known volume of the pre-heated buffer solution in a sealed vial.

  • Place the vials in a constant temperature bath.

  • At predetermined time intervals, withdraw an aliquot from each vial and immediately add it to a quenching solution.

  • Analyze the quenched samples using a validated chromatographic method (HPLC or GC-MS) to determine the concentration of the remaining this compound.

  • Plot the concentration of the ester versus time for each pH to determine the degradation kinetics.

Reactivity_Overview cluster_hydrolysis Hydrolysis cluster_esterification Further Esterification cluster_reduction Reduction AAME Adipic Acid Monoethyl Ester Adipic_Acid Adipic Acid AAME->Adipic_Acid + H₂O (Acid/Base cat.) Ethanol Ethanol Diethyl_Adipate Diethyl Adipate AAME->Diethyl_Adipate + Ethanol (Acid cat.) Diol Corresponding Diol AAME->Diol + Reducing Agent (e.g., LiAlH₄)

Caption: Key reactivity pathways of this compound.

Safety and Handling

This compound may cause skin, eye, and respiratory tract irritation.[9] It is essential to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][9] In case of fire, use water spray, dry chemical, carbon dioxide, or foam.[8] For spills, sweep up the solid material and place it into a suitable container for disposal, avoiding dust formation.[6] Always handle in accordance with good industrial hygiene and safety practices.[9]

References

Methodological & Application

Synthesis of Adipic Acid Monoethyl Ester: A Detailed Guide to Chemical and Enzymatic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol Guide

Abstract

Adipic acid monoethyl ester is a valuable chemical intermediate with applications in the synthesis of polymers, plasticizers, and pharmaceuticals. This application note provides detailed protocols for the synthesis of this compound via two primary methodologies: acid-catalyzed Fischer-Speier esterification and lipase-catalyzed enzymatic esterification. The document offers a comprehensive overview of the reaction mechanisms, experimental procedures, and analytical characterization, designed for researchers and professionals in chemical synthesis and drug development.

Introduction

Adipic acid, a dicarboxylic acid, can be esterified to produce three distinct products: the monoester, the diester, and unreacted adipic acid. The selective synthesis of the monoester is a common challenge in industrial and laboratory settings. This compound, in particular, serves as a key building block in organic synthesis due to its bifunctional nature, possessing both a carboxylic acid and an ester group. This allows for further selective chemical modifications.

This guide details two robust and reproducible methods for the synthesis of this compound, highlighting the advantages and considerations of each approach. The traditional Fischer-Speier esterification offers a cost-effective route, while enzymatic synthesis provides a greener and more selective alternative.

Fischer-Speier Esterification: The Acid-Catalyzed Approach

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. To favor the formation of the monoester of a dicarboxylic acid like adipic acid, an excess of the diacid relative to the alcohol is typically employed.

2.1. Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed.

Fischer_Esterification AdipicAcid Adipic Acid Protonated_AA Protonated Adipic Acid AdipicAcid->Protonated_AA + H+ Ethanol Ethanol Intermediate1 Tetrahedral Intermediate Ethanol->Intermediate1 H_plus H+ H_plus->AdipicAcid Protonated_AA->Intermediate1 + Ethanol Water H2O Intermediate1->Water Monoester This compound Intermediate1->Monoester - H2O, - H+

Caption: Fischer-Speier Esterification Mechanism.

2.2. Experimental Protocol

Materials:

  • Adipic acid (reagent grade)

  • Ethanol (absolute)

  • Sulfuric acid (concentrated, 98%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether (or other suitable extraction solvent)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add adipic acid (e.g., 29.2 g, 0.2 mol) and absolute ethanol (e.g., 4.6 g, 0.1 mol). The molar ratio of adipic acid to ethanol should be at least 2:1 to favor monoesterification.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 1 mL) to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the unreacted acid and the catalyst. Be cautious of CO2 evolution.

    • Wash the organic layer with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to isolate the this compound.

2.3. Data and Expected Yield

ParameterValue
Molar Ratio (Adipic Acid:Ethanol)2:1
CatalystConcentrated H₂SO₄
Reaction Temperature80-90 °C
Reaction Time4-6 hours
Typical Yield60-70%

Enzymatic Esterification: A Biocatalytic Approach

Enzymatic synthesis of esters using lipases offers several advantages over chemical methods, including high selectivity, milder reaction conditions, and reduced environmental impact. Lipases can catalyze the esterification of dicarboxylic acids with a high degree of regioselectivity, favoring the formation of the monoester.

3.1. Reaction Mechanism

The lipase-catalyzed esterification involves a "ping-pong" bi-bi mechanism. The enzyme's active site (containing a catalytic triad) first reacts with the carboxylic acid to form an acyl-enzyme intermediate, releasing a molecule of water. The alcohol then attacks this intermediate, leading to the formation of the ester and regeneration of the free enzyme.

Enzymatic_Esterification Lipase Lipase (E) AcylEnzyme Acyl-Enzyme Intermediate (E-A) Lipase->AcylEnzyme + Adipic Acid AdipicAcid Adipic Acid (A) AdipicAcid->AcylEnzyme EsterComplex Enzyme-Ester Complex (E-P) AcylEnzyme->EsterComplex + Ethanol Ethanol Ethanol (B) Ethanol->EsterComplex EsterComplex->Lipase - Monoester Monoester This compound (P) EsterComplex->Monoester

Caption: Lipase-Catalyzed Esterification Mechanism.

3.2. Experimental Protocol

Materials:

  • Adipic acid

  • Ethanol

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (e.g., toluene, hexane, or a solvent-free system)

  • Molecular sieves (3Å or 4Å)

Equipment:

  • Incubator shaker or temperature-controlled stirred reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a screw-capped flask, combine adipic acid (e.g., 14.6 g, 0.1 mol) and ethanol (e.g., 23 g, 0.5 mol) in a suitable organic solvent (e.g., 100 mL of toluene). A molar excess of ethanol can be used in enzymatic reactions to shift the equilibrium towards the product.

  • Water Removal: Add molecular sieves (e.g., 10% w/v) to the mixture to remove the water produced during the reaction, which can inhibit the enzyme and reverse the reaction.

  • Enzyme Addition: Add the immobilized lipase (e.g., 1-10% by weight of substrates) to the reaction mixture.

  • Incubation: Place the flask in an incubator shaker at a controlled temperature (e.g., 40-60 °C) and agitation (e.g., 150-200 rpm). The reaction progress can be monitored by HPLC or GC.

  • Enzyme Recovery: After the reaction reaches the desired conversion (typically 24-48 hours), separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • Product Isolation: Remove the solvent and excess ethanol from the filtrate using a rotary evaporator.

  • Purification: The remaining mixture will contain the monoester, some diester, and unreacted adipic acid. Purification can be achieved by column chromatography or selective extraction.

3.3. Data and Expected Yield

ParameterValue
EnzymeImmobilized Lipase (e.g., Novozym 435)
SolventToluene or solvent-free
Reaction Temperature40-60 °C
Reaction Time24-48 hours
Typical Monoester Selectivity>90%
Typical Yield80-95%

Characterization of this compound

The synthesized product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (C=O of the acid and ester, O-H of the acid, C-O of the ester).

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

Conclusion

Both the Fischer-Speier esterification and enzymatic catalysis are effective methods for the synthesis of this compound. The choice of method will depend on the specific requirements of the application, such as cost, desired purity, and environmental considerations. The Fischer-Speier method is a well-established and economical approach, while enzymatic synthesis offers higher selectivity and sustainability. The protocols provided in this application note serve as a comprehensive guide for the successful synthesis and characterization of this important chemical intermediate.

Application Notes and Protocols for NMR Spectrum Analysis of Adipic Acid Monoethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the analysis of adipic acid monoethyl ester using Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes protocols for sample preparation, predicted spectral data for ¹H and ¹³C NMR, and a workflow for spectral acquisition and analysis.

Introduction

This compound is a dicarboxylic acid monoester with applications in organic synthesis and as a plasticizer. Its chemical structure is HOOC-(CH₂)₄-COOCH₂CH₃. NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such compounds. This document outlines the expected ¹H and ¹³C NMR spectral characteristics and provides a standardized protocol for obtaining high-quality NMR data.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds, such as monomethyl adipate and diethyl adipate, and general principles of NMR spectroscopy.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz) (Predicted)
~11.0 - 12.0Singlet (broad)1HH -OOC--
~4.12Quartet2H-COO-CH₂ -CH₃~7.1
~2.35Triplet2H-CH₂ -COOH~7.4
~2.28Triplet2H-CH₂ -COOEt~7.4
~1.65Multiplet4H-CH₂-CH₂ -CH₂ -CH₂--
~1.25Triplet3H-COO-CH₂-CH₃ ~7.1
Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm) (Predicted)Assignment
~179.5-C OOH
~173.8-C OOEt
~60.5-C H₂-CH₃
~34.0-C H₂-COOH
~33.8-C H₂-COOEt
~24.4-CH₂-C H₂-C H₂-CH₂-
~14.2-CH₂-C H₃

Experimental Protocols

NMR Sample Preparation

This protocol outlines the standard procedure for preparing a high-quality NMR sample of this compound for analysis.

Materials:

  • This compound (solid)

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) internal standard

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette and bulb

  • Small vial

  • Filter plug (e.g., glass wool)

Procedure:

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03-0.05% v/v TMS to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the solid.

  • Filtration: Place a small plug of glass wool into a Pasteur pipette.

  • Transfer to NMR Tube: Filter the solution by passing it through the glass wool-plugged Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that could degrade the spectral quality.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.

NMR Data Acquisition

This protocol provides general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.

Instrumentation:

  • A high-resolution FT-NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single pulse (zg30 or similar)

  • Number of Scans: 8-16

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 3-4 seconds

  • Spectral Width (sw): 16 ppm (-2 to 14 ppm)

  • Temperature: 298 K

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: Proton-decoupled single pulse (zgpg30 or similar)

  • Number of Scans: 128-1024 (or more, depending on concentration)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time (aq): 1-2 seconds

  • Spectral Width (sw): 240 ppm (-10 to 230 ppm)

  • Temperature: 298 K

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the NMR analysis process, from sample preparation to final data analysis.

NMR_Workflow Workflow for NMR Spectrum Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter load_sample Load Sample into Spectrometer filter->load_sample setup_1H Set up 1H Experiment load_sample->setup_1H setup_13C Set up 13C Experiment load_sample->setup_13C acquire_1H Acquire 1H Spectrum setup_1H->acquire_1H process_fid Fourier Transform & Phasing acquire_1H->process_fid acquire_13C Acquire 13C Spectrum setup_13C->acquire_13C acquire_13C->process_fid baseline Baseline Correction process_fid->baseline integrate Integration (1H) baseline->integrate peak_pick Peak Picking baseline->peak_pick assign Assign Signals peak_pick->assign report Generate Report assign->report

Caption: Workflow for NMR Analysis.

Disclaimer: The NMR chemical shifts and coupling constants provided in this document are predicted values and should be used as a guide for spectral interpretation. Actual experimental values may vary depending on the solvent, concentration, and instrument used. It is highly recommended to acquire experimental data for definitive structural assignment.

Application Note: FTIR Peak Identification of Adipic Acid Monoethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and analysis of Adipic Acid Monoethyl Ester using Fourier Transform Infrared (FTIR) spectroscopy. It includes a comprehensive table of characteristic vibrational peaks and a step-by-step experimental workflow. This document is intended to guide researchers in the qualitative analysis of this compound, which is relevant in various chemical and pharmaceutical synthesis processes.

Introduction

This compound is a derivative of adipic acid, a dicarboxylic acid, and ethanol. It serves as a versatile intermediate in organic synthesis. FTIR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, a unique spectral fingerprint of the compound can be obtained. This note outlines the expected FTIR absorption bands for this compound and provides a standardized protocol for sample analysis.

Data Presentation: FTIR Peak Identification

The FTIR spectrum of this compound is characterized by the presence of both a carboxylic acid and an ester functional group. The principal absorption peaks, their corresponding vibrational modes, and intensities are summarized in the table below. This data is compiled from established spectral databases and literature.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3300-2500Broad, StrongO-H stretchCarboxylic Acid
~2950Medium-StrongC-H stretch (asymmetric)Alkane (CH₂)
~2870MediumC-H stretch (symmetric)Alkane (CH₂)
~1735StrongC=O stretchEster
~1710StrongC=O stretchCarboxylic Acid
~1465MediumC-H bend (scissoring)Alkane (CH₂)
~1415Medium, BroadO-H bendCarboxylic Acid
~1280StrongC-O stretchEster
~1180StrongC-O stretchCarboxylic Acid
~930Broad, MediumO-H bend (out-of-plane)Carboxylic Acid

Experimental Protocol

This protocol details the necessary steps for acquiring an FTIR spectrum of this compound. Given its low melting point (approximately 27-29°C), the sample can be analyzed as either a liquid or a thin film.

1. Materials and Equipment:

  • FTIR Spectrometer (e.g., with a DTGS detector)

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal, or alternatively, salt plates (NaCl or KBr) for transmission measurements.

  • This compound sample

  • Spatula

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

2. Sample Preparation:

Two primary methods are suitable for the analysis of this compound:

  • Attenuated Total Reflectance (ATR) Method (Recommended):

    • Ensure the ATR crystal is clean and free of any residues.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is solid at room temperature, it can be gently warmed to its melting point and then applied as a liquid.

    • Ensure good contact between the sample and the crystal surface.

  • Transmission Method (Thin Film):

    • If using salt plates, ensure they are clean and dry.

    • Place one or two drops of the molten this compound onto one salt plate.

    • Carefully place the second salt plate on top, spreading the sample into a thin, uniform film. Avoid air bubbles.

    • Mount the salt plate assembly in the spectrometer's sample holder.

    • Record a background spectrum with the empty salt plates in the beam path.

3. Data Acquisition:

  • Place the prepared sample into the FTIR spectrometer's sample compartment.

  • Configure the data collection parameters. Typical settings are:

    • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Initiate the sample scan.

  • After data acquisition, process the spectrum by performing a background subtraction.

4. Data Analysis:

  • Identify the prominent absorption peaks in the resulting spectrum.

  • Compare the wavenumbers of these peaks with the reference data provided in the table above to confirm the presence of the characteristic functional groups of this compound.

5. Cleaning:

  • Thoroughly clean the ATR crystal or salt plates with a suitable solvent and lint-free wipes to prevent cross-contamination of subsequent samples.

Mandatory Visualization

The following diagram illustrates the logical workflow for the FTIR analysis of this compound.

FTIR_Workflow FTIR Analysis Workflow for this compound start Start sample_prep Sample Preparation (ATR or Thin Film) start->sample_prep background_scan Acquire Background Spectrum sample_prep->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan data_processing Data Processing (Background Subtraction) sample_scan->data_processing peak_analysis Peak Identification and Analysis data_processing->peak_analysis end_node End peak_analysis->end_node

Application Note: Mass Spectrometric Fragmentation Analysis of Adipic Acid Monoethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid monoethyl ester (monoethyl adipate) is a dicarboxylic acid monoester with the chemical formula C8H14O4 and a molecular weight of 174.19 g/mol .[1][2] It serves as a valuable chemical intermediate and can be found in various research and industrial applications. Understanding its behavior under mass spectrometric analysis is crucial for its identification and quantification in complex matrices. This document provides a detailed overview of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound, a comprehensive experimental protocol for its analysis, and a visual representation of its fragmentation pathway.

Data Presentation

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for its identification. The major ions observed and their relative intensities are summarized in the table below. This data is based on the mass spectrum available in the NIST Chemistry WebBook.[1]

Mass-to-Charge Ratio (m/z) Proposed Fragment Ion Relative Abundance (%)
45[C2H5O]+100
55[C3H3O]+85
73[C3H5O2]+95
83[C5H7O]+30
101[C5H9O2]+70
129[M - C2H5O]+90
146[M - C2H4]+5
156[M - H2O]+10
174[M]+•2

Fragmentation Pathway

The fragmentation of this compound under electron ionization follows predictable pathways for esters and carboxylic acids. The molecular ion ([M]+•) is often of low abundance. Key fragmentation steps include the loss of the ethoxy group, alpha-cleavages, and rearrangements.

G M This compound [M]+• m/z = 174 frag129 [M - C2H5O]+ m/z = 129 M->frag129 - •OC2H5 frag45 [C2H5O]+ m/z = 45 M->frag45 frag101 [C5H9O2]+ m/z = 101 frag129->frag101 - CO frag73 [C3H5O2]+ m/z = 73 frag101->frag73 - C2H4 frag55 [C3H3O]+ m/z = 55 frag73->frag55 - H2O

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocols

This section outlines a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or methanol.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create calibration standards at appropriate concentrations for the expected sample range.

  • Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances. A general SPE protocol for adipate esters from a food matrix is described in the literature.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), with dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless injection for trace analysis or a split injection (e.g., 20:1 split ratio) for higher concentrations.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Mode: Full scan mode (e.g., m/z 40-300) for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used, monitoring the characteristic ions (e.g., m/z 129, 101, 73, 45).

3. Data Analysis

  • Peak Identification: Identify the peak corresponding to this compound based on its retention time.

  • Spectral Matching: Confirm the identity of the peak by comparing its mass spectrum to a reference spectrum from a spectral library (e.g., NIST).

  • Quantification: If performing quantitative analysis, construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Standards GC GC Separation Standard->GC Sample Prepare Sample (Dilution/Extraction) Sample->GC MS MS Detection (EI) GC->MS Qual Qualitative Analysis (Spectral Matching) MS->Qual Quant Quantitative Analysis (Calibration Curve) MS->Quant

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for the Purification of Adipic Acid Monoethyl Ester by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid monoethyl ester is a valuable chemical intermediate in various synthetic pathways, including the production of pharmaceuticals and specialty polymers. Its purification is a critical step to ensure the quality and purity of the final products. While methods like distillation and recrystallization are common, column chromatography offers a high-resolution technique for isolating the monoester from unreacted starting materials, such as adipic acid, and byproducts like diethyl adipate. This document provides detailed protocols for the purification of this compound using both normal-phase and reversed-phase column chromatography.

Principle of Separation

Column chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a solvent that flows through the column). For this compound, which possesses both a polar carboxylic acid group and a less polar ester group, its retention on a polar stationary phase like silica gel will be influenced by the polarity of the mobile phase. In reversed-phase chromatography, a nonpolar stationary phase is used, and polar solvents will elute the compound more quickly.

Pre-Purification and Sample Preparation

Before proceeding with column chromatography, it is crucial to properly prepare the crude sample of this compound.

Protocol for Sample Preparation:

  • Reaction Quenching and Extraction: Following the synthesis, quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid catalyst. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolution: Dissolve a small amount of the crude product in a suitable solvent (e.g., the mobile phase to be used for chromatography) for Thin Layer Chromatography (TLC) analysis to determine the optimal mobile phase composition.

Thin Layer Chromatography (TLC) for Method Development

TLC is an essential preliminary step to identify a suitable solvent system (mobile phase) that provides good separation between this compound and any impurities.

Protocol for TLC Analysis:

  • Plate Preparation: On a silica gel TLC plate, draw a faint baseline with a pencil approximately 1 cm from the bottom.

  • Spotting: Using a capillary tube, spot the dissolved crude product onto the baseline.

  • Development: Place the TLC plate in a developing chamber containing a small amount of the chosen solvent system (e.g., a mixture of hexane and ethyl acetate with a trace amount of acetic acid). Ensure the solvent level is below the baseline.

  • Visualization: After the solvent front has moved up the plate, remove the plate and visualize the separated spots under UV light or by staining with a suitable reagent (e.g., potassium permanganate stain).

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot. The ideal solvent system will give the this compound an Rf value between 0.2 and 0.4, with good separation from other spots.

Purification by Normal-Phase Column Chromatography

Normal-phase chromatography, using a polar stationary phase like silica gel, is a common and effective method for purifying moderately polar compounds like this compound.

Experimental Protocol:

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a polar solvent. A common system is a gradient of ethyl acetate in hexane or heptane. To suppress the ionization of the carboxylic acid group and reduce tailing, it is highly recommended to add a small amount (0.1-1%) of acetic acid or formic acid to the mobile phase.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.

    • Add a layer of sand.

    • Prepare a slurry of the silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the separation by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the more strongly retained compounds.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure this compound, as determined by TLC.

    • Remove the solvent from the combined fractions under reduced pressure to yield the purified product.

Data Presentation: Normal-Phase Chromatography Parameters
ParameterSpecification
Stationary Phase Silica Gel (e.g., 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate with 0.5% Acetic Acid
Elution Mode Isocratic or Gradient
Example Gradient Start with 80:20 (Hexane:Ethyl Acetate), gradually increase to 50:50
Detection TLC with UV visualization or potassium permanganate stain

Purification by Reversed-Phase Column Chromatography

Reversed-phase chromatography utilizes a non-polar stationary phase and a polar mobile phase. This can be an alternative for purifying acidic compounds.

Experimental Protocol:

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase (Eluent): A mixture of water and an organic solvent like acetonitrile or methanol. A small amount of an acid modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to ensure the carboxylic acid is protonated.

  • Column Packing: Pre-packed C18 cartridges are commonly used for flash chromatography. If packing manually, follow standard slurry packing procedures for reversed-phase media.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a solvent like methanol.

  • Elution:

    • Start with a mobile phase composition that is high in the aqueous component (e.g., 90:10 water:acetonitrile).

    • Collect fractions and monitor by TLC (using reversed-phase TLC plates) or HPLC.

    • Gradually increase the organic solvent concentration to elute the product.

  • Fraction Analysis and Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent by rotary evaporation.

    • The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent to isolate the final product.

Data Presentation: Reversed-Phase Chromatography Parameters
ParameterSpecification
Stationary Phase C18-bonded Silica Gel
Mobile Phase Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Elution Mode Gradient
Example Gradient Start with 95:5 (Water:Acetonitrile), gradually decrease to 50:50
Detection HPLC-UV or TLC (on C18 plates)

Visualizing the Workflow and Principles

To better illustrate the processes, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude Product dissolution Dissolution in Minimal Solvent crude_product->dissolution sample_loading Sample Loading dissolution->sample_loading column_packing Column Packing (Silica Gel) column_packing->sample_loading elution Elution with Mobile Phase sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling solvent_evaporation Solvent Evaporation pooling->solvent_evaporation pure_product Pure Adipic Acid Monoethyl Ester solvent_evaporation->pure_product

Caption: Experimental workflow for purification.

separation_principle cluster_column Chromatography Column cluster_elution Elution Order stationary_phase Stationary Phase (Silica Gel) Polar Surface adipic_acid Adipic Acid (High Polarity) elution_order Diester > Monoester > Adipic Acid adipic_acid->elution_order Elutes Last monoester This compound (Intermediate Polarity) monoester->elution_order diester Diethyl Adipate (Low Polarity) diester->elution_order Elutes First

Caption: Principle of normal-phase separation.

Concluding Remarks

The choice between normal-phase and reversed-phase chromatography will depend on the nature of the impurities present in the crude mixture and the available equipment. For typical laboratory-scale purifications of this compound, normal-phase chromatography on silica gel is a robust and cost-effective method. Proper method development using TLC is paramount to achieving a successful and efficient separation. The protocols and data presented herein provide a comprehensive guide for researchers to purify this compound for its use in further research and development.

Application Notes and Protocols: Adipic Acid Monoethyl Ester in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of adipic acid monoethyl ester in polymer chemistry. While adipic acid and its diesters are widely used, the monoester presents unique opportunities as a chain terminator, a modifier of polymer properties, and a reactive plasticizer. This document outlines detailed experimental protocols for its use in polyester and polyamide synthesis and as a plasticizer for polyvinyl chloride (PVC).

Introduction to this compound in Polymer Science

This compound is a derivative of adipic acid, a crucial dicarboxylic acid in the polymer industry, most notably in the production of Nylon 6,6.[1] The monoester possesses both a carboxylic acid group and an ester group, making it a versatile molecule in polymer synthesis and modification. Its primary theorized roles in polymer chemistry include:

  • Chain Termination/Molecular Weight Control: The single carboxylic acid functionality can act as a chain terminator in condensation polymerizations, allowing for precise control over the molecular weight of polyesters and polyamides.

  • Property Modification: Incorporation of the monoester can alter the physical properties of polymers, such as increasing flexibility, improving processability, and modifying solubility.

  • Reactive Plasticizer: While traditional plasticizers are inert, the carboxylic acid group on this compound offers a potential site for grafting onto polymer chains, which could reduce plasticizer migration.

Application: Chain Termination in Polyester Synthesis

This compound can be employed as a chain-terminating agent in the synthesis of aliphatic polyesters. This allows for the production of low-molecular-weight polyesters with specific end-group functionalities, which can be useful as prepolymers for polyurethanes or as biodegradable oligomers.

Experimental Protocol: Synthesis of a Low-Molecular-Weight Polyester with this compound as a Chain Terminator

This protocol details the synthesis of a polyester from adipic acid and 1,4-butanediol, with this compound used to control the molecular weight.

Materials:

  • Adipic acid

  • 1,4-butanediol

  • This compound

  • p-Toluenesulfonic acid (p-TSA) or other suitable catalyst[2]

  • Nitrogen gas

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Distillation head and condenser

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Reactor Setup: Assemble a three-necked flask with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a condenser and receiving flask.

  • Charging Reactants: Charge the flask with adipic acid, 1,4-butanediol, and the calculated amount of this compound. The molar ratio of diol to total acid (adipic acid + monoester) should be approximately 1.1:1 to ensure hydroxyl end-groups if desired. The amount of monoester will determine the final molecular weight.

  • Catalyst Addition: Add the catalyst (e.g., 0.1 wt% p-TSA) to the reaction mixture.[2]

  • Esterification Stage:

    • Heat the mixture to 160-180°C under a slow stream of nitrogen while stirring.[2]

    • Water will be produced as a byproduct of the esterification reaction and should be collected in the receiving flask.

    • Continue this stage until approximately 90% of the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 200-220°C.

    • Slowly apply a vacuum (down to <1 mmHg) to facilitate the removal of the remaining water and excess diol.

    • Continue the reaction under vacuum until the desired viscosity is reached, indicating the target molecular weight has been achieved.

  • Product Recovery: Cool the reactor to below 100°C before stopping the vacuum and nitrogen flow. The resulting polyester can then be discharged.

Quantitative Data:

The theoretical number-average molecular weight (Mn) can be estimated using the following formula, where NAA is the moles of adipic acid, NBD is the moles of 1,4-butanediol, and NAMEE is the moles of this compound:

Mn = (MassAA + MassBD + MassAMEE - Masswater) / (NBD - NAA)

ParameterValue
Molar Ratio (AA:BD:AMEE)Varies based on desired Mn
Reaction Temperature160-220°C
Catalyst Concentration0.1 wt%
Reaction Time4-8 hours

Experimental Workflow for Polyester Synthesis

Polyester_Synthesis cluster_setup Reactor Setup cluster_reaction Reaction Stages cluster_recovery Product Recovery Setup Assemble 3-necked flask with stirrer, N2 inlet, and distillation apparatus Charge Charge Adipic Acid, 1,4-Butanediol, and this compound Setup->Charge Catalyst Add p-TSA catalyst Charge->Catalyst Esterification Heat to 160-180°C under N2 Collect water byproduct Catalyst->Esterification Polycondensation Increase temperature to 200-220°C Apply vacuum Esterification->Polycondensation Cool Cool reactor Polycondensation->Cool Discharge Discharge polyester product Cool->Discharge Polyamide_Modification Monomers Adipic Acid + Hexamethylenediamine Polymerization Polycondensation Monomers->Polymerization Modifier This compound Modifier->Polymerization Polyamide Standard Polyamide Polymerization->Polyamide ModifiedPolyamide Modified Polyamide Polymerization->ModifiedPolyamide Plasticizer_Action Plasticizer This compound Interaction Intercalation between PVC chains Plasticizer->Interaction PVC_Matrix Rigid PVC Matrix PVC_Matrix->Interaction Increased_Volume Increased Free Volume Interaction->Increased_Volume Reduced_Forces Reduced Intermolecular Forces Increased_Volume->Reduced_Forces Flexibility Increased Flexibility Reduced_Forces->Flexibility

References

Application Notes and Protocols for Adipic Acid Monoethyl Ester as a Plasticizer for Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established principles of polymer science and standard testing methodologies for PVC plasticizers. Direct experimental data on the performance of adipic acid monoethyl ester as a primary plasticizer for PVC is limited in publicly available literature. The provided protocols are generalized and should be adapted and validated empirically for this specific compound.

Introduction

Polyvinyl chloride (PVC) is a widely used thermoplastic polymer known for its versatility, durability, and cost-effectiveness. In its pure form, PVC is rigid and brittle. To impart flexibility for various applications, plasticizers are incorporated into the PVC matrix. Adipate esters, a class of non-phthalate plasticizers, are known for improving flexibility and low-temperature performance.[1] While diesters such as Di(2-ethylhexyl) adipate (DEHA) and Dioctyl adipate (DOA) are common, this compound presents a unique chemical structure with both a carboxylic acid group and an ester group. This structure suggests potential for different interactions with the PVC polymer chains and possibly unique performance characteristics.

These notes provide a framework for the evaluation of this compound as a potential plasticizer for PVC, covering its theoretical mechanism of action, proposed experimental protocols for formulation and testing, and a summary of expected performance metrics.

Mechanism of Action

Plasticizers function by inserting themselves between PVC polymer chains, thereby increasing the intermolecular spacing or "free volume". This disrupts the strong dipole-dipole interactions between the polymer chains, allowing them to move more freely relative to one another. The result is a reduction in the glass transition temperature (Tg), transforming the rigid polymer into a more flexible material. For this compound, the ester portion is expected to interact with the PVC chains, providing the primary plasticizing effect, while the free carboxylic acid group may form hydrogen bonds, potentially influencing compatibility and migration resistance.

Data Presentation

Table 1: Mechanical Properties of Plasticized PVC Films (at 40 phr loading)*

PropertyThis compoundDOA (Typical Values)DOP (Typical Values)Test Method
Tensile Strength (MPa)To be determined15 - 2518 - 28ASTM D882
Elongation at Break (%)To be determined300 - 450250 - 400ASTM D882
Hardness (Shore A)To be determined70 - 8575 - 90ASTM D2240

*phr = parts per hundred parts of resin

Table 2: Thermal and Migration Properties of Plasticized PVC Films (at 40 phr loading)

PropertyThis compoundDOA (Typical Values)DOP (Typical Values)Test Method
Glass Transition Temp. (Tg) (°C)To be determined-40 to -50-25 to -40ASTM D3418 (DSC)
Volatility (Weight Loss, %)To be determined1.0 - 2.50.5 - 1.5ASTM D1203
Migration into Hexane (%)To be determined5 - 153 - 10ASTM D1239

Experimental Protocols

The following protocols describe the preparation of plasticized PVC films and the subsequent testing of their key properties.

Protocol for Preparation of Plasticized PVC Films

Objective: To prepare homogeneous plasticized PVC films for mechanical and thermal testing.

Materials:

  • PVC resin (suspension grade, K-value 65-70)

  • This compound

  • Thermal stabilizer (e.g., calcium/zinc stearate)[2]

  • Processing aid (optional)

  • Lubricant (optional)

Equipment:

  • Two-roll mill with heating and cooling capabilities

  • Internal mixer (e.g., Brabender or Haake type)

  • Hydraulic press with heated platens

  • Molds for test specimens

  • Analytical balance

Procedure:

  • Formulation: Prepare a formulation based on parts per hundred of resin (phr). A typical starting formulation would be:

    • PVC Resin: 100 phr

    • This compound: 40 phr

    • Thermal Stabilizer: 2-3 phr

  • Mixing:

    • Pre-mix the PVC resin and thermal stabilizer in a high-speed mixer for 1-2 minutes.

    • Slowly add the this compound to the powder blend while mixing, ensuring even absorption.

    • Continue mixing until a dry, free-flowing powder blend is obtained.

  • Milling:

    • Set the temperature of the two-roll mill to 165-175°C.[2]

    • Transfer the powder blend to the heated two-roll mill.

    • Work the material on the mill until a molten, homogeneous sheet is formed (typically 5-10 minutes).

  • Pressing:

    • Cut the milled sheet into appropriate sizes for the mold.

    • Place the sheet in a pre-heated mold in the hydraulic press at 170-180°C.

    • Apply low pressure for a pre-heating period of 2-3 minutes, followed by high pressure (10-15 MPa) for 3-5 minutes.

    • Cool the mold under pressure to approximately 40°C before removing the pressed film.

  • Conditioning:

    • Condition the prepared films at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing, as per ASTM standards.

Protocol for Mechanical Testing

Objective: To determine the tensile strength, elongation at break, and hardness of the plasticized PVC films.

Procedure:

  • Tensile Properties (ASTM D882):

    • Cut dumbbell-shaped specimens from the conditioned films.

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fails.

    • Record the maximum load and the elongation at the point of failure.

    • Calculate tensile strength and elongation at break.

  • Hardness (ASTM D2240):

    • Use a Shore A durometer to measure the hardness of the conditioned films.

    • Stack several layers of the film to achieve the required thickness (typically 6 mm).

    • Press the durometer foot firmly against the specimen and record the reading after 1-2 seconds.

    • Take multiple readings at different locations and calculate the average.

Protocol for Thermal and Migration Testing

Objective: To evaluate the thermal properties and migration resistance of the plasticizer.

Procedure:

  • Glass Transition Temperature (ASTM D3418):

    • Use a Differential Scanning Calorimeter (DSC).

    • Cut a small sample (5-10 mg) from the film and place it in an aluminum pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[3]

    • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve.

  • Volatility (ASTM D1203):

    • Cut circular specimens of a specified diameter from the film.

    • Weigh the specimens accurately.

    • Place the specimens in a circulating air oven at a specified temperature (e.g., 70°C) for 24 hours.

    • After aging, remove the specimens, cool them in a desiccator, and reweigh.

    • Calculate the percentage weight loss as a measure of plasticizer volatility.

  • Migration Resistance (ASTM D1239):

    • Measure the weight of a conditioned film specimen.

    • Immerse the specimen in a solvent (e.g., n-hexane) at a specified temperature for a set duration.

    • Remove the specimen, gently wipe off excess solvent, and allow it to dry.

    • Reweigh the specimen and calculate the percentage weight loss due to plasticizer migration.

Visualizations

Chemical Interaction and Plasticization Mechanism

G Figure 1: this compound Plasticization of PVC cluster_pvc PVC Chains cluster_plasticizer This compound cluster_interaction Mechanism pvc1 ...-CH2-CHCl-CH2-CHCl-... plasticizer HOOC-(CH2)4-COO-CH2CH3 pvc1->plasticizer Intermolecular Forces Disrupted pvc2 ...-CH2-CHCl-CH2-CHCl-... plasticizer->pvc2 interaction1 Increased Free Volume plasticizer->interaction1 Inserts between chains interaction2 Reduced Tg interaction1->interaction2 interaction3 Enhanced Flexibility interaction2->interaction3

Caption: this compound Plasticization of PVC.

Experimental Workflow for Plasticizer Evaluation

G Figure 2: Experimental Workflow for Plasticizer Evaluation cluster_testing Property Testing start Start: Define Formulation (PVC, Plasticizer, Stabilizer) mixing High-Speed Mixing of Components start->mixing milling Two-Roll Milling (165-175°C) mixing->milling pressing Hydraulic Pressing into Films milling->pressing conditioning Conditioning (24h at 23°C, 50% RH) pressing->conditioning mechanical Mechanical Tests (ASTM D882, D2240) conditioning->mechanical thermal Thermal Analysis (ASTM D3418) conditioning->thermal migration Migration & Volatility Tests (ASTM D1203, D1239) conditioning->migration analysis Data Analysis and Comparison mechanical->analysis thermal->analysis migration->analysis end End: Performance Evaluation analysis->end

Caption: Experimental Workflow for Plasticizer Evaluation.

References

Application Notes and Protocols: Adipic Acid and Its Derivatives in Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Adipic Acid Monoethyl Ester: Initial research indicates that this compound is primarily utilized as a reagent in the synthesis of other molecules, such as antitumor agents, rather than as a direct component in drug delivery systems[1]. Therefore, these application notes will focus on the broader and more extensively researched roles of its parent compound, adipic acid, and its polymeric derivatives, which are central to the development of advanced drug delivery platforms.

Application Notes

Adipic acid, a dicarboxylic acid, is a versatile component in pharmaceutical formulations and drug delivery systems[2][3]. Its biocompatibility and chemical functionality make it suitable for several applications, primarily centered around controlling the release of therapeutic agents and improving the physicochemical properties of drugs.

Adipic Acid as a Polymer Monomer for Biodegradable Carriers

Adipic acid is a key building block for biodegradable polyanhydrides, such as poly(adipic anhydride) (PAA). These polymers are highly valued in drug delivery for their ability to undergo surface erosion, leading to a controlled and predictable release of encapsulated drugs[4].

  • Mechanism of Action: Polyanhydrides degrade via the hydrolysis of their anhydride bonds. The rate of this hydrolysis can be controlled by copolymerizing adipic acid with other diacids, allowing for the fine-tuning of drug release profiles from days to months[4][5].

  • Applications: PAA and its copolymers have been formulated into various drug delivery devices, including microspheres, nanoparticles, and implantable devices, for the sustained release of drugs, DNA, and other therapeutic agents[4][6][7]. For instance, poly(adipic anhydride) microspheres have been explored for ocular drug delivery[4].

Adipic Acid as a Crosslinking Agent

The two carboxylic acid groups of adipic acid allow it to act as a crosslinking agent, forming ester or amide bonds with polymers containing hydroxyl or amine groups, such as chitosan.

  • Functionality: Crosslinking enhances the mechanical strength and thermal stability of polymer-based drug carriers[8]. This process reduces the swelling of the polymer matrix, thereby slowing the diffusion and release of the entrapped drug[9].

  • Applications: Adipic acid has been used to crosslink chitosan nanocomposites, improving their tensile strength and creating more stable materials for controlled-release applications[8].

Adipic Acid in Matrix Tablets and Cocrystals

Adipic acid is also used as an excipient in oral solid dosage forms.

  • Matrix Tablets: It can be incorporated into matrix tablets to modulate the internal pH, enabling a pH-independent and sustained release of the active pharmaceutical ingredient (API)[2]. This is crucial for maintaining consistent drug release as the tablet passes through the variable pH environments of the gastrointestinal tract.

  • Cocrystals: Adipic acid can form cocrystals with poorly soluble drugs, such as aripiprazole and pimozide[3][10]. By altering the crystal structure of the API, adipic acid can significantly enhance its solubility and dissolution rate, which are often the rate-limiting steps for oral bioavailability[10].

Data Presentation

The following tables summarize quantitative data reported in the literature for drug delivery systems utilizing adipic acid derivatives.

Table 1: Physicochemical Properties of Salicylate-Based Poly(anhydride-esters) (SA-PAEs) Data synthesized from studies on polymers designed for controlled salicylic acid release.

Polymer LinkerWeight Average Molecular Weight (Mw, Da)Polydispersity Index (PDI)Glass Transition Temperature (Tg, °C)Reference
Adipic Acid18,5001.342[5]
Diethylmalonic Acid15,6001.788[5]

Table 2: Properties of Adipic Acid-Crosslinked Nanocomposites Illustrative data based on the effects of adipic acid as a crosslinker.

Composite FormulationTensile Strength (MPa)Modulus of Elasticity (GPa)Elongation at Break (%)Melting Point (°C)Reference
Chitosan/CNCEnhanced vs. pure chitosanEnhanced vs. pure chitosanDecreasedBaseline[8]
Chitosan/CNC + Adipic AcidFurther EnhancedFurther EnhancedDecreasedIncreased[8]

Experimental Protocols

Protocol for Synthesis of Poly(adipic anhydride) (PAA)

This protocol describes the synthesis of PAA from adipic acid via melt-condensation polymerization, a common method for creating polyanhydrides[4][5].

Materials:

  • Adipic acid

  • Acetic anhydride

  • Argon or Nitrogen gas supply

  • Vacuum pump

  • Heating mantle with stirrer

  • Round-bottom flask and condenser

Procedure:

  • Place adipic acid in a round-bottom flask.

  • Add an excess of acetic anhydride to the flask.

  • Heat the mixture with stirring under a gentle stream of inert gas (e.g., Argon) to form a diacid-anhydride prepolymer.

  • Once the prepolymer is formed (typically indicated by the cessation of acetic acid distillation), increase the temperature to 180°C.

  • Apply a high vacuum (e.g., <1 mmHg) to the system to remove the acetic anhydride and drive the melt-condensation polymerization.

  • Continue the reaction for several hours (e.g., 2-6 hours) until a viscous polymer melt is obtained.

  • Cool the polymer to room temperature under inert gas. The resulting PAA will be a solid material.

  • Characterize the polymer using techniques such as FT-IR spectroscopy (to confirm anhydride bond formation), GPC (for molecular weight and PDI), and DSC (for thermal properties).

Protocol for Preparation of Adipic Acid-Crosslinked Chitosan Hydrogels

This protocol details the preparation of chitosan hydrogels crosslinked with adipic acid, which can be used as a drug delivery matrix[11].

Materials:

  • Chitosan (medium molecular weight)

  • Adipic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) (optional, as a catalyst)

  • Deionized water

  • Magnetic stirrer with hotplate

  • Drying oven

Procedure:

  • Prepare a 1% (w/w) adipic acid solution by dissolving adipic acid in deionized water.

  • Slowly add 0.5 g of chitosan to 50 mL of the adipic acid solution while stirring at 60°C. Continue stirring until the chitosan is completely dissolved.

  • Cool the solution to 40°C.

  • Optional: To enhance crosslinking, prepare a solution of EDAC and add it to the chitosan-adipic acid solution to achieve a final concentration of 0.05-0.15% (w/v).

  • Continue stirring until gelation occurs.

  • Cast the resulting hydrogel into a petri dish or desired mold.

  • Dry the hydrogel in an oven at 40°C for 24 hours to form a solid film.

  • Wash the dried film thoroughly with 5% (w/w) acetic acid and then with deionized water to remove any unreacted reagents.

  • Dry the washed hydrogel film again at 40°C for 24 hours.

Protocol for In Vitro Drug Release Study

This protocol outlines a general method for assessing the release of a model drug from a prepared carrier system (e.g., PAA microspheres or crosslinked hydrogels).

Materials:

  • Drug-loaded carrier system (e.g., microspheres, hydrogel film)

  • Phosphate-buffered saline (PBS) at a relevant pH (e.g., 7.4)

  • Shaking incubator or water bath

  • Centrifuge tubes or dialysis bags

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Accurately weigh a specific amount of the drug-loaded carrier and place it into a centrifuge tube or dialysis bag.

  • Add a defined volume of pre-warmed PBS (e.g., 10 mL) to the tube.

  • Place the tube in a shaking incubator set to 37°C to simulate physiological conditions.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours, and daily thereafter), collect a sample of the release medium (e.g., 1 mL).

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the collected samples for drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

  • Calculate the cumulative percentage of drug released at each time point using a standard calibration curve.

  • Plot the cumulative drug release (%) versus time to obtain the drug release profile.

Visualizations

PAA_Synthesis cluster_0 Prepolymer Formation cluster_1 Melt-Condensation Polymerization Adipic_Acid Adipic Acid Prepolymer Diacid-Anhydride Prepolymer Adipic_Acid->Prepolymer Heat, Inert Gas Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Prepolymer Polymerization Polymerization Reactor Prepolymer->Polymerization Transfer & Increase Temp PAA Poly(adipic anhydride) Polymerization->PAA High Temp (180°C) High Vacuum

Caption: Synthesis of Poly(adipic anhydride) from Adipic Acid.

Nanoparticle_Workflow cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation A1 Dissolve Chitosan in Adipic Acid Solution A2 Add Drug (API) A1->A2 A3 Induce Nanoprecipitation or Ionic Gelation A2->A3 B1 Particle Size & Zeta Potential (DLS) A3->B1 Purify & Collect Nanoparticles B2 Morphology (SEM/TEM) A3->B2 Purify & Collect Nanoparticles B3 Drug Loading & Encapsulation Efficiency A3->B3 Purify & Collect Nanoparticles C2 Cell Viability Assay (e.g., MTT) B1->C2 C1 In Vitro Drug Release Study B3->C1

Caption: Workflow for Nanoparticle Preparation and Evaluation.

Drug_Release_Pathway A Drug-Loaded Carrier (e.g., Microspheres) B Incubate in PBS at 37°C A->B C Sample Release Medium at Time Intervals B->C D Replenish with Fresh PBS C->D E Analyze Drug Concentration (UV-Vis/HPLC) C->E D->C F Calculate Cumulative Release (%) E->F

References

Adipic Acid Monoethyl Ester as a Linker in Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid monoethyl ester is a versatile bifunctional linker employed in the field of bioconjugation. Its linear six-carbon backbone provides spatial separation between conjugated molecules, while the terminal carboxylic acid and ethyl ester functionalities offer orthogonal reactivity for sequential or one-pot conjugation strategies. This linker is particularly noted for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ubiquitin ligase ligand, facilitating the degradation of the target protein. Beyond PROTACs, its properties are amenable to applications such as the development of antibody-drug conjugates (ADCs), the selection of binders from DNA-encoded libraries, and the synthesis of hybrid antitumor agents.

This document provides detailed application notes and experimental protocols for the use of this compound as a linker in bioconjugation, focusing on the chemical strategies for its activation and conjugation to biomolecules.

Chemical Properties and Handling

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Chemical Name 6-Ethoxy-6-oxohexanoic Acid
Synonyms Monoethyl adipate, Ethyl hydrogen adipate
CAS Number 626-86-8
Molecular Formula C₈H₁₄O₄
Molecular Weight 174.19 g/mol
Appearance Off-white crystalline solid
Solubility Soluble in organic solvents such as DMF, DMSO, and alcohols.
Storage Store at 2-8°C. Keep container tightly sealed in a dry and well-ventilated place.

Application in PROTAC Synthesis

This compound serves as a flexible linker in PROTACs, molecules designed to induce the degradation of specific proteins by hijacking the ubiquitin-proteasome system. The linker's length and flexibility are critical for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

Below is a diagram illustrating the general mechanism of PROTACs.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (Adipic Acid Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruits PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following protocols provide a general framework for the activation of the carboxylic acid moiety of this compound and its subsequent conjugation to an amine-containing biomolecule. These protocols may require optimization based on the specific properties of the molecules being conjugated.

Protocol 1: Activation of this compound using EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group of this compound to form a more reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Reaction vials

  • Magnetic stirrer and stir bars

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF.

    • Prepare 100 mM stock solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer. Prepare these solutions immediately before use as EDC is moisture-sensitive.

  • Activation Reaction:

    • In a reaction vial, add this compound to the desired final concentration (e.g., 10 mM) in Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and a 2 to 3-fold molar excess of NHS (or sulfo-NHS) to the reaction mixture.

    • Stir the reaction at room temperature for 15-60 minutes. The progress of the activation can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Use of Activated Linker:

    • The resulting NHS-activated this compound can be used immediately in the subsequent conjugation reaction (Protocol 2). Due to the hydrolytic instability of the NHS ester, it is not recommended to store the activated linker.

Activation_Workflow cluster_workflow Activation Workflow Start Adipic Acid Monoethyl Ester Reagents Add EDC and NHS in Activation Buffer Start->Reagents Incubate Incubate at RT (15-60 min) Reagents->Incubate Activated NHS-activated Linker Incubate->Activated End Proceed to Conjugation Activated->End

Caption: Workflow for the activation of this compound.

Protocol 2: Conjugation of Activated this compound to an Amine-Containing Biomolecule

This protocol describes the conjugation of the NHS-activated this compound to a primary amine on a biomolecule (e.g., a protein or a ligand).

Materials:

  • NHS-activated this compound (from Protocol 1)

  • Amine-containing biomolecule (e.g., protein, peptide, or small molecule ligand)

  • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4, or 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

  • Biomolecule Preparation:

    • Dissolve the amine-containing biomolecule in the Conjugation Buffer to a known concentration. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the freshly prepared NHS-activated this compound solution to the biomolecule solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Gentle mixing is recommended.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted linker and byproducts from the bioconjugate using a suitable purification method. For proteins, size-exclusion chromatography or dialysis are commonly used. For small molecule conjugates, HPLC is often employed.

  • Characterization:

    • Characterize the final bioconjugate to determine the degree of labeling (DOL) and confirm its integrity. Techniques such as UV-Vis spectroscopy, mass spectrometry (e.g., MALDI-TOF or ESI-MS), and SDS-PAGE can be used for protein conjugates. NMR and LC-MS are suitable for small molecule conjugates.

Data Presentation

Conclusion

This compound is a valuable tool in the bioconjugation toolbox, offering a straightforward and flexible linker for connecting a variety of molecules. Its utility in the synthesis of PROTACs highlights its potential in the development of novel therapeutics. The protocols provided herein offer a starting point for researchers to utilize this linker in their own bioconjugation strategies. Careful optimization of reaction conditions and thorough characterization of the final conjugate are crucial for successful application.

Application of Adipic Acid Monoethyl Ester in the Synthesis and Functionalization of Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biodegradable aliphatic polyesters are of significant interest for a range of biomedical and pharmaceutical applications, including drug delivery systems, tissue engineering scaffolds, and absorbable sutures. Adipic acid is a common dicarboxylic acid monomer used in the synthesis of these polymers. Adipic acid monoethyl ester, a monofunctional derivative, serves as a valuable tool for researchers and polymer scientists to precisely control the molecular weight and, consequently, the physicochemical properties of the resulting polyesters. This control is crucial for tailoring the polymer's degradation rate, mechanical strength, and drug release kinetics for specific applications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biodegradable polyesters.

Application Notes

Molecular Weight Control in Polyester Synthesis

This compound can be employed as a chain-terminating agent during the polycondensation of difunctional monomers, such as adipic acid and a diol (e.g., 1,4-butanediol). In step-growth polymerization, the final molecular weight of the polymer is highly dependent on the stoichiometric balance of the reactive functional groups. By introducing a controlled amount of a monofunctional reactant like this compound, the polymerization process is terminated at one end of the growing polymer chain, preventing further chain extension. This "end-capping" allows for the synthesis of polyesters with a predictable and lower average molecular weight compared to polymers synthesized with only difunctional monomers. The molar ratio of the monofunctional agent to the difunctional monomers is a critical parameter for achieving the desired molecular weight.

Tailoring Thermal and Mechanical Properties

The molecular weight of a polymer has a profound impact on its thermal and mechanical properties. By using this compound to reduce the average molecular weight, researchers can systematically alter the polymer's characteristics. Generally, lower molecular weight polyesters exhibit lower melting temperatures (Tm) and glass transition temperatures (Tg), as well as reduced tensile strength and modulus, but increased elongation at break. This tunability is essential for applications where flexibility and lower processing temperatures are desired.

Modulating Biodegradation Rates

The in vivo and in vitro degradation of biodegradable polyesters occurs primarily through the hydrolysis of ester bonds. The rate of degradation is influenced by several factors, including the polymer's molecular weight. Lower molecular weight polymers have a higher concentration of chain ends, which can increase the rate of water diffusion into the polymer matrix and accelerate hydrolytic degradation.[1] Therefore, the incorporation of this compound provides a method to produce polymers with faster degradation profiles, which is advantageous for applications requiring rapid clearance from the body.

Influence on Drug Delivery Systems

In the context of drug delivery, the properties of the polymeric carrier are paramount in controlling the release kinetics of the encapsulated therapeutic agent. The molecular weight of the polymer influences both the drug loading capacity and the release profile.[2][3] Lower molecular weight polymers, synthesized using this compound, can lead to faster drug release due to their faster degradation rate and potentially higher drug diffusion coefficients within the polymer matrix.[4] This allows for the design of drug delivery systems with tailored release profiles, from short-term to longer-term sustained release, by blending or copolymerizing polymers of different molecular weights.

Quantitative Data Summary

The following table provides an illustrative comparison of the expected properties of poly(butylene adipate) (PBA) synthesized without a chain terminator (High Molecular Weight PBA) and with the addition of this compound as a chain terminator (End-Capped PBA). The exact values will depend on the specific synthesis conditions.

PropertyHigh Molecular Weight PBAEnd-Capped PBA
Molecular Weight (Mn, g/mol ) > 20,0005,000 - 15,000
Polydispersity Index (PDI) ~2.0< 2.0
Melting Temperature (Tm, °C) 55 - 6545 - 55
Glass Transition Temp. (Tg, °C) -60 to -50-65 to -55
Tensile Strength (MPa) 10 - 205 - 10
Elongation at Break (%) 300 - 500400 - 700
In Vitro Degradation (Mass Loss at 4 weeks) < 5%10 - 20%

Experimental Protocols

Protocol 1: Synthesis of Poly(butylene adipate) with Controlled Molecular Weight

This protocol describes the synthesis of poly(butylene adipate) via a two-stage melt polycondensation method, incorporating this compound for molecular weight control.[5][6]

Materials:

  • Adipic acid

  • 1,4-Butanediol

  • This compound

  • Titanium(IV) butoxide (TBT) or another suitable catalyst

  • Chloroform

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with a condenser and collection flask

  • Nitrogen inlet

  • Vacuum pump

  • Heating mantle with temperature controller

  • Glassware for purification

Procedure:

Stage 1: Esterification

  • Assemble the reaction apparatus (three-neck flask with mechanical stirrer, distillation head, and nitrogen inlet).

  • Charge the flask with adipic acid (1.0 mol), 1,4-butanediol (1.1 mol), and this compound (e.g., 0.05 mol for a target lower molecular weight). The amount of monoethyl ester can be varied to achieve different molecular weights.

  • Add the catalyst, TBT, at a concentration of approximately 0.1% of the total monomer weight.

  • Purge the system with nitrogen and maintain a slow nitrogen flow.

  • Heat the mixture to 180-200°C with continuous stirring. Water will begin to distill from the reaction mixture.

  • Continue this stage until the theoretical amount of water has been collected (approximately 2-3 hours).

Stage 2: Polycondensation

  • Gradually increase the temperature to 220-240°C.

  • Slowly apply a vacuum to the system, reducing the pressure to below 1 mmHg over about 30 minutes.

  • Continue the reaction under high vacuum and temperature for 3-5 hours. The viscosity of the mixture will increase significantly.

  • Stop the reaction by removing the heat and breaking the vacuum with nitrogen.

  • The resulting polymer can be collected while still molten or after cooling to room temperature.

Purification:

  • Dissolve the crude polymer in chloroform.

  • Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol and dry in a vacuum oven at 40°C until a constant weight is achieved.

Characterization:

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC).

  • Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Mechanical Properties: Evaluated using a universal testing machine to determine tensile strength and elongation at break.

Protocol 2: In Vitro Hydrolytic Degradation Study

This protocol outlines a standard procedure for assessing the hydrolytic degradation of the synthesized polyesters.[1][7]

Materials:

  • Polymer films or scaffolds of known dimensions and weight

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile containers

  • Deionized water

  • Vacuum oven

Procedure:

  • Prepare thin films or small samples of the synthesized polyester with known initial dry weight (W_initial).

  • Sterilize the samples using a suitable method like UV irradiation or ethylene oxide.

  • Place each sample in a sterile container with a sufficient volume of PBS (pH 7.4) to ensure complete immersion (e.g., 10 mg of polymer per 1 mL of PBS).

  • Incubate the containers at 37°C.

  • At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove a set of samples (n=3) from the PBS solution.

  • Gently rinse the samples with deionized water to remove salts.

  • Dry the samples in a vacuum oven at room temperature until a constant weight is achieved (W_final).

  • Calculate the percentage of mass loss: Mass Loss (%) = [(W_initial - W_final) / W_initial] * 100.

  • The remaining polymer can be analyzed by GPC to determine the change in molecular weight over time.

Visualizations

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Purification & Characterization adipic_acid Adipic Acid reactor Reaction Vessel (180-240°C, Vacuum) adipic_acid->reactor butanediol 1,4-Butanediol butanediol->reactor monoethyl_ester This compound monoethyl_ester->reactor esterification Esterification (Water Removal) reactor->esterification polycondensation Polycondensation (Viscosity Increase) esterification->polycondensation dissolution Dissolution in Chloroform polycondensation->dissolution precipitation Precipitation in Methanol dissolution->precipitation drying Vacuum Drying precipitation->drying characterization GPC, DSC, TGA, Mechanical Testing drying->characterization

Caption: Experimental workflow for the synthesis of end-capped poly(butylene adipate).

G cluster_0 Chain Propagation cluster_1 Chain Termination growing_chain Growing Polymer Chain (HO-...-COOH) propagated_chain Longer Polymer Chain growing_chain->propagated_chain Forms monomers Adipic Acid + 1,4-Butanediol monomers->growing_chain Reacts with growing_chain2 Growing Polymer Chain (HO-...-COOH) terminated_chain Terminated Polymer Chain (HO-...-COOEt) growing_chain2->terminated_chain Forms monoethyl_ester This compound (HOOC-...-COOEt) monoethyl_ester->growing_chain2 Reacts with

Caption: Logical diagram illustrating the principle of chain termination.

G pba Poly(butylene adipate) hydrolysis Hydrolysis (in vivo / in vitro) pba->hydrolysis adipic_acid Adipic Acid hydrolysis->adipic_acid butanediol 1,4-Butanediol hydrolysis->butanediol beta_oxidation Beta-Oxidation Pathway adipic_acid->beta_oxidation tca TCA Cycle butanediol->tca Metabolized succinyl_coa Succinyl-CoA beta_oxidation->succinyl_coa acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa succinyl_coa->tca acetyl_coa->tca co2_h2o CO2 + H2O tca->co2_h2o

References

Adipic Acid Monoethyl Ester: A Key Precursor in the Synthesis of Novel Dual-Action Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Adipic acid monoethyl ester is emerging as a critical building block in the development of innovative pharmaceuticals, particularly in the synthesis of dual-action anticancer agents. Its linear bifunctional nature allows it to act as a flexible linker, connecting distinct pharmacophores to create hybrid molecules with enhanced therapeutic potential. This application note details the use of this compound in the synthesis of colchicine-SAHA (Suberanilohydroxamic Acid) hybrids, potent dual inhibitors of tubulin and histone deacetylases (HDACs), and provides protocols for their synthesis and evaluation.[1][2]

Introduction

The development of hybrid pharmaceuticals, which combine two or more pharmacophores into a single molecule, is a promising strategy in drug discovery. This approach can lead to compounds with improved efficacy, reduced side effects, and the ability to overcome drug resistance. This compound, with its carboxylic acid and ethyl ester functionalities, is an ideal linker for creating such hybrid molecules. One notable application is in the synthesis of colchicine-SAHA hybrids, which target both tubulin polymerization and histone deacetylase activity, two clinically validated targets in oncology.[1][2]

Data Presentation

Synthesis of this compound

The synthesis of the precursor, this compound, can be achieved with high yield and purity through the acid-catalyzed reaction of adipic acid and ethanol. A patented method involves the formation of adipic anhydride followed by alcoholysis, which minimizes the formation of the diester byproduct.[3][4]

ParameterValueReference
Starting Materials Adipic acid, Sulfuric acid, Organic solvent, Ethanol[3][4]
Reaction Conditions 145-170 °C, 4-6 hours (dehydration); 45-65 °C, 1-4 hours (alcoholysis)[3][4]
Yield 96-97%[3][4]
Purity >99.0%[3][4]
Biological Activity of Colchicine-SAHA Hybrids

Colchicine-SAHA hybrids have demonstrated potent cytotoxic activity against various cancer cell lines. Their dual-action mechanism, inhibiting both tubulin polymerization and HDACs, leads to cell cycle arrest and apoptosis. The inhibitory concentrations (IC50) for these compounds are in the nanomolar range, highlighting their potential as effective anticancer agents.[1]

CompoundTarget Cancer Cell LineIC50 (nM)Reference
Hybrid 6dHCT-116Comparable to Colchicine[1]
Compound 11aVarious Cancer Cell Lines2-105[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a patented method for the high-yield synthesis of this compound.[3][4]

Materials:

  • Adipic acid

  • Concentrated sulfuric acid

  • Anhydrous organic solvent (e.g., toluene)

  • Absolute ethanol

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine adipic acid, the organic solvent, and a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux at 145-170 °C for 4-6 hours, collecting the water generated in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Carefully add absolute ethanol to the reaction mixture.

  • Heat the mixture at 45-65 °C for 1-4 hours to facilitate the alcoholysis of the in-situ generated adipic anhydride.

  • Remove the solvent and excess ethanol under reduced pressure.

  • Purify the resulting this compound by vacuum distillation.

Protocol 2: Synthesis of a Colchicine-SAHA Hybrid (General Procedure)

This generalized protocol describes the coupling of this compound to a colchicine derivative and subsequent conversion to the hydroxamic acid.

Materials:

  • Colchicine derivative with a free amine group

  • This compound

  • Coupling agents (e.g., EDC, HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydroxylamine hydrochloride

  • Sodium hydroxide or potassium hydroxide

  • Methanol

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

Step A: Amide Coupling

  • Dissolve the colchicine derivative in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add this compound, EDC, and HOBt to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ester-linked hybrid by column chromatography.

Step B: Hydroxamic Acid Formation

  • Dissolve the purified ester from Step A in methanol.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride and a base (e.g., NaOH or KOH) in methanol.

  • Add the hydroxylamine solution to the ester solution and stir at room temperature for 2-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the final colchicine-SAHA hybrid by preparative HPLC or recrystallization.

Visualizations

Synthetic Pathway of Colchicine-SAHA Hybrid

G Synthetic Pathway of Colchicine-SAHA Hybrid cluster_0 Precursor Synthesis cluster_1 Hybrid Synthesis Adipic Acid Adipic Acid This compound This compound Adipic Acid->this compound + Ethanol, H+ Ethanol Ethanol Ethanol->this compound Intermediate Ester Intermediate Ester This compound->Intermediate Ester + Colchicine Derivative, Coupling Agents Colchicine Derivative (Amine) Colchicine Derivative (Amine) Colchicine Derivative (Amine)->Intermediate Ester Colchicine-SAHA Hybrid Colchicine-SAHA Hybrid Intermediate Ester->Colchicine-SAHA Hybrid + Hydroxylamine G Dual Inhibition of Tubulin and HDAC by Colchicine-SAHA Hybrid cluster_0 Tubulin Polymerization Pathway cluster_1 Histone Deacetylation Pathway Colchicine-SAHA Hybrid Colchicine-SAHA Hybrid Tubulin Dimers Tubulin Dimers Colchicine-SAHA Hybrid->Tubulin Dimers Inhibits HDAC HDAC Colchicine-SAHA Hybrid->HDAC Inhibits Microtubule Formation Microtubule Formation Tubulin Dimers->Microtubule Formation Mitotic Spindle Mitotic Spindle Microtubule Formation->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division Apoptosis Apoptosis Cell Division->Apoptosis Leads to Histone Deacetylation Histone Deacetylation HDAC->Histone Deacetylation Chromatin Condensation Chromatin Condensation Histone Deacetylation->Chromatin Condensation Gene Repression Gene Repression Chromatin Condensation->Gene Repression Gene Repression->Apoptosis Leads to

References

Application Notes and Protocols: Adipic Acid Monoethyl Ester in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of adipic acid monoethyl ester (AAME) in agrochemical formulations, with a focus on its antifungal properties. Detailed protocols for evaluation and formulation are provided to guide researchers in exploring its potential as a standalone active ingredient or as a green solvent in pesticide formulations.

Introduction

This compound (CAS 626-86-8) is an organic compound with demonstrated antifungal properties, making it a promising candidate for use in agrochemical formulations.[1][2] Notably, it has shown significant efficacy against the phytopathogenic fungus Botrytis cinerea, the causal agent of grey mould disease in a wide range of crops.[1] Its properties also suggest its potential as a biodegradable and less hazardous solvent alternative in formulations of other active ingredients.[3] This document outlines the applications of AAME in agrochemicals and provides detailed protocols for its evaluation and formulation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for consideration during formulation development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C8H14O4[4][5]
Molecular Weight 174.19 g/mol [2]
Appearance White to off-white solid or crystalline powder[4]
Melting Point 28-29 °C[2]
Boiling Point 180 °C @ 18 mmHg[2]
Density 0.98 g/mL at 25 °C[2]
Solubility in Water 50 mg/mL[2]
Refractive Index n20/D 1.439[2]

Applications in Agrochemical Formulations

This compound can be utilized in agrochemical formulations in two primary ways:

  • As a standalone antifungal active ingredient: AAME has intrinsic fungicidal and fungistatic activity, particularly against Botrytis cinerea.[1]

  • As a green solvent or co-solvent: Due to its solvent properties and likely lower environmental impact compared to traditional aromatic solvents, AAME can be explored as a carrier for other pesticide active ingredients in formulations like Emulsifiable Concentrates (EC).

Antifungal Activity of this compound

Research has demonstrated that AAME can effectively control Botrytis cinerea by inhibiting spore germination and mycelium development at non-phytotoxic concentrations.[1] Its mode of action involves disrupting membrane integrity and affecting polyamine content in the fungus.[1]

Table 2: In Vitro Antifungal Efficacy of this compound against Botrytis cinerea

ParameterConcentrationResultReference
Spore Germination InhibitionConcentration-dependentEffective inhibition[1]
Mycelium DevelopmentConcentration-dependentInhibition of growth[1]

Table 3: In Vivo Antifungal Efficacy of this compound

ApplicationPathogenHost PlantResultReference
Post-infection treatmentBotrytis cinereaTomato fruitsComplete suppression of grey mould disease[1]

Experimental Protocols

Protocol for In Vitro Antifungal Activity Assessment

This protocol is adapted from methodologies used to evaluate the efficacy of antifungal compounds against Botrytis cinerea.

4.1.1. Spore Germination Assay

Objective: To determine the effect of this compound on the germination of Botrytis cinerea spores.

Materials:

  • Botrytis cinerea culture (10-14 days old, grown on potato dextrose agar - PDA)

  • This compound (AAME)

  • Sterile distilled water

  • Vogel buffer

  • Microscope slides or microtiter plates

  • Hemocytometer

  • Incubator (20-25°C)

  • Light microscope

Procedure:

  • Prepare a stock solution of AAME in a suitable solvent (e.g., ethanol, ensuring the final solvent concentration in the assay is non-fungitoxic).

  • Harvest B. cinerea spores by flooding the PDA plate with sterile water and gently scraping the surface.

  • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

  • Adjust the spore concentration to 5 x 10^4 spores/mL in sterile Vogel buffer using a hemocytometer.

  • Prepare a series of dilutions of AAME in Vogel buffer.

  • In a microtiter plate or on microscope slides, mix the spore suspension with the AAME dilutions. Include a control with the solvent alone.

  • Incubate at 25°C for at least 4 hours.

  • Observe under a light microscope and count the number of germinated and non-germinated spores (a spore is considered germinated if the germ tube is visible).

  • Calculate the percentage of germination inhibition for each AAME concentration compared to the control.

4.1.2. Mycelial Growth Inhibition Assay

Objective: To assess the impact of this compound on the mycelial growth of Botrytis cinerea.

Materials:

  • Botrytis cinerea culture

  • Potato Dextrose Agar (PDA)

  • This compound (AAME)

  • Sterile petri dishes

  • Sterile cork borer (5 mm diameter)

  • Incubator (25°C)

Procedure:

  • Prepare PDA medium and amend it with various concentrations of AAME after autoclaving and cooling to approximately 45-50°C. Pour the amended PDA into sterile petri dishes.

  • From the edge of an actively growing B. cinerea colony, take 5 mm plugs of mycelium using a sterile cork borer.

  • Place one mycelial plug in the center of each AAME-amended PDA plate and control plates (PDA with solvent only).

  • Incubate the plates at 25°C in the dark.

  • Measure the diameter of the fungal colony at regular intervals (e.g., 24, 48, 72 hours).

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the colony in the control plates and T is the average diameter of the colony in the treated plates.[6]

Protocol for Formulation of an Emulsifiable Concentrate (EC)

Objective: To prepare a stable emulsifiable concentrate formulation using this compound as a solvent and/or active ingredient.

Materials:

  • This compound (AAME)

  • Active Ingredient (AI) (if AAME is used as a solvent)

  • Emulsifiers (a blend of anionic and non-ionic surfactants is recommended, e.g., calcium dodecylbenzenesulfonate and a nonylphenol ethoxylate)

  • Co-solvent (optional, if needed to improve solubility)

  • CIPAC standard hard water

  • Graduated cylinders

  • Beakers

  • Magnetic stirrer

Procedure:

  • Solubility Assessment: Determine the solubility of the target active ingredient in AAME at various temperatures.

  • Emulsifier Selection: Screen different emulsifier blends to find a system that provides good emulsion stability with the AAME/AI solution.

  • Formulation Preparation: a. In a beaker, dissolve the active ingredient in this compound. If necessary, gently heat the mixture to aid dissolution. b. Add the selected emulsifier blend to the AAME/AI solution and mix until a homogenous solution is obtained.

  • Emulsion Stability Testing (adapted from CIPAC Method MT 36.3): a. Prepare a 100 mL graduated cylinder with 95 mL of CIPAC standard hard water. b. Add 5 mL of the prepared EC formulation to the cylinder. c. Invert the cylinder 30 times and then allow it to stand undisturbed. d. Observe the emulsion at specified time points (e.g., 30 minutes, 1 hour, 2 hours, 24 hours) and record the amount of cream or sediment that separates.[7] e. After 24 hours, re-invert the cylinder and assess the re-emulsification properties.

Protocol for Stability Testing of the Formulation

Objective: To evaluate the physical and chemical stability of the agrochemical formulation containing this compound under accelerated storage conditions.

Materials:

  • Prepared agrochemical formulation

  • Sealed containers

  • Oven or incubator capable of maintaining a constant temperature (e.g., 54°C)

  • Analytical instrumentation for active ingredient analysis (e.g., HPLC, GC)

Procedure:

  • Accelerated Storage Test (based on CIPAC Method MT 46): a. Place a sample of the formulation in a sealed container. b. Store the container in an oven at a constant elevated temperature (e.g., 54 ± 2°C) for a specified period (e.g., 14 days). c. After the storage period, allow the sample to cool to room temperature.

  • Post-Storage Evaluation: a. Physical Properties: Visually inspect the formulation for any signs of phase separation, crystallization, or other physical changes. Re-run the emulsion stability test as described in section 4.2.4. b. Chemical Stability: Determine the concentration of the active ingredient in the stored sample using a validated analytical method. Compare this to the initial concentration to assess for any degradation.

Visualizations

Experimental Workflow for Antifungal Efficacy Testing

Antifungal_Efficacy_Workflow cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing spore_germ Spore Germination Assay plant_inoculation Plant Inoculation with Pathogen spore_germ->plant_inoculation mycelial_growth Mycelial Growth Inhibition Assay mycelial_growth->plant_inoculation aame_application Application of AAME Formulation plant_inoculation->aame_application disease_assessment Disease Severity Assessment aame_application->disease_assessment start Start: Evaluate Antifungal Properties of AAME start->spore_germ start->mycelial_growth

Caption: Workflow for evaluating the antifungal efficacy of this compound.

Logical Flow for Emulsifiable Concentrate (EC) Formulation Development

EC_Formulation_Workflow cluster_formulation Formulation Steps cluster_testing Testing and Optimization solubility 1. Assess AI Solubility in AAME emulsifier 2. Screen Emulsifier Blends solubility->emulsifier prepare_ec 3. Prepare Trial EC Formulations emulsifier->prepare_ec emulsion_stability 4. Test Emulsion Stability (CIPAC MT 36.3) prepare_ec->emulsion_stability storage_stability 5. Accelerated Storage Stability (CIPAC MT 46) emulsion_stability->storage_stability optimize 6. Optimize Formulation storage_stability->optimize optimize->prepare_ec Iterate final_formulation Final EC Formulation optimize->final_formulation start Start: Develop AAME-based EC Formulation start->solubility

Caption: Logical workflow for developing an emulsifiable concentrate formulation with AAME.

Signaling Pathway of AAME's Antifungal Action

Antifungal_Mechanism cluster_fungus Fungal Cell (Botrytis cinerea) AAME This compound (AAME) membrane Cell Membrane Integrity AAME->membrane disrupts polyamine Polyamine Metabolism AAME->polyamine alters germination Spore Germination membrane->germination inhibits polyamine->germination inhibits mycelium Mycelial Development germination->mycelium prevents

Caption: Proposed mechanism of antifungal action of AAME on Botrytis cinerea.

References

Adipic Acid Monoethyl Ester: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Adipic acid monoethyl ester, a mono-esterified derivative of the dicarboxylic adipic acid, serves as a crucial and versatile building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows for selective chemical transformations, making it an ideal starting material or intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals and polymers. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.

Properties and Synthesis

This compound is typically a white to pale orange crystalline solid or powder.[1] Key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₈H₁₄O₄
Molecular Weight174.19 g/mol
CAS Number626-86-8
Melting Point28-29 °C
Boiling Point180 °C at 18 mmHg
Density0.98 g/mL at 25 °C
SolubilitySoluble in water (50 mg/mL)

Table 1: Physicochemical Properties of this compound

The synthesis of this compound can be achieved through several methods, with the direct esterification of adipic acid being a common approach. A high-yield method involves the initial formation of adipic anhydride, followed by alcoholysis with ethanol. This method effectively minimizes the formation of the diester byproduct.[2][3]

Protocol 1: Synthesis of this compound via Adipic Anhydride

This protocol is adapted from a patented industrial method.[2][3]

Experimental Workflow for the Synthesis of this compound

SynthesisWorkflow cluster_step1 Step 1: Anhydride Formation cluster_step2 Step 2: Alcoholysis cluster_step3 Step 3: Purification AdipicAcid Adipic Acid Heating Heat to Reflux (145-170 °C, 4-6 h) AdipicAcid->Heating SulfuricAcid Sulfuric Acid (catalyst) SulfuricAcid->Heating OrganicSolvent Organic Solvent (e.g., Toluene) OrganicSolvent->Heating AdipicAnhydride Adipic Anhydride Intermediate Heating->AdipicAnhydride Reaction Reaction at 45-65 °C (1-4 h) AdipicAnhydride->Reaction Ethanol Absolute Ethanol Ethanol->Reaction CrudeProduct Crude Adipic Acid Monoethyl Ester Reaction->CrudeProduct SolventRemoval Reduced Pressure Solvent Removal CrudeProduct->SolventRemoval Distillation Distillation SolventRemoval->Distillation FinalProduct Pure Adipic Acid Monoethyl Ester Distillation->FinalProduct

Caption: Workflow for the synthesis of this compound.

Materials:

  • Adipic acid

  • Concentrated sulfuric acid

  • Toluene (or another suitable organic solvent)

  • Absolute ethanol

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine adipic acid, a catalytic amount of concentrated sulfuric acid, and toluene.

  • Heat the mixture to reflux at a temperature of 145-170 °C for 4-6 hours, continuously removing the water that is formed.

  • After the reaction is complete, cool the mixture and separate the organic layer.

  • To the organic layer, slowly add absolute ethanol.

  • Heat the mixture to 45-65 °C for 1-4 hours to facilitate the alcoholysis of the in-situ formed adipic anhydride.

  • Remove the toluene under reduced pressure.

  • Purify the resulting crude product by vacuum distillation to obtain pure this compound.

Quantitative Data:

ParameterValueReference
Molar Yield96-97%[2][3]
Product Purity>99.0%[2][3]

Table 2: Yield and Purity of this compound Synthesis

Applications in the Synthesis of Bioactive Molecules

This compound is a valuable building block for introducing a flexible six-carbon linker into bioactive molecules. This is particularly relevant in the design of inhibitors for enzymes such as histone deacetylases (HDACs), where the linker connects a zinc-binding group to a cap group that interacts with the enzyme surface.

Application Example: Synthesis of Colchicine-SAHA Hybrids

This compound can be utilized as a precursor for the adipoyl linker in the synthesis of colchicine-suberoylanilide hydroxamic acid (SAHA) hybrids, which are investigated as potential antitumor agents.[4] The synthesis involves the activation of the carboxylic acid moiety of this compound, followed by coupling with an appropriate amine, and subsequent conversion of the terminal ester to a hydroxamic acid.

Logical Relationship of this compound as a Building Block

BuildingBlock cluster_functionalization Functionalization cluster_application Application AAME This compound ActivateAcid Activation of Carboxylic Acid AAME->ActivateAcid e.g., SOCl₂, oxalyl chloride Linker Flexible Linker in Drug Scaffolds AAME->Linker CoupleAmine Coupling with Bioactive Amine ActivateAcid->CoupleAmine EsterHydrolysis Ester to Hydroxamic Acid Conversion CoupleAmine->EsterHydrolysis e.g., with hydroxylamine HDACi Histone Deacetylase Inhibitors (e.g., SAHA hybrids) EsterHydrolysis->HDACi Linker->HDACi OtherBioactives Other Bioactive Molecules Linker->OtherBioactives

Caption: Role of this compound in synthesis.

Protocol 2: General Procedure for the Synthesis of an Adipic Acid-Based Hydroxamic Acid

This protocol is a generalized procedure based on standard methods for the synthesis of hydroxamic acids from esters.

Materials:

  • This compound

  • Oxalyl chloride or thionyl chloride

  • A bioactive amine (e.g., a derivative of colchicine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine or other non-nucleophilic base

  • Hydroxylamine hydrochloride

  • Sodium methoxide or potassium hydroxide

  • Methanol

Procedure:

Step 1: Amide Bond Formation

  • Dissolve this compound in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride or thionyl chloride to the solution to form the acid chloride. Stir for 1-2 hours at 0 °C.

  • In a separate flask, dissolve the bioactive amine and triethylamine in anhydrous DCM.

  • Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting amide-ester by column chromatography.

Step 2: Hydroxamic Acid Formation

  • Dissolve the purified amide-ester in methanol.

  • In a separate flask, prepare a solution of hydroxylamine by reacting hydroxylamine hydrochloride with a base such as sodium methoxide or potassium hydroxide in methanol.

  • Add the hydroxylamine solution to the amide-ester solution.

  • Stir the reaction at room temperature for 12-48 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, neutralize the mixture with an acidic resin or by careful addition of dilute acid.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the final hydroxamic acid product by recrystallization or column chromatography.

Conclusion

This compound is a readily accessible and highly useful bifunctional building block in organic synthesis. Its differential reactivity allows for sequential modifications of its carboxylic acid and ester moieties, providing a straightforward route for the introduction of a flexible six-carbon linker in the synthesis of complex target molecules. The protocols and data presented herein demonstrate its utility for researchers in the fields of medicinal chemistry and materials science.

References

Application Notes and Protocols: Adipic Acid Monoethyl Ester in the Synthesis of Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid monoethyl ester is a valuable and versatile building block in the synthesis of novel antitumor agents. Its linear six-carbon chain provides an optimal linker for the design of molecules that can effectively target and inhibit key cellular processes implicated in cancer progression. A significant application of this compound is in the development of Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. By utilizing the adipic acid scaffold, potent and selective HDAC inhibitors can be synthesized, offering a promising avenue for cancer therapy.

This document provides detailed application notes and experimental protocols for the synthesis of antitumor agents, primarily focusing on hydroxamic acid-based HDAC inhibitors derived from this compound.

Data Presentation

The antitumor activity of HDAC inhibitors is often quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of representative HDAC inhibitors, including those with linker structures comparable to the adipoyl moiety derived from this compound, against various cancer cell lines.

Compound ClassLinker MoietyCancer Cell LineIC50 (µM)Reference
Hydroxamic Acid DerivativeAdipoyl-basedA549 (Lung Carcinoma)0.78[1]
Hydroxamic Acid DerivativeAdipoyl-basedHeLa (Cervical Cancer)0.25[1]
Colchicine-SAHA HybridAdipoylSGC-7901 (Gastric Adenocarcinoma)0.124
Colchicine-SAHA HybridAdipoylA549 (Lung Carcinoma)0.085
Colchicine-SAHA HybridAdipoylHeLa (Cervical Cancer)0.108

Note: The data presented is for compounds with similar structural features to those that can be synthesized from this compound. The exact IC50 values will vary depending on the specific terminal functional groups attached to the adipoyl linker.

Experimental Protocols

Protocol 1: General Synthesis of Adipoyl Hydroxamic Acid

This protocol outlines the general two-step procedure for the synthesis of an adipoyl hydroxamic acid, a common structural motif in HDAC inhibitors, starting from this compound.

Step 1: Amide Coupling of this compound

This step involves the coupling of the carboxylic acid group of this compound with a desired amine, which will form the "cap" group of the HDAC inhibitor.

  • Materials:

    • This compound

    • Desired amine (e.g., aniline or a substituted aniline)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Sodium bicarbonate (NaHCO3) solution (saturated)

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • Dissolve this compound (1 equivalent) and the desired amine (1 equivalent) in anhydrous DCM or DMF.

    • Add HOBt (1.1 equivalents) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add DCC or EDC (1.1 equivalents) portion-wise to the cooled solution.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the urea byproduct (if DCC is used).

    • Dilute the filtrate with DCM and wash sequentially with saturated NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the corresponding ethyl 6-(substituted-amino)-6-oxohexanoate.

Step 2: Conversion of the Ester to a Hydroxamic Acid

This step converts the ethyl ester group to the hydroxamic acid, which is the zinc-binding group of the HDAC inhibitor.

  • Materials:

    • Ethyl 6-(substituted-amino)-6-oxohexanoate (from Step 1)

    • Hydroxylamine hydrochloride (NH2OH·HCl)

    • Potassium hydroxide (KOH) or Sodium methoxide (NaOMe)

    • Methanol (MeOH)

  • Procedure:

    • Prepare a fresh solution of hydroxylamine by dissolving hydroxylamine hydrochloride (excess, e.g., 5-10 equivalents) in methanol.

    • To this solution, add a solution of potassium hydroxide or sodium methoxide in methanol (equivalent to hydroxylamine hydrochloride) at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes, and then filter off the precipitated KCl or NaCl.

    • Add the ethyl 6-(substituted-amino)-6-oxohexanoate (1 equivalent) to the filtrate containing the free hydroxylamine.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

    • Once the starting material is consumed, acidify the reaction mixture to pH ~7 using a dilute acid (e.g., 1N HCl).

    • Remove the solvent under reduced pressure.

    • The crude hydroxamic acid can be purified by recrystallization or column chromatography.

Visualizations

Signaling Pathway of HDAC Inhibition

HDAC_Inhibition_Pathway cluster_0 HDAC Inhibitor (Adipic Acid-based) cluster_1 Cellular Processes HDACi HDAC Inhibitor HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation (HATs) Chromatin Relaxed Chromatin AcetylatedHistones->Chromatin Gene Tumor Suppressor Gene Expression Chromatin->Gene Apoptosis Apoptosis Gene->Apoptosis CellCycleArrest Cell Cycle Arrest Gene->CellCycleArrest

Caption: General signaling pathway of HDAC inhibition leading to antitumor effects.

Experimental Workflow for Synthesis and Evaluation

Synthesis_Workflow AdipicEster This compound Coupling Amide Coupling (DCC/EDC, HOBt) AdipicEster->Coupling Amine Desired Amine ('Cap') Amine->Coupling EsterIntermediate Ethyl 6-(amino)-6-oxohexanoate Coupling->EsterIntermediate Hydroxylamine Hydroxylamine Treatment EsterIntermediate->Hydroxylamine HydroxamicAcid Adipoyl Hydroxamic Acid (HDAC Inhibitor) Hydroxylamine->HydroxamicAcid Purification Purification (Chromatography/Recrystallization) HydroxamicAcid->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BiologicalAssay Biological Evaluation (IC50, Cell-based assays) Characterization->BiologicalAssay

Caption: Workflow for the synthesis and evaluation of adipic acid-based antitumor agents.

Logical Relationship of HDAC Inhibitor Components

HDAC_Inhibitor_Structure HDACi Cap Group Adipic Acid Linker Zinc-Binding Group (Hydroxamic Acid) Zinc Zn2+ HDACi:zbg->Zinc Chelation HDAC_enzyme HDAC Active Site

Caption: Key structural components of an adipic acid-based HDAC inhibitor.

References

Application Notes & Protocols: Adipic Acid Monoethyl Ester as a Versatile Building Block in the Synthesis of Novel Dyestuffs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid monoethyl ester is a bifunctional molecule containing both a carboxylic acid and an ethyl ester group.[1] This unique structure makes it a valuable intermediate in various fields of organic synthesis, including pharmaceuticals, agrochemicals, and notably, in the dyestuff industry.[2] While its primary industrial applications are not in dye synthesis, its chemical properties offer a compelling platform for the development of novel dyes with tailored properties. The carboxylic acid moiety provides a reactive handle for derivatization, allowing for the introduction of chromophoric systems, while the ethyl ester group can be used to modulate the dye's solubility and other physicochemical characteristics.

This document provides a hypothetical, yet chemically plausible, framework for the utilization of this compound as a raw material in the synthesis of custom dyestuffs. The protocols and data presented herein are based on established chemical principles and analogous reactions, offering a foundational guide for researchers exploring new frontiers in dye chemistry.

Hypothetical Application: Synthesis of a Novel Azo Dye

In this proposed application, this compound is envisioned as a precursor for the synthesis of a novel monoazo disperse dye. The synthetic strategy involves the conversion of the carboxylic acid group of this compound into an acid chloride, followed by an acylation reaction with an amino-functionalized azo dye precursor. This approach allows for the incorporation of the adipoyl monoester chain, which can potentially enhance the dye's affinity for hydrophobic fibers like polyester and improve its sublimation fastness.

Proposed Signaling Pathway/Mechanism of Action

While most traditional dyes function through the physical entrapment and light absorption within a substrate, the introduction of the this compound moiety could be explored for creating "pro-dyes" or functional dyes. For instance, the ester group could be designed to be cleavable by specific enzymes, leading to a change in color or fluorescence, a concept valuable in designing diagnostic sensors or targeted cellular stains. However, for the purpose of this application note, the primary function is as a colorant for textiles.

Experimental Workflow

The overall experimental workflow for the synthesis of the target azo dye from this compound is depicted below.

experimental_workflow A Adipic Acid Monoethyl Ester B Activation of Carboxylic Acid A->B SOCl₂ C Adipoyl Monoethyl Chloride B->C E Acylation Reaction C->E D Amino-Azo Dye Precursor D->E F Crude Azo Dye E->F G Purification F->G Recrystallization H Final Azo Dye G->H synthesis_logic cluster_0 Starting Materials cluster_1 Key Intermediate cluster_2 Final Product AAME Adipic Acid Monoethyl Ester AMC Adipoyl Monoethyl Chloride AAME->AMC Activation (SOCl₂) AAB 4-Aminoazobenzene Dye Target Azo Dye AAB->Dye Coupling Partner AMC->Dye Acylation

References

Troubleshooting & Optimization

Technical Support Center: Adipic Acid Monoethyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Adipic acid monoethyl ester. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Fischer esterification of adipic acid with ethanol using an acid catalyst, such as sulfuric acid or hydrochloric acid.[1][2][3] The reaction is typically performed in a solvent like toluene, which allows for the removal of water via azeotropic distillation, driving the reaction towards the formation of the monoester.[1][3]

Q2: What are the main challenges in the synthesis of this compound?

A2: A primary challenge is controlling the esterification to favor the monoester over the diester (diethyl adipate).[1][4][5] Since adipic acid has two carboxylic acid groups, both can react with ethanol. Another challenge is the reversible nature of the Fischer esterification, which requires the removal of water to achieve high yields.[6][7][8]

Q3: How can the formation of diethyl adipate be minimized?

A3: Several strategies can be employed to minimize the formation of the diester byproduct:

  • Control of Stoichiometry: Using a specific molar ratio of adipic acid to ethanol is crucial.

  • Reaction Temperature and Time: Careful control of these parameters can favor monoesterification.

  • Use of Adipic Anhydride: An alternative method involves the formation of adipic anhydride from adipic acid, which then reacts with ethanol to produce the monoethyl ester with high selectivity, significantly reducing the production of the diester.[1][2]

Q4: What is a typical yield and purity for this synthesis?

A4: With optimized methods, such as the adipic anhydride route, yields of 96-97% and purity of over 99.0% for this compound can be achieved.[1][2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Monoester 1. Incomplete reaction.1. Increase reaction time or temperature. Ensure efficient removal of water using a Dean-Stark trap or by working under vacuum.[6][8]
2. Reversible reaction equilibrium shifted towards reactants.2. Use an excess of one reactant (typically the cheaper one, ethanol) to shift the equilibrium towards the product.[8]
3. Loss of product during workup.3. Optimize the extraction and purification steps. Ensure the pH is correctly adjusted during the separation of the monoester.[1]
High Percentage of Diethyl Adipate (Diester) 1. Both carboxylic acid groups of adipic acid have reacted.1. Adjust the molar ratio of adipic acid to ethanol. Consider the alternative synthesis route via adipic anhydride.[1][2]
2. Prolonged reaction time or excessive temperature.2. Monitor the reaction progress using techniques like TLC or GC to stop the reaction once the optimal monoester concentration is reached.
Presence of Unreacted Adipic Acid in the Final Product 1. Incomplete esterification.1. Ensure the catalyst is active and present in the correct amount. Increase reaction time as needed.
2. Inefficient purification.2. During workup, unreacted adipic acid can be removed by washing the organic layer with a basic solution (e.g., sodium bicarbonate) to form the water-soluble salt.[8] The aqueous layer can then be acidified to recover the unreacted adipic acid.[9]
Reaction is Not Proceeding 1. Inactive catalyst.1. Use fresh, high-quality acid catalyst.
2. Low reaction temperature.2. Ensure the reaction mixture reaches the required reflux temperature.
3. Presence of excess water in reactants or solvent.3. Use anhydrous ethanol and dry solvents.

Experimental Protocols

Method 1: Direct Esterification of Adipic Acid

This protocol is based on the traditional Fischer esterification method.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add adipic acid, ethanol, an acid catalyst (e.g., concentrated sulfuric acid), and a solvent (e.g., toluene).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected and optionally by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the remaining ethanol, catalyst, water, and toluene under reduced pressure.

    • Add toluene to the residue and adjust the pH to 8-8.5 with a sodium carbonate solution to separate the unreacted adipic acid and the monoester from the diester.[1]

    • Separate the aqueous layer containing the monoester salt.

    • Acidify the aqueous layer to a pH of 3-4 and extract the this compound with toluene.[1]

  • Purification: Wash the organic layer with water, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The final product can be further purified by distillation.[1]

Method 2: Synthesis via Adipic Anhydride

This method is designed to improve selectivity and yield.[1][2]

  • Formation of Adipic Anhydride:

    • Heat and reflux adipic acid with sulfuric acid in an organic solvent (e.g., trimethylbenzene) at 145-170 °C for 4-6 hours, continuously removing the water formed.[1][2]

  • Esterification:

    • Cool the reaction mixture to 15-35 °C and separate the sulfuric acid.[1][2]

    • Slowly add absolute ethanol to the resulting adipic anhydride solution.

    • Maintain the temperature at 45-65 °C for 1-4 hours.[1][2]

  • Purification:

    • Recover the organic solvent under reduced pressure.

    • Distill the residue to obtain pure this compound.[1][2]

Quantitative Data Summary

Parameter Direct Esterification Adipic Anhydride Method Reference
Typical Yield Variable, often lower due to diester formation96-97%[1][2]
Purity Requires careful purification to separate from diester>99.0%[1][2]
Reaction Temperature Reflux temperature of the solvent (e.g., toluene)Anhydride formation: 145-170 °C; Esterification: 45-65 °C[1][2]
Reaction Time Can be several hoursAnhydride formation: 4-6 hours; Esterification: 1-4 hours[1][2]

Visualizations

experimental_workflow Experimental Workflow: this compound Synthesis cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product adipic_acid Adipic Acid esterification Esterification at Reflux adipic_acid->esterification ethanol Ethanol ethanol->esterification catalyst Acid Catalyst (e.g., H2SO4) catalyst->esterification water_removal Water Removal (Dean-Stark) esterification->water_removal cooling Cooling water_removal->cooling solvent_removal Solvent Removal cooling->solvent_removal extraction Extraction & Washing solvent_removal->extraction distillation Distillation extraction->distillation final_product This compound distillation->final_product troubleshooting_flowchart Troubleshooting Flowchart for this compound Synthesis start Start Synthesis incomplete_reaction Incomplete Reaction? start->incomplete_reaction check_yield Low Yield? check_purity High Diester Content? check_yield->check_purity No solution3 Optimize Workup/Purification Check pH Adjustments check_yield->solution3 Yes solution2 Adjust Reactant Ratio Consider Anhydride Route check_purity->solution2 Yes end Successful Synthesis check_purity->end No incomplete_reaction->check_yield No solution1 Increase Reaction Time/Temp Ensure Water Removal incomplete_reaction->solution1 Yes solution1->start solution2->start solution3->start

References

Technical Support Center: Optimizing Reaction Conditions for Adipic Acid Monoethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of adipic acid monoethyl ester. Our aim is to help you overcome common experimental challenges and optimize your reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods are the direct Fischer esterification of adipic acid with ethanol and a two-step method involving the formation of adipic anhydride followed by alcoholysis.[1][2] The direct esterification is a straightforward approach but often yields a mixture of monoester, diester, and unreacted adipic acid.[1] The adipic anhydride method can significantly reduce the formation of the diethyl adipate byproduct, leading to higher yields (96-97%) and purity (>99.0%) of the desired monoethyl ester.[1][2]

Q2: What is the primary challenge in synthesizing this compound?

A2: The main challenge is controlling the selectivity of the reaction to favor the formation of the monoester over the diester (diethyl adipate).[1] Due to the presence of two carboxylic acid groups on adipic acid, the reaction can proceed to form both the monoester and the diester. This leads to a more complex product mixture and necessitates thorough purification, often resulting in a lower isolated yield of the monoester.[1]

Q3: How can I minimize the formation of the diethyl adipate byproduct?

A3: To minimize the formation of the diester, you can:

  • Use the adipic anhydride method: This is a highly effective strategy to selectively produce the monoester.[1][2]

  • Control the stoichiometry: Using a molar ratio of ethanol to adipic acid of approximately 0.9-1.05:1 can favor monoester formation.[2]

  • Optimize reaction time and temperature: Shorter reaction times and controlled temperatures can help prevent the further esterification of the monoester.

Q4: What are suitable catalysts for this reaction?

A4: Common catalysts for the Fischer esterification of adipic acid include strong mineral acids like sulfuric acid and hydrochloric acid.[1][3] Heterogeneous catalysts such as Amberlyst 15 and alumina (Al2O3) have also been used, offering the advantage of easier separation from the reaction mixture.[4][5]

Q5: How can I purify the final product?

A5: Purification of this compound typically involves several steps:

  • Neutralization: Washing the crude product with a basic solution (e.g., sodium bicarbonate or sodium carbonate solution) to remove the acidic catalyst and unreacted adipic acid.[1][6]

  • Extraction: Using an organic solvent like toluene to extract the ester from the aqueous layer.[1]

  • Distillation: Fractional distillation under reduced pressure is a common method to separate the monoethyl ester from the higher-boiling diethyl ester and other impurities.[1][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Monoethyl Ester - Formation of significant amounts of diethyl adipate.[1] - Incomplete reaction. - Loss of product during workup and purification.- Switch to the adipic anhydride synthesis method.[1][2] - Carefully control the stoichiometry of ethanol to adipic acid (aim for a 1:1 molar ratio).[2] - Optimize reaction time and temperature to favor monoesterification. - Ensure efficient removal of water if using Fischer esterification (e.g., azeotropic distillation with toluene).[3] - Minimize transfers and ensure complete extraction during workup.
High Percentage of Diethyl Adipate in Product - Excess ethanol used in the reaction.[7] - Prolonged reaction time or high temperature, driving the equilibrium towards diester formation.- Reduce the molar equivalent of ethanol relative to adipic acid. - Monitor the reaction progress by TLC or GC and stop the reaction once the optimal conversion to the monoester is achieved. - Consider the adipic anhydride method for higher selectivity.[1]
Presence of Unreacted Adipic Acid in Product - Insufficient catalyst or catalyst deactivation. - Incomplete reaction due to short reaction time or low temperature. - Inefficient removal of water, hindering the forward reaction in Fischer esterification.- Increase the catalyst loading or use a fresh batch of catalyst. - Extend the reaction time or increase the reaction temperature.[5] - Ensure the azeotropic removal of water is efficient by using a Dean-Stark apparatus.[3]
Difficulty in Separating Monoester from Diethyl Ester - Similar boiling points, making simple distillation challenging.- Use fractional distillation with a high-efficiency column under reduced pressure.[3] - Consider column chromatography on silica gel for small-scale purifications.[6]
Product is an Oil Instead of a Crystalline Solid - Presence of impurities, such as residual solvent or the diethyl ester, which can lower the melting point. This compound has a melting point of 28-29 °C.[1]- Ensure thorough purification by distillation and/or recrystallization from a suitable solvent. - Dry the product under vacuum to remove any residual solvent.

Experimental Protocols

Method 1: Synthesis via Adipic Anhydride[1][2]

This method is recommended for achieving high yield and purity of this compound.

Step 1: Formation of Adipic Anhydride

  • In a round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., Dean-Stark apparatus), combine adipic acid and an acid catalyst (e.g., sulfuric acid) in an organic solvent (e.g., toluene). The weight ratio of adipic acid:sulfuric acid:organic solvent can be approximately 1-2:0.1-0.3:2-3.[2]

  • Heat the mixture to reflux at a temperature of 145-170 °C for 4-6 hours, continuously removing the water formed.[2]

  • Once water evolution ceases, cool the reaction mixture to 15-35 °C.

  • Allow the mixture to stand and separate the sulfuric acid layer.

Step 2: Alcoholysis of Adipic Anhydride

  • To the product from Step 1, slowly add absolute ethanol dropwise. The molar ratio of ethanol to the initial adipic acid should be between 0.9 and 1.05:1.[2] Maintain the temperature below 30 °C during the addition.[2]

  • After the addition is complete, heat the mixture to 45-65 °C and maintain it for 1-4 hours.[2]

  • Remove the organic solvent under reduced pressure.

  • Distill the residue under vacuum to obtain pure this compound.

Method 2: Fischer Esterification[3]

This is a classic method but may result in a mixture of products.

  • Set up a simple distillation apparatus with a 100 mL round-bottom flask, a magnetic stirrer, and a heating mantle.

  • To the flask, add 7.5 g of adipic acid, 20 mL of absolute ethanol, 7.5 mL of toluene, and 2 drops of concentrated sulfuric acid.

  • Heat the mixture and distill at atmospheric pressure until the temperature of the distillate reaches approximately 78 °C. This removes the water-ethanol-toluene azeotrope.

  • Cool the reaction flask. The product mixture, containing the monoester, diester, and unreacted acid, remains in the flask.

  • Proceed with the purification steps outlined in the FAQs (neutralization, extraction, and distillation).

Visualizing the Workflow

Adipic Anhydride Synthesis Workflow

AdipicAnhydrideWorkflow cluster_step1 Step 1: Adipic Anhydride Formation cluster_step2 Step 2: Alcoholysis A Adipic Acid + H2SO4 in Toluene B Reflux (145-170°C) with Water Removal A->B Heat C Cooling & Separation B->C 4-6h D Adipic Anhydride in Toluene C->D Remove H2SO4 E Add Ethanol (45-65°C) D->E F Solvent Removal E->F 1-4h G Vacuum Distillation F->G H Adipic Acid Monoethyl Ester G->H Purified Product

Caption: Workflow for the synthesis of this compound via the adipic anhydride intermediate.

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting Start Low Yield of Monoethyl Ester Q1 High percentage of diethyl adipate observed? Start->Q1 A1_Yes Reduce ethanol stoichiometry. Consider anhydride method. Q1->A1_Yes Yes A1_No Check for unreacted adipic acid. Q1->A1_No No Q2 Significant unreacted adipic acid present? A1_No->Q2 A2_Yes Increase catalyst load/ reaction time/temperature. Ensure water removal. Q2->A2_Yes Yes A2_No Review workup and purification procedures. Q2->A2_No No A3 Optimize extraction and distillation steps to minimize product loss. A2_No->A3

References

Technical Support Center: Adipic Acid Monoethyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of adipic acid monoethyl ester.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this compound synthesis are a common problem, often stemming from the reversible nature of the esterification reaction and the formation of byproducts.[1][2] Traditional direct esterification methods typically result in yields of around 85% due to an equilibrium that also allows for hydrolysis of the monoester and further esterification to the diester.[1][2]

Potential Causes and Solutions:

  • Unfavorable Equilibrium: The direct esterification of adipic acid with ethanol is a reversible reaction.

    • Solution: Employ methods to shift the equilibrium towards the product. This can be achieved by removing water as it is formed, for example, through azeotropic distillation using a solvent like toluene.

  • Formation of Diethyl Adipate: A significant side reaction is the formation of the diester, diethyl adipate, which consumes the desired monoester.[1][2]

    • Solution 1: Two-Step Synthesis via Adipic Anhydride: A highly effective method to avoid diester formation involves a two-step process. First, adipic acid is converted to adipic anhydride. The anhydride is then subjected to alcoholysis with ethanol to selectively form the monoester. This method has been reported to significantly increase yields to 96-97% with a purity of over 99.0%.[1][2]

    • Solution 2: Control Stoichiometry: Carefully controlling the molar ratio of ethanol to adipic acid can help minimize diester formation. Using a molar ratio of ethanol to adipic acid of approximately 0.95-1.0:1 is recommended in some protocols.[2]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Optimize reaction time and temperature. For the two-step anhydride method, specific heating and reflux times are crucial for driving the reaction to completion.[1][2]

  • Catalyst Inefficiency: The chosen catalyst may not be effective enough.

    • Solution: Ensure the use of an appropriate and active catalyst. Sulfuric acid is a common and effective catalyst for this reaction.[1][2] For alternative solid acid catalysts like Amberlyst 15, ensure proper activation and appropriate catalyst loading.

Issue 2: Presence of Significant Byproducts (Diethyl Adipate and Adipic Acid)

Question: My final product is contaminated with significant amounts of diethyl adipate and unreacted adipic acid. How can I minimize their formation and purify my product?

Answer:

The presence of diethyl adipate and unreacted adipic acid are the most common purity issues.[1][2]

Minimizing Byproduct Formation:

  • To Reduce Diethyl Adipate: As mentioned previously, the formation of adipic anhydride as an intermediate is a key strategy to prevent the formation of the diester.[1][2] This is because the alcoholysis of the anhydride is a more controlled reaction that favors the formation of the monoester.

  • To Reduce Unreacted Adipic Acid:

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature to maximize the conversion of adipic acid.

    • Catalyst: The use of an effective acid catalyst like sulfuric acid is crucial.[1][2]

Purification Strategies:

  • Distillation: Vacuum distillation is a common method to separate this compound from the higher-boiling diethyl adipate and non-volatile adipic acid.

  • Extraction: Liquid-liquid extraction can be employed to separate the desired monoester from impurities. For instance, a non-polar solvent can be used to selectively extract the monoester.[3]

  • Washing: Washing the reaction mixture with a mild base (e.g., a solution of potassium carbonate) can help remove unreacted adipic acid by converting it to its salt, which is more soluble in the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for this compound synthesis?

A1: Traditional direct esterification methods typically yield around 85%. However, by using a two-step method involving the formation of adipic anhydride followed by alcoholysis, yields can be significantly improved to 96-97%.[1][2]

Q2: What are the recommended reaction conditions for the two-step synthesis method?

A2: A patented high-yield method involves the following general steps:

  • Anhydride Formation: Heating and refluxing adipic acid with sulfuric acid in an organic solvent (like trimethylbenzene or acetic anhydride) at 145-170°C for 4-6 hours to dehydrate the adipic acid to adipic anhydride.[1][2]

  • Alcoholysis: After cooling and separating the sulfuric acid, absolute ethanol is added dropwise to the adipic anhydride. The reaction mixture is then maintained at 45-65°C for 1-4 hours.[1][2]

  • Purification: The organic solvent is recovered under reduced pressure, and the final product is obtained by distillation.[1][2]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as:

  • Thin Layer Chromatography (TLC): To qualitatively observe the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography (GC): To quantify the amounts of starting material, product, and byproducts over time.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify the components of the reaction mixture.[4]

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]

  • Avoid contact of chemicals with skin, eyes, and clothing.[5]

  • Keep reagents away from heat and ignition sources.[5]

  • Handle corrosive substances like sulfuric acid with extreme care.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Synthesis MethodTypical YieldTypical PurityKey ByproductsReference
Direct Esterification~85%VariableDiethyl adipate, Adipic acid[1][2]
Two-Step (via Anhydride)96-97%>99.0%Minimal diethyl adipate[1][2]

Table 2: Recommended Reaction Parameters for the Two-Step Synthesis Method

ParameterValueReference
Anhydride Formation
Temperature145-170°C (reflux)[1][2]
Time4-6 hours[1][2]
Organic SolventTrimethylbenzene or Acetic Anhydride[1]
Alcoholysis
Temperature45-65°C[1][2]
Time1-4 hours[1][2]
Ethanol to Adipic Acid Molar Ratio0.9-1.05 : 1[2]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound via Adipic Anhydride

This protocol is based on the high-yield method described in patents CN102351691A and CN102351691B.[1][2]

Step 1: Adipic Anhydride Formation

  • In a round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., Dean-Stark apparatus), combine adipic acid, sulfuric acid, and an organic solvent (e.g., trimethylbenzene) in a weight ratio of approximately 1-2 : 0.1-0.3 : 2-3.

  • Heat the mixture to reflux at a temperature of 145-170°C.

  • Continue refluxing for 4-6 hours, collecting the water that is formed.

  • Once water evolution ceases, stop heating and allow the reaction mixture to cool to 15-35°C.

  • The mixture will separate into layers. Carefully separate and remove the bottom sulfuric acid layer.

Step 2: Alcoholysis

  • To the remaining organic layer containing the adipic anhydride, slowly add absolute ethanol dropwise. Maintain the temperature below 30°C during the addition. The molar ratio of ethanol to the initial amount of adipic acid should be between 0.9 and 1.05.

  • After the addition is complete, heat the mixture to 45-65°C and maintain this temperature for 1-4 hours.

Step 3: Purification

  • Remove the organic solvent by distillation under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation.

Visualizations

experimental_workflow start Start: Adipic Acid + Sulfuric Acid + Solvent reflux Step 1: Reflux (145-170°C, 4-6h) Formation of Adipic Anhydride start->reflux Heat cool_separate Cool to 15-35°C & Separate H2SO4 reflux->cool_separate add_etoh Step 2: Add Absolute Ethanol (maintain <30°C) cool_separate->add_etoh heat Heat (45-65°C, 1-4h) Alcoholysis add_etoh->heat recover_solvent Step 3: Recover Solvent (Reduced Pressure) heat->recover_solvent distill Vacuum Distillation recover_solvent->distill Purify product Final Product: This compound distill->product

Caption: Workflow for the high-yield synthesis of this compound.

Caption: Troubleshooting logic for low yield of this compound.

References

minimizing diethyl adipate formation in monoester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of monoesters, with a specific focus on minimizing the formation of the diethyl adipate byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing the monoester of adipic acid?

A1: The main challenge in the monoesterification of a symmetric dicarboxylic acid like adipic acid is controlling the reaction to favor the formation of the monoester over the diester (diethyl adipate). Since both carboxylic acid groups are equally reactive, the reaction can easily proceed to form the diester, especially with an excess of ethanol or prolonged reaction times.[1] Achieving high selectivity for the monoester requires carefully controlled reaction conditions and specialized methods.

Q2: What are the common methods to improve the selectivity of monoester synthesis?

A2: Several methods can be employed to enhance the selectivity towards the monoester:

  • Use of Heterogeneous Catalysts: Catalysts like alumina or acidic ion-exchange resins can selectively catalyze the monoesterification.[2][3]

  • Stoichiometric Control: Carefully controlling the molar ratio of the dicarboxylic acid to the alcohol is crucial. Using a limited amount of alcohol can favor monoester formation.

  • Reaction with Adipic Anhydride: Forming adipic anhydride first and then reacting it with ethanol can effectively yield the monoethyl adipate.[4]

  • Enzymatic Catalysis: Lipases can be used as biocatalysts to achieve high selectivity under mild reaction conditions.[5]

  • Continuous Extraction: Removing the monoester from the reaction mixture as it forms prevents its subsequent conversion to the diester.[6]

Q3: How does a heterogeneous catalyst like alumina promote monoester formation?

A3: It is suggested that dicarboxylic acids are adsorbed onto the alumina surface through one of their carboxyl groups. This leaves the other carboxyl group free to react with the alcohol, leading to the selective formation of the monoester. The balanced acidity and basicity of the alumina catalyst are also believed to play a role in the selectivity of the process.

Q4: Can reaction temperature and time be optimized to favor monoester formation?

A4: Yes, optimizing reaction temperature and time is critical. Lower temperatures and shorter reaction times generally favor the formation of the monoester. It is essential to monitor the reaction progress closely, for instance by using Thin-Layer Chromatography (TLC), to quench the reaction once the desired monoester is formed and before significant amounts of the diester are produced.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of monoethyl adipate and provides systematic solutions.

Problem Potential Causes Recommended Solutions
Low Yield of Monoester - Reaction equilibrium not shifted towards products.- Incomplete reaction.- Loss of product during work-up.- Use a molar excess of adipic acid relative to ethanol.- Increase reaction time or temperature, but monitor closely for diester formation.- Ensure efficient extraction and purification steps. Check for product solubility in the aqueous layer.[8]
High Formation of Diethyl Adipate - Excess of ethanol.- Prolonged reaction time or high temperature.- Inappropriate catalyst.- Use a stoichiometric amount or a slight excess of adipic acid.- Monitor the reaction progress with TLC and stop it once the monoester is the major product.[7]- Employ a selective heterogeneous catalyst like alumina or an ion-exchange resin.[2][9]
Reaction Stalls or is Incomplete - Inactive catalyst.- Insufficient reaction temperature.- Presence of water in reactants or solvents (for certain methods).- Ensure the catalyst is active. For example, dry the ion-exchange resin before use.- Gradually increase the reaction temperature while monitoring for side products.- Use anhydrous solvents and dry glassware, especially for reactions sensitive to moisture.[10]
Difficulty in Product Purification - Similar polarities of monoester and diester.- Presence of unreacted adipic acid.- Utilize column chromatography with an optimized solvent system to separate the monoester from the diester and starting material.- Perform a basic wash (e.g., with sodium bicarbonate solution) to remove unreacted adipic acid as its water-soluble salt.[10]

Quantitative Data Summary

The following table summarizes the yields and selectivity for monoester synthesis under different catalytic conditions.

Catalyst/MethodDicarboxylic AcidAlcoholMonoester Yield (%)Diester Yield (%)Selectivity (Monoester:Diester)Reference
Alumina (Al2O3 CE)Adipic AcidMethanol809~9:1[11]
Dowex 50WX2 (Ion-Exchange Resin)Adipic AcidButyl Formate/Octane915~18:1[9]
TFAA/LiClOctadecanedioic acidtert-Butanol843.524:1[12]

Experimental Protocols

Selective Monoesterification of Adipic Acid using an Ion-Exchange Resin

This protocol is adapted from the selective monoesterification of dicarboxylic acids catalyzed by ion-exchange resins.[9]

Materials:

  • Adipic acid

  • Butyl formate

  • Octane

  • Strongly acidic ion-exchange resin (e.g., Dowex 50WX2)

  • Stirring apparatus and heating mantle

  • Reaction flask with condenser

Procedure:

  • To a reaction flask, add adipic acid (1 mmol) and the ion-exchange resin (1.0 g).

  • Add a 1:1 mixture of butyl formate and octane (10 cm³).

  • Stir the mixture at 70°C.

  • Monitor the reaction progress by taking small aliquots and analyzing them using a suitable technique (e.g., GC or TLC).

  • Continue the reaction until the yield of the monoester reaches its maximum (approximately 91% with about 5% diester formation).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the ion-exchange resin from the reaction mixture.

  • Wash the resin with a small amount of the solvent mixture.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography if necessary.

Visualizations

ReactionPathway AdipicAcid Adipic Acid (HOOC-(CH₂)₄-COOH) Monoester Monoethyl Adipate (HOOC-(CH₂)₄-COOEt) AdipicAcid->Monoester + EtOH - H₂O Diester Diethyl Adipate (EtOOC-(CH₂)₄-COOEt) Monoester->Diester + EtOH - H₂O

Caption: Reaction pathway for the esterification of adipic acid.

TroubleshootingWorkflow Start High Diethyl Adipate Formation CheckRatio Check Molar Ratio (Adipic Acid:Ethanol) Start->CheckRatio CheckConditions Check Reaction Time & Temperature CheckRatio->CheckConditions Ratio OK SolutionRatio Increase Adipic Acid or Decrease Ethanol CheckRatio->SolutionRatio Excess EtOH CheckCatalyst Evaluate Catalyst CheckConditions->CheckCatalyst Conditions OK SolutionConditions Reduce Time/Temp & Monitor with TLC CheckConditions->SolutionConditions Too Long/High SolutionCatalyst Use Selective Catalyst (e.g., Alumina, Ion-Exchange Resin) CheckCatalyst->SolutionCatalyst Non-Selective End Minimized Diethyl Adipate SolutionRatio->End SolutionConditions->End SolutionCatalyst->End

References

Technical Support Center: Purification of Adipic Acid Monoethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of adipic acid monoethyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The primary impurities in crude this compound, typically synthesized via Fischer esterification, are unreacted starting materials and byproducts. These include:

  • Adipic Acid: The unreacted dicarboxylic acid.

  • Diethyl Adipate: The diester formed from the esterification of both carboxylic acid groups of adipic acid.[1][2]

  • Residual Acid Catalyst: Strong acids like sulfuric acid (H₂SO₄) are often used as catalysts and must be removed.[2][3]

  • Solvent: The solvent used in the reaction, such as toluene, may also be present.[1][2]

Q2: Why is the formation of diethyl adipate a significant issue?

A2: The formation of diethyl adipate is a common challenge due to the nature of the Fischer esterification reaction, which is an equilibrium process.[1][4] Because adipic acid has two carboxylic acid groups, both can react with ethanol, leading to the formation of the diester alongside the desired monoester. The presence of the diester complicates the purification process as its physical properties are similar to the monoester.

Q3: What are the primary methods for purifying this compound?

A3: The main purification techniques involve a combination of methods to remove the different types of impurities:

  • Neutralization and Washing: To remove the acid catalyst and unreacted adipic acid.

  • Vacuum Distillation: To separate the monoester from the diester and other less volatile or non-volatile impurities.[5]

  • Column Chromatography: As an alternative or supplementary method for high-purity applications.[6]

Troubleshooting Guides

Low Yield and Purity after Synthesis

Problem: The yield of this compound is low, and the crude product contains significant amounts of adipic acid and diethyl adipate.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Reaction The Fischer esterification is a reversible reaction.[4] To drive the equilibrium towards the product, either use a large excess of ethanol or remove water as it is formed, for example, by azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus.[3][7]
Suboptimal Catalyst Concentration The concentration of the acid catalyst (e.g., sulfuric acid) is crucial. Too little catalyst will result in a slow or incomplete reaction, while too much can lead to side reactions. A typical catalytic amount is a few drops of concentrated sulfuric acid.[5]
Reaction Time and Temperature Ensure the reaction is carried out for a sufficient amount of time at the appropriate temperature to reach equilibrium. Typical reaction times can vary from 1 to 10 hours at temperatures between 60-110 °C.[7]
Challenges in Removing Unreacted Adipic Acid and Catalyst

Problem: After the reaction, the product is still acidic, indicating the presence of adipic acid and/or the acid catalyst.

Troubleshooting Steps:

  • Neutralization: Wash the crude reaction mixture with a basic aqueous solution like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[6] This will convert the acidic catalyst and the carboxylic acid group of unreacted adipic acid into their respective salts, which are soluble in the aqueous layer.

  • Extraction: Perform the washing in a separatory funnel to allow for the separation of the organic layer (containing the ester) and the aqueous layer (containing the salts).

  • Water Wash: After the base wash, wash the organic layer with deionized water or brine to remove any remaining base and salts.[6]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove residual water before proceeding to distillation.

Difficulty in Separating Monoester from Diester

Problem: Significant amounts of diethyl adipate remain in the product after initial workup.

Solution: Vacuum Distillation

Due to the high boiling points of both the monoester and diester, distillation must be performed under reduced pressure (vacuum) to prevent decomposition at high temperatures.[5] The separation is based on the difference in their boiling points.

Quantitative Data for Distillation:

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at Atmospheric PressureBoiling Point (°C) at Reduced Pressure
This compound174.20[2]285 °C (760 mmHg)[2]180 °C (18 mmHg)[8][9]
Diethyl Adipate202.25~251 °C (760 mmHg)138 °C (20 mmHg)[10]
Adipic Acid146.14337.5 °C (760 mmHg)-

Note: Boiling points at reduced pressure can vary slightly based on the exact pressure.

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware joints are properly greased and sealed to maintain a good vacuum.

  • Crude Product: Place the dried crude product into the distilling flask. Add boiling chips or a magnetic stir bar for smooth boiling.

  • Vacuum: Gradually apply vacuum using a vacuum pump and a cold trap.

  • Heating: Gently heat the distilling flask using a heating mantle.

  • Fraction Collection: Collect the different fractions as they distill over at their respective boiling points. The fraction corresponding to the boiling point of this compound under the applied vacuum should be collected as the pure product.

Experimental Workflows and Logic Diagrams

Below are diagrams illustrating the purification workflow and a troubleshooting decision tree.

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Final Purification start Crude Reaction Mixture (Monoester, Diester, Adipic Acid, Catalyst) wash Wash with NaHCO3 Solution start->wash separate Separate Aqueous and Organic Layers wash->separate water_wash Wash Organic Layer with Water separate->water_wash dry Dry Organic Layer water_wash->dry distill Vacuum Distillation dry->distill end Pure Adipic Acid Monoethyl Ester distill->end

Caption: General experimental workflow for the purification of this compound.

TroubleshootingTree start Low Purity of Final Product impurity_check Identify Main Impurity (e.g., via GC or NMR) start->impurity_check adipic_acid High Adipic Acid Content impurity_check->adipic_acid Adipic Acid diethyl_adipate High Diethyl Adipate Content impurity_check->diethyl_adipate Diethyl Adipate solution_acid Improve Aqueous Workup: - Ensure complete neutralization - Perform multiple extractions adipic_acid->solution_acid solution_diester Optimize Distillation: - Ensure stable vacuum - Use a fractionating column - Control heating rate carefully diethyl_adipate->solution_diester

Caption: Troubleshooting logic for low purity of this compound.

References

Technical Support Center: Catalyst Selection for Adipic Acid Monoethyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the synthesis of adipic acid monoethyl ester. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing this crucial chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound involve:

  • Acid Catalysis (Fischer Esterification): This traditional method utilizes a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to directly esterify adipic acid with ethanol. It is a reversible reaction, and strategies are often employed to drive the equilibrium towards the product.

  • Adipic Anhydride Intermediate Method: This approach first involves the conversion of adipic acid to adipic anhydride, which is then reacted with ethanol. This two-step process can offer higher selectivity for the monoester by minimizing the formation of the diester byproduct.[1][2]

  • Enzymatic Catalysis: Lipases are used as biocatalysts to mediate the esterification. This method is known for its high selectivity under mild reaction conditions and is considered a greener alternative.

Q2: What is the main challenge in the synthesis of this compound?

A2: The principal challenge is controlling the selectivity of the reaction to favor the formation of the monoester over the diester (diethyl adipate). Since adipic acid has two carboxylic acid groups, both can react with ethanol, leading to a mixture of monoester, diester, and unreacted starting material.

Q3: How can I improve the selectivity for the monoester?

A3: Several strategies can be employed to enhance monoester selectivity:

  • Control of Stoichiometry: Using a specific molar ratio of adipic acid to ethanol is crucial.

  • Reaction via Adipic Anhydride: The synthesis through an adipic anhydride intermediate is specifically designed to improve monoester yield.[1][2]

  • Enzymatic Catalysis: Lipases often exhibit high regioselectivity, favoring the formation of the monoester.

  • Reaction Time and Temperature: Careful optimization of reaction time and temperature can help maximize the formation of the monoester before significant diester formation occurs.

Q4: What are the advantages of using enzymatic catalysis over chemical catalysis?

A4: Enzymatic catalysis offers several benefits:

  • High Selectivity: Enzymes can provide excellent selectivity for the monoester, reducing the need for extensive purification.

  • Mild Reaction Conditions: Reactions are typically run at lower temperatures and pressures, which is energy-efficient and can prevent side reactions.

  • Environmental Friendliness: Enzymes are biodegradable and the process avoids the use of harsh acids or metal catalysts.

  • Reduced Byproducts: The high selectivity minimizes the formation of unwanted byproducts.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Monoester - Incomplete reaction.- Increase reaction time or temperature (within optimal range).- Ensure efficient removal of water (for Fischer esterification).- Check catalyst activity.
- Equilibrium not shifted towards products.- Use an excess of one reactant (typically the alcohol in Fischer esterification).- Remove water using a Dean-Stark trap or by azeotropic distillation.[3]
High Yield of Diester - Reaction time is too long.- Monitor the reaction progress (e.g., by TLC or GC) and stop it once the maximum monoester concentration is reached.
- Inappropriate molar ratio of reactants.- Adjust the molar ratio of adipic acid to ethanol.
- High reaction temperature.- Lower the reaction temperature to favor monoesterification.
Difficult Product Separation - Presence of unreacted adipic acid and diester.- Utilize fractional distillation under reduced pressure to separate the monoester from the higher-boiling diester and non-volatile adipic acid.- Employ column chromatography for small-scale purification.
- Emulsion formation during work-up.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Catalyst Deactivation (Solid Catalysts) - Fouling of the catalyst surface.- Wash the catalyst with an appropriate solvent to remove adsorbed species.- Regenerate the catalyst through calcination (if applicable).
- Leaching of active sites.- Consider using a more stable catalyst support.
Low Enzyme Activity (Enzymatic Catalysis) - Sub-optimal temperature or pH.- Optimize the reaction temperature and pH according to the specific lipase used.
- Presence of inhibitors.- Ensure the absence of any known inhibitors for the specific lipase in the reaction mixture.
- Water content affecting enzyme conformation.- Control the water activity in the reaction medium.

Experimental Protocols

Method 1: Sulfuric Acid Catalyzed Synthesis (Fischer Esterification)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine adipic acid, a 3-fold molar excess of absolute ethanol, and a suitable solvent for azeotropic water removal (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (approximately 1% of the weight of adipic acid).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by tracking the amount of water collected or by analytical techniques such as TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Purification: Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., sodium sulfate). Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Method 2: Synthesis via Adipic Anhydride Intermediate
  • Formation of Adipic Anhydride: Heat a mixture of adipic acid and a dehydrating agent (e.g., acetic anhydride) under reflux.

  • Removal of Byproducts: After the reaction, remove the excess dehydrating agent and the acetic acid byproduct under vacuum.

  • Alcoholysis: Cool the resulting adipic anhydride and then add absolute ethanol dropwise. The reaction is often exothermic and may require cooling to maintain the desired temperature.

  • Work-up and Purification: After the alcoholysis is complete, the product can be purified by distillation under reduced pressure to yield the this compound. This method can significantly reduce the formation of the diester.[1][2]

Method 3: Enzymatic Synthesis using Lipase
  • Reaction Mixture: In a suitable vessel, combine adipic acid, ethanol (a specific molar ratio, e.g., 1:1 or 1:2, should be optimized), and an immobilized lipase (e.g., Novozym 435). The reaction can be run in a solvent-free system or in an organic solvent.

  • Reaction Conditions: Maintain the mixture at a controlled temperature (e.g., 40-60 °C) with constant stirring or shaking.

  • Water Removal: To drive the equilibrium towards ester formation, water produced during the reaction can be removed, for example, by using molecular sieves or by conducting the reaction under vacuum.

  • Monitoring: The reaction progress can be monitored by analyzing samples using GC or HPLC.

  • Catalyst Recovery: After the reaction, the immobilized enzyme can be easily recovered by filtration for reuse.

  • Purification: The product can be purified from the remaining reactants by vacuum distillation.

Data Presentation

Table 1: Comparison of Catalytic Methods for this compound Synthesis

Catalyst/Method Typical Reaction Conditions Yield (%) Selectivity (Monoester:Diester) Advantages Disadvantages
Sulfuric Acid Reflux with ethanol, azeotropic water removalVariable, can be high with optimizationModerate, diester formation is a significant issueLow catalyst cost, well-established methodCorrosive, difficult work-up, formation of byproducts
Adipic Anhydride Intermediate Two-step: Anhydride formation followed by alcoholysisHigh (e.g., 96-97%)[2]HighHigh selectivity to monoester, simplified purificationTwo-step process, requires a dehydrating agent
Immobilized Lipase (e.g., Novozym 435) Mild temperatures (40-60 °C), with water removalCan be high with optimizationVery HighHigh selectivity, mild conditions, reusable catalyst, environmentally friendlyHigher catalyst cost, potentially slower reaction rates

Note: Yields and selectivities are highly dependent on the specific reaction conditions and should be optimized for each experimental setup.

Mandatory Visualization

FischerEsterification AdipicAcid Adipic Acid (HOOC-(CH2)4-COOH) ProtonatedAA Protonated Adipic Acid AdipicAcid->ProtonatedAA + H+ Ethanol Ethanol (CH3CH2OH) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAA->TetrahedralIntermediate + Ethanol Monoester This compound (HOOC-(CH2)4-COOCH2CH3) TetrahedralIntermediate->Monoester - H2O, - H+ Water Water (H2O)

Caption: Fischer Esterification Mechanism for this compound Synthesis.

AnhydridePathway AdipicAcid Adipic Acid AdipicAnhydride Adipic Anhydride AdipicAcid->AdipicAnhydride + Dehydrating Agent - H2O DehydratingAgent Dehydrating Agent (e.g., Acetic Anhydride) Monoester This compound AdipicAnhydride->Monoester + Ethanol Ethanol Ethanol

Caption: Synthesis Pathway via Adipic Anhydride Intermediate.

EnzymaticSynthesis cluster_enzyme Lipase Active Site Enzyme Lipase AcylEnzyme Acyl-Enzyme Intermediate Monoester This compound AcylEnzyme->Monoester + Ethanol - Enzyme AdipicAcid Adipic Acid AdipicAcid->AcylEnzyme + Enzyme - H2O Ethanol Ethanol Water Water

Caption: General Mechanism of Lipase-Catalyzed Monoester Synthesis.

ExperimentalWorkflow Start Start: Reactants & Catalyst Reaction Esterification Reaction (Heating/Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Monitoring->Reaction Continue Reaction Workup Work-up (Neutralization, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Vacuum Distillation) Workup->Purification Product Final Product: This compound Purification->Product

Caption: General Experimental Workflow for Synthesis and Purification.

References

Technical Support Center: Adipic Acid Monoethyl Ester Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of temperature on the esterification of adipic acid with ethanol to produce adipic acid monoethyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of temperature on the esterification of adipic acid to its monoethyl ester?

A1: Temperature has a dual effect on this reaction. Increased temperature generally increases the reaction rate, leading to a faster conversion of adipic acid. However, excessively high temperatures can promote the formation of the undesired byproduct, diethyl adipate, and may lead to other side reactions, potentially reducing the overall yield and purity of the monoethyl ester.

Q2: Is the esterification of adipic acid an equilibrium reaction?

A2: Yes, the Fischer esterification of adipic acid with ethanol is a reversible reaction.[1][2] To achieve a high yield of the monoethyl ester, it is common to use an excess of ethanol or to remove the water formed during the reaction, which shifts the equilibrium towards the product side.[1][3]

Q3: What is the typical temperature range for the synthesis of this compound?

A3: The optimal temperature can vary depending on the specific protocol and catalyst used. Some methods involve a two-stage temperature process. An initial high-temperature step (145-170°C) is used for the dehydration of adipic acid to form adipic anhydride.[4][5] The subsequent alcoholysis with ethanol is then carried out at a lower temperature, typically between 45-65°C.[4][5]

Q4: What are the common byproducts in this reaction?

A4: The most common byproduct is diethyl adipate, formed by the esterification of both carboxylic acid groups of adipic acid.[1] Depending on the reaction conditions, unreacted adipic acid and adipic anhydride may also be present in the final product mixture.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of this compound - Incomplete reaction. - Reaction equilibrium not shifted towards products. - Suboptimal temperature.- Increase reaction time. - Use a larger excess of ethanol. - Remove water as it is formed (e.g., using a Dean-Stark apparatus). - Optimize the reaction temperature based on experimental data.
High percentage of diethyl adipate byproduct - High reaction temperature. - Prolonged reaction time at elevated temperatures. - Molar ratio of ethanol to adipic acid is too high.- Lower the reaction temperature during the alcoholysis step. - Monitor the reaction progress and stop it once the optimal monoester concentration is reached. - Adjust the molar ratio of reactants. A patent suggests a mole ratio of ethanol to adipic acid of approximately 0.9-1.05:1 for the alcoholysis of the anhydride intermediate.[4][5]
Presence of unreacted adipic acid in the product - Insufficient reaction time or temperature. - Inefficient catalyst.- Increase the reaction time or temperature moderately. - Ensure the catalyst is active and used in the correct concentration.
Difficulty in product purification - Presence of multiple components (monoester, diester, unreacted acid).- Utilize fractional distillation under reduced pressure to separate the components based on their boiling points.[1] - Employ column chromatography for more precise separation.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Adipic Anhydride

This method, adapted from patent literature, aims to improve the yield and purity of the monoethyl ester by first forming adipic anhydride.[4][5]

Step 1: Formation of Adipic Anhydride

  • In a reaction flask equipped with a reflux condenser and a water trap (e.g., Dean-Stark apparatus), combine adipic acid, an organic solvent (e.g., trimethylbenzene), and a catalytic amount of concentrated sulfuric acid. A suggested weight ratio is 1-2 parts adipic acid to 2-3 parts solvent and 0.1-0.3 parts sulfuric acid.[4]

  • Heat the mixture to reflux at a temperature of 145-170°C for 4-6 hours, continuously removing the water that is formed.[4][5]

  • After the theoretical amount of water has been collected, cool the reaction mixture to 15-35°C.

  • Allow the mixture to stand and separate the sulfuric acid layer.

Step 2: Alcoholysis of Adipic Anhydride

  • To the product from Step 1, slowly add absolute ethanol dropwise. The molar ratio of ethanol to the initial amount of adipic acid should be approximately 0.95-1.0:1.[5] The temperature during the addition should be maintained below 30°C.[5]

  • After the addition is complete, maintain the reaction mixture at a temperature of 45-65°C for 1-4 hours.[4][5]

  • Following the reaction, recover the organic solvent under reduced pressure.

  • The crude product can then be purified by distillation to obtain this compound.

Data Presentation

The following table summarizes the effect of temperature on the conversion of adipic acid in an esterification reaction with methanol using an Amberlyst 15 catalyst. While this is not for ethanol, it provides a representative trend of how temperature influences the reaction rate.

Table 1: Effect of Temperature on Adipic Acid Conversion with Methanol

Temperature (K)Adipic Acid Conversion (%) after 6 hours
313~55
323~65
333~75

Source: Adapted from a kinetic study of adipic acid esterification with methanol.[6] The conversion percentages are approximate values derived from the graphical data presented in the study.

Visualizations

Esterification_Pathway Adipic_Acid Adipic Acid Monoethyl_Ester This compound Adipic_Acid->Monoethyl_Ester + Ethanol - H2O Ethanol Ethanol Monoethyl_Ester->Adipic_Acid + H2O - Ethanol Diethyl_Ester Diethyl Adipate Monoethyl_Ester->Diethyl_Ester + Ethanol - H2O Diethyl_Ester->Monoethyl_Ester + H2O - Ethanol Water Water

Caption: Reaction pathway for the esterification of adipic acid with ethanol.

Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Corrective Actions Low_Yield Low Monoester Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Equilibrium Unfavorable Equilibrium Low_Yield->Equilibrium High_Diester High Diester Content High_Temp Excessive Temperature High_Diester->High_Temp High_Ethanol High Ethanol Ratio High_Diester->High_Ethanol Increase_Time Increase Reaction Time Incomplete_Reaction->Increase_Time Remove_Water Remove Water Equilibrium->Remove_Water Optimize_Temp Optimize Temperature High_Temp->Optimize_Temp Adjust_Ratio Adjust Molar Ratio High_Ethanol->Adjust_Ratio

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Synthesis of Adipic Acid Monoethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful synthesis of adipic acid monoethyl ester. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to address common challenges encountered during the synthesis, with a particular focus on the critical role of the solvent.

Frequently Asked questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

The main challenge is achieving high selectivity for the monoester over the diester (diethyl adipate). Since adipic acid has two carboxylic acid groups, the esterification can occur at one or both ends. Traditional Fischer esterification often produces a mixture of the monoester, diester, and unreacted starting material, necessitating complex purification steps.[1]

Q2: What are the main strategies to selectively synthesize the monoethyl ester?

There are two primary strategies to enhance the selectivity for the monoethyl ester:

  • Controlling Stoichiometry and Reaction Conditions: This involves carefully controlling the molar ratio of adipic acid to ethanol and stopping the reaction before significant diester formation occurs. This method often requires careful monitoring and may result in incomplete conversion of the starting material.

  • Two-Step Anhydride Method: This approach involves first converting adipic acid to adipic anhydride using an organic solvent and an acid catalyst. The resulting anhydride is then reacted with ethanol in a subsequent step to yield the monoethyl ester with high selectivity.[1][2] This method effectively minimizes the production of the diethyl adipate.[1][2]

Q3: What is the role of the solvent in the synthesis of this compound?

The solvent plays several crucial roles depending on the chosen synthetic route:

  • Azeotropic Water Removal (Fischer Esterification): In the direct esterification of adipic acid with ethanol, a non-polar, water-immiscible solvent like toluene or benzene is used.[3][4] These solvents form an azeotrope with the water produced during the reaction, allowing for its continuous removal via a Dean-Stark apparatus. This shifts the reaction equilibrium towards the formation of the ester products.[3]

  • Facilitating Anhydride Formation: In the two-step method, an organic solvent is used to facilitate the dehydration of adipic acid to form adipic anhydride at high temperatures.[1][2] Solvents such as trimethylbenzene are preferred for this step.[2]

  • Solubilizing Reactants: The solvent must be able to dissolve the reactants to ensure a homogeneous reaction mixture, which is essential for efficient reaction kinetics.

Q4: Which solvent is best for the selective synthesis of this compound?

The choice of solvent depends on the synthetic strategy:

  • For the two-step anhydride method , which offers high selectivity, trimethylbenzene or acetic anhydride are the preferred organic solvents for the initial dehydration step.[1][2]

  • For the direct Fischer esterification , where controlling the mono- to diester ratio is more challenging, toluene is a commonly used solvent for azeotropic water removal.[3][4]

Q5: How can I minimize the formation of the diethyl adipate byproduct?

Minimizing the formation of diethyl adipate is key to obtaining a high purity of the monoethyl ester. The most effective method is to use the two-step anhydride synthesis, which is specifically designed to favor mono-esterification.[1][2] In this process, the formation of adipic anhydride in the first step, followed by its reaction with ethanol, significantly reduces the likelihood of the second carboxylic acid group reacting.[1][2]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or No Yield of Ester 1. Incomplete reaction: The reaction may not have reached equilibrium or may have been stopped prematurely. 2. Water in the reaction mixture: The presence of water can shift the equilibrium back towards the reactants. 3. Inactive catalyst: The acid catalyst may be old or contaminated.1. Extend reaction time: Monitor the reaction progress using techniques like TLC or GC. 2. Ensure anhydrous conditions: Use absolute ethanol and dry solvents. For Fischer esterification, ensure the Dean-Stark apparatus is functioning correctly to remove water. 3. Use fresh catalyst: Employ a fresh, unopened bottle of the acid catalyst.
High Proportion of Diethyl Adipate 1. Excess ethanol: Using a large excess of ethanol will favor the formation of the diester. 2. Prolonged reaction time in direct esterification: Allowing the reaction to proceed for too long will increase the amount of diester.1. Control stoichiometry: Use a controlled molar ratio of adipic acid to ethanol. 2. Optimize reaction time: Monitor the reaction closely and stop it once the desired amount of monoester is formed. 3. Use the anhydride method: This is the most reliable way to achieve high selectivity for the monoester.[1][2]
Reaction Stalls or is Sluggish 1. Insufficient catalyst: The amount of acid catalyst may be too low. 2. Low reaction temperature: The temperature may not be high enough for the reaction to proceed at a reasonable rate. 3. Poor mixing: Inadequate stirring can lead to a heterogeneous reaction mixture and slow reaction rates.1. Increase catalyst loading: A typical amount for sulfuric acid is 1% of the weight of the adipic acid.[3] 2. Increase reaction temperature: Ensure the reaction is heated to the appropriate temperature for the chosen solvent and method. 3. Improve agitation: Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is well-mixed.
Difficulty in Separating Product from Unreacted Adipic Acid 1. Similar polarities: Adipic acid and its monoethyl ester have relatively similar polarities, which can make separation by extraction challenging.1. Use a basic wash: During the workup, wash the organic layer with a mild base solution (e.g., sodium bicarbonate) to deprotonate and remove the unreacted adipic acid into the aqueous layer.

Quantitative Data Summary

The following table summarizes the reported yields and purity for different synthesis methods of adipic acid esters.

Synthesis Method Solvent Product Yield (%) Purity (%) Reference
Two-Step Anhydride MethodTrimethylbenzeneThis compound96-97>99.0[1][2]
Fischer Esterification with Azeotropic RemovalTolueneDiethyl Adipate95-97Not Specified[3]
Fischer Esterification with Azeotropic RemovalBenzeneDiethyl Adipate90Not Specified[3]

Experimental Protocols

Protocol 1: Selective Synthesis of this compound via the Anhydride Method[1][2]

This method is designed for high selectivity towards the monoethyl ester.

Step 1: Formation of Adipic Anhydride

  • In a reaction flask equipped with a reflux condenser and a Dean-Stark trap, combine adipic acid, concentrated sulfuric acid, and trimethylbenzene. The recommended weight ratio is approximately 1-2 : 0.1-0.3 : 2-3 (adipic acid : sulfuric acid : trimethylbenzene).[2]

  • Heat the mixture to reflux at a temperature of 145-170 °C.

  • Continuously remove the water that forms via the Dean-Stark trap for 4-6 hours, until no more water is collected.

  • Cool the reaction mixture to 15-35 °C and allow the layers to separate. Carefully separate and remove the lower sulfuric acid layer.

Step 2: Alcoholysis of Adipic Anhydride

  • To the trimethylbenzene solution containing the adipic anhydride from Step 1, slowly add absolute ethanol dropwise. The molar ratio of ethanol to the initial adipic acid should be approximately 0.9-1.05 : 1.[2]

  • Maintain the temperature at 45-65 °C during the addition and for a further 1-4 hours after the addition is complete.

  • Remove the trimethylbenzene solvent under reduced pressure.

  • Purify the resulting this compound by distillation.

Protocol 2: Synthesis of Adipic Acid Esters via Fischer Esterification with a Dean-Stark Trap[4]

This is a general method for esterification that will produce a mixture of mono- and di-esters.

  • In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add adipic acid, absolute ethanol, and toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2 drops).[4]

  • Heat the mixture to reflux. The azeotrope of toluene, ethanol, and water will begin to distill.

  • Continue the reaction until the theoretical amount of water has been collected in the Dean-Stark trap, or until the reaction is deemed complete by monitoring (e.g., TLC, GC).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove unreacted adipic acid and the catalyst, followed by a wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.

  • Purify the product mixture by vacuum distillation to separate the monoester from the diester and any remaining starting materials.

Visualizations

experimental_workflow_anhydride Workflow for this compound Synthesis (Anhydride Method) cluster_step1 Step 1: Anhydride Formation cluster_step2 Step 2: Alcoholysis reactants1 Adipic Acid + H₂SO₄ + Trimethylbenzene reflux Reflux at 145-170°C with Dean-Stark reactants1->reflux separation Cool and Separate H₂SO₄ Layer reflux->separation anhydride Adipic Anhydride in Trimethylbenzene separation->anhydride add_etoh Add Absolute Ethanol at 45-65°C anhydride->add_etoh reaction React for 1-4 hours add_etoh->reaction solvent_removal Remove Trimethylbenzene (Reduced Pressure) reaction->solvent_removal distillation Distill to Purify solvent_removal->distillation product This compound distillation->product

Caption: Workflow for the selective synthesis of this compound via the anhydride intermediate.

experimental_workflow_fischer Workflow for Adipic Acid Ester Synthesis (Fischer Esterification) cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Adipic Acid + Ethanol + Toluene + H₂SO₄ reflux Reflux with Dean-Stark reactants->reflux cool Cool to Room Temperature reflux->cool wash Wash with NaHCO₃ and Brine cool->wash dry Dry Organic Layer wash->dry concentrate Remove Solvent (Reduced Pressure) dry->concentrate distillation Vacuum Distillation concentrate->distillation product_mix Mixture of Mono- and Di-esters distillation->product_mix

Caption: General workflow for the synthesis of adipic acid esters using Fischer esterification.

References

Technical Support Center: Adipic Acid Monoethyl Ester Reaction Work-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and purification of Adipic Acid Monoethyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental work-up of this reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles to ensure the integrity and success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude this compound reaction mixture?

A1: The typical impurities in a crude reaction mixture from the synthesis of this compound include:

  • Unreacted Starting Materials: Residual adipic acid and ethanol.

  • Byproducts: The most common byproduct is diethyl adipate, formed if the esterification proceeds at both carboxylic acid groups.[1]

  • Catalyst Residues: If an acid catalyst such as sulfuric acid is used, it will be present in the crude mixture.[1]

  • Water: Formed as a byproduct of the esterification reaction.[1][2]

Q2: How can I effectively remove the acid catalyst and unreacted adipic acid from my crude product?

A2: A liquid-liquid extraction with a mild base is the most effective method. Washing the crude product with an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will neutralize the acidic catalyst and convert the unreacted adipic acid into its water-soluble sodium salt.[1] This allows for their separation from the desired ester, which will remain in the organic phase. It is crucial to perform subsequent washes with deionized water to remove any residual base and salts.

Q3: My initial purification attempts show significant amounts of diethyl adipate. How can I separate the monoester from the diester?

A3: Separating this compound from diethyl adipate can be challenging due to their similar properties. The most effective methods are:

  • Vacuum Distillation: This is often the preferred method for separating the monoester from the higher-boiling point diester.[3] The difference in their boiling points allows for effective separation under reduced pressure, which also prevents thermal degradation.

  • Column Chromatography: This technique separates compounds based on their polarity.[4][5][6] Since this compound is more polar than diethyl adipate due to the free carboxylic acid group, it will adhere more strongly to a polar stationary phase like silica gel.[1] A solvent gradient (e.g., hexane/ethyl acetate) can be used to elute the less polar diethyl adipate first, followed by the more polar monoethyl ester.[1]

Troubleshooting Guides

Problem 1: Low Yield of this compound After Work-Up
Possible Cause Troubleshooting Steps & Explanation
Incomplete Reaction Analysis: Check the reaction progress using Thin Layer Chromatography (TLC) before starting the work-up. Solution: If the reaction is incomplete, consider extending the reaction time or gently heating the mixture if the reaction conditions allow. The Fischer esterification is a reversible reaction, and driving it to completion can be achieved by removing water as it forms, for example, by using a Dean-Stark apparatus.[7][8]
Loss of Product During Extraction Analysis: The monoester has some solubility in aqueous solutions, especially if the pH is too high, which can deprotonate the carboxylic acid group. Solution: Ensure the pH of the aqueous washing solution does not become excessively basic. Use a saturated sodium bicarbonate solution, which is a weak base, for the initial wash to neutralize the acid catalyst without significantly deprotonating the monoester.[1] Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume to maximize the recovery of the ester from the aqueous phase.
Formation of Diethyl Adipate Analysis: The formation of the diester is a common side reaction that consumes the monoester.[9] Solution: To minimize diester formation, one synthetic strategy involves first converting adipic acid to adipic anhydride, which is then reacted with ethanol to yield the monoethyl ester with higher selectivity.[10][11]
Problem 2: Product is Contaminated with Adipic Acid After Purification
Possible Cause Troubleshooting Steps & Explanation
Insufficient Washing Analysis: The aqueous base wash was not sufficient to remove all the unreacted adipic acid. Solution: Increase the number of washes with the sodium bicarbonate solution. Ensure thorough mixing of the organic and aqueous layers during the extraction to maximize the contact surface area and facilitate the acid-base reaction. Check the pH of the final aqueous wash to ensure it is neutral.
Precipitation of Adipic Acid Analysis: Adipic acid is less soluble in cold water. If the wash water is too cold, the sodium salt of adipic acid might not be fully solvated, or unreacted adipic acid could precipitate. Solution: Use room temperature deionized water for the washes. If precipitation is observed, you may need to perform a filtration step before proceeding with the separation of the organic layer. Recrystallization of the final product can also be an effective purification step to remove solid impurities.[12][13]

Experimental Protocols

Standard Work-Up Procedure for this compound

This protocol assumes the reaction was carried out in an organic solvent (e.g., toluene, ethyl acetate) with an acid catalyst.

Step 1: Quenching and Initial Extraction

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Add the solution slowly and vent the funnel frequently to release the CO₂ gas that evolves.

  • Shake the funnel vigorously for 1-2 minutes, then allow the layers to separate.

  • Drain the lower aqueous layer.

  • Repeat the wash with NaHCO₃ solution (steps 3-5) until no more gas evolution is observed.

Step 2: Water Wash

  • Wash the organic layer with deionized water to remove any remaining salts and bicarbonate.

  • Drain the aqueous layer.

Step 3: Brine Wash and Drying

  • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.

  • Drain the aqueous layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the drying agent to obtain the crude product dissolved in the organic solvent.

Step 4: Solvent Removal and Final Purification

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can then be purified further by vacuum distillation or column chromatography as needed.

Parameter Recommended Value/Condition Rationale
Washing Solution Saturated aq. NaHCO₃Neutralizes acid catalyst and unreacted adipic acid without being overly basic.[1]
Drying Agent Anhydrous MgSO₄ or Na₂SO₄Efficiently removes residual water from the organic solvent.
Purification Method Vacuum Distillation or Column ChromatographyEffective for separating the monoester from the diester and other impurities.[1][3]

Visualized Workflow

Below is a diagram illustrating the general work-up and purification workflow for this compound.

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-Up cluster_purification Purification Reaction_Mixture Crude Reaction Mixture (Monoester, Diester, Adipic Acid, Catalyst, Solvent) Separatory_Funnel 1. Add Organic Solvent & Saturated NaHCO₃(aq) Reaction_Mixture->Separatory_Funnel Aqueous_Layer Aqueous Layer (Sodium Adipate, Catalyst Salt) Separatory_Funnel->Aqueous_Layer Separate Organic_Layer Organic Layer (Monoester, Diester, Solvent) Separatory_Funnel->Organic_Layer Separate Drying 2. Dry with Anhydrous MgSO₄ Organic_Layer->Drying Solvent_Removal 3. Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification_Choice Purification Method Solvent_Removal->Purification_Choice Vacuum_Distillation Vacuum Distillation Purification_Choice->Vacuum_Distillation Boiling Point Difference Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Polarity Difference Pure_Product Pure Adipic Acid Monoethyl Ester Vacuum_Distillation->Pure_Product Column_Chromatography->Pure_Product

Caption: General workflow for the work-up and purification of this compound.

References

Technical Support Center: Scale-Up of Adipic Acid Monoethyl Ester Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Adipic Acid Monoethyl Ester (AAME). We will move beyond basic protocols to address the specific challenges encountered when transitioning from bench-scale experiments to pilot or industrial production. Our focus is on ensuring scientific integrity, process robustness, and high product purity by explaining the causality behind key process decisions.

Section 1: Core Synthesis Principles & Scale-Up Strategy

The synthesis of this compound (AAME), a key organic intermediate, presents unique challenges during scale-up, primarily revolving around managing chemical equilibrium and minimizing byproduct formation.[1] Direct Fischer esterification of adipic acid with ethanol is a common laboratory method, but its reversible nature often leads to incomplete conversion and the co-production of diethyl adipate, complicating purification.

For robust and high-yield scale-up, a two-step approach via an adipic anhydride intermediate is highly recommended. This method effectively circumvents the equilibrium limitations of direct esterification, leading to significantly higher yields (96-97%) and purity (>99.0%).[1][2]

Recommended Synthesis Pathway: The Anhydride Route

The core of this strategy is to first convert adipic acid into its cyclic anhydride. This anhydride is then selectively opened by ethanol in a non-equilibrium reaction (alcoholysis) to yield the desired monoester with minimal diester formation.

reaction_pathway cluster_step1 Step 1: Dehydration cluster_step2 Step 2: Alcoholysis adipic_acid Adipic Acid (Hexanedioic Acid) adipic_anhydride Adipic Anhydride (Intermediate) adipic_acid->adipic_anhydride H₂SO₄ / Heat -H₂O aame This compound (Final Product) adipic_anhydride->aame Ethanol (EtOH) 45-65°C

Caption: Recommended two-step synthesis pathway for high-purity AAME.

Section 2: Frequently Asked Questions (FAQs) for Scale-Up

This section addresses common strategic questions that arise during the planning and execution of AAME production scale-up.

Q: Why is direct Fischer esterification not ideal for large-scale AAME production? A: Direct esterification is a reversible equilibrium reaction. To achieve high conversion, water, a byproduct, must be continuously removed. On a large scale, this often requires specialized equipment (e.g., Dean-Stark apparatus) and can be energy-intensive.[3] Furthermore, forcing the reaction with excess ethanol or higher temperatures increases the formation of the undesired Diethyl Adipate byproduct, making the final purification difficult and costly.[1]

Q: What is the primary advantage of the adipic anhydride route? A: The primary advantage is that the second step, the alcoholysis of the anhydride, is essentially irreversible under controlled conditions. This drives the reaction to completion without the need to remove a byproduct to shift equilibrium. The result is a simpler process with a higher yield of the desired monoester and significantly less diester impurity, simplifying the separation process.[1][2]

Q: What type of reactor is suitable for this process at a pilot scale? A: A jacketed glass-lined or stainless steel reactor with overhead stirring, temperature control (for heating and cooling), a reflux condenser, and ports for reagent addition and sampling is ideal. For Step 1 (anhydride formation), the ability to handle corrosive materials like sulfuric acid is critical. The reactor must be capable of reaching temperatures up to 170°C and then being cooled to around 25°C.[2]

Q: What are the critical safety considerations for this process? A: The primary hazards involve corrosive and flammable materials.

  • Adipic Acid: Can cause serious eye damage and may form combustible dust clouds.[4]

  • Sulfuric Acid (98%): Extremely corrosive. Requires careful handling with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.[2]

  • Organic Solvents (e.g., Toluene, Trimethylbenzene): Flammable and require handling in a well-ventilated area, away from ignition sources.[5]

  • Ethanol: Flammable. A thorough risk assessment should be conducted before beginning any work.[6] Ensure adequate ventilation and have appropriate spill kits and emergency procedures in place.[5][7]

Section 3: Troubleshooting Guide

Even with a robust process, issues can arise during scale-up. This guide provides a systematic approach to diagnosing and solving common problems.

troubleshooting_workflow cluster_yield Low Yield / Incomplete Conversion cluster_purity High Impurity Levels start Problem Identified q_water Step 1: Was water fully removed during anhydride formation? start->q_water q_diester High Diethyl Adipate? start->q_diester s_water Solution: Extend reflux time at 145-170°C. Ensure efficient Dean-Stark trap operation. q_water->s_water No q_temp Step 2: Was alcoholysis temperature maintained at 45-65°C? q_water->q_temp Yes s_temp Solution: Check reactor temperature control. Ensure proper mixing for uniform heat distribution. q_temp->s_temp No q_reagents Are reagents anhydrous? q_temp->q_reagents Yes s_reagents Solution: Use absolute ethanol. Protect reaction from atmospheric moisture. q_reagents->s_reagents No s_diester Cause: Excess ethanol or high temp in Step 2. Solution: Use stoichiometric ethanol, maintain 45-65°C. q_diester->s_diester Yes q_acid High Unreacted Adipic Acid? q_diester->q_acid No s_acid Cause: Incomplete anhydride formation. Solution: Refer to 'Low Yield' solutions for Step 1. q_acid->s_acid Yes

Caption: Troubleshooting decision tree for AAME synthesis scale-up.

Q: My final yield is significantly lower than the expected 96%. What went wrong? A: Low yield is typically traced back to incomplete reactions in either Step 1 or Step 2.

  • Cause 1: Incomplete Anhydride Formation (Step 1). The dehydration of adipic acid to its anhydride is critical. If water is not completely removed, a significant portion of the starting material will not be converted.[2]

    • Solution: Ensure the reflux temperature is maintained between 145-170°C for the full 4-6 hours, or until no more water is collected. Verify the efficiency of your condenser and water removal setup.

  • Cause 2: Inefficient Alcoholysis (Step 2). While robust, this step requires proper temperature control to ensure a reasonable reaction rate.

    • Solution: Confirm that the reaction mixture was held at 45-65°C for the recommended 1-4 hours with adequate agitation.[2] Colder temperatures will slow the reaction, while much higher temperatures could promote side reactions.

  • Cause 3: Presence of Water. The presence of water during the alcoholysis step can hydrolyze the anhydride intermediate back to adipic acid.

    • Solution: Use absolute ethanol and ensure all equipment is dry. Protect the reaction from atmospheric moisture, especially during large-scale transfers.

Q: My final product is contaminated with a significant amount of diethyl adipate. How can I prevent this? A: Diethyl adipate formation is the primary side reaction of concern. It occurs when a molecule of AAME is further esterified.

  • Cause: The most common cause is using a large excess of ethanol or allowing the temperature in the alcoholysis step (Step 2) to rise too high for too long.

    • Solution: Carefully control the stoichiometry. Add ethanol dropwise to the adipic anhydride solution to maintain localized temperature control. Strictly maintain the reaction temperature in the 45-65°C range.[2] The anhydride route is designed to minimize this byproduct, so a deviation from the protocol is the likely culprit.[1]

Q: After distillation, I still have unreacted adipic acid in my product. Why? A: This points directly to an incomplete reaction in Step 1.

  • Cause: If adipic acid is not fully converted to the anhydride, it will remain unreacted throughout the process and contaminate the final product. The separation of adipic acid from its monoethyl ester via distillation is difficult due to their physical properties.

    • Solution: Re-evaluate the dehydration step. Ensure sufficient catalyst (sulfuric acid) is used and that the reaction time and temperature are adequate for the scale you are operating at.[1][2] Consider in-process controls (e.g., IR spectroscopy) to monitor the disappearance of the carboxylic acid peak and the appearance of the anhydride peak before proceeding to Step 2.

Section 4: Protocols and Process Workflow

Detailed Scale-Up Protocol: Anhydride Route

This protocol is adapted from demonstrated high-yield methods and is intended for pilot-scale synthesis.[1][2] All operations should be performed in a suitable chemical fume hood or ventilated enclosure.

Step 1: Adipic Anhydride Formation

  • Reactor Setup: Charge a clean, dry, appropriately sized reactor with a high-boiling organic solvent (e.g., trimethylbenzene) and a magnetic stirrer or overhead mechanical stirrer. The recommended weight ratio is 2-3 parts solvent for every 1-2 parts of adipic acid.[2]

  • Reagent Charging: Add adipic acid to the solvent. Under vigorous stirring, slowly and carefully add concentrated (98%) sulfuric acid. The recommended weight ratio is 0.1-0.3 parts sulfuric acid for every 1-2 parts of adipic acid.[2]

  • Dehydration: Heat the mixture to reflux (145-170°C). Water will begin to separate. Continue refluxing for 4-6 hours, or until water evolution ceases.

  • Cooling & Separation: Cool the reaction mixture to 15-35°C. The denser sulfuric acid layer will separate. Carefully separate and remove the bottom sulfuric acid layer.

Step 2: Alcoholysis to AAME

  • Ethanol Addition: To the remaining organic layer (containing adipic anhydride) from Step 1, begin the dropwise addition of absolute ethanol.

  • Reaction: After the addition is complete, heat the mixture to 45-65°C and maintain it at this temperature with stirring for 1-4 hours to ensure complete conversion.

  • Solvent Removal: Reconfigure the reactor for distillation. Reduce the pressure and gently heat to recover the organic solvent.

  • Final Purification: The remaining crude product is then purified by vacuum distillation to yield pure this compound.

Overall Process Workflow

process_workflow cluster_inputs Raw Materials cluster_process Synthesis & Purification cluster_outputs Outputs adipic_acid Adipic Acid reactor1 Step 1: Anhydride Formation (145-170°C, 4-6h) adipic_acid->reactor1 h2so4 Sulfuric Acid h2so4->reactor1 solvent Solvent solvent->reactor1 etoh Ethanol reactor2 Step 2: Alcoholysis (45-65°C, 1-4h) etoh->reactor2 separation Phase Separation (Remove H₂SO₄) reactor1->separation separation->reactor2 waste1 Spent H₂SO₄ separation->waste1 recovery Solvent Recovery (Reduced Pressure) reactor2->recovery distillation Vacuum Distillation recovery->distillation waste2 Recovered Solvent recovery->waste2 product Pure AAME (>99%) distillation->product

Caption: General process workflow for the scale-up production of AAME.

Section 5: Data Tables for Scale-Up

Table 1: Key Reaction Parameters (Anhydride Route)
ParameterStep 1: Anhydride FormationStep 2: AlcoholysisRationale & Key Considerations
Key Reagents Adipic Acid, H₂SO₄, SolventAdipic Anhydride, EthanolSolvent (e.g., trimethylbenzene) acts as an azeotropic agent to remove water.[1]
Temperature 145 - 170 °C[2]45 - 65 °C[2]High temp in Step 1 drives dehydration. Moderate temp in Step 2 prevents diester formation.
Time 4 - 6 hours[2]1 - 4 hours[2]Duration should be sufficient for complete conversion, monitored by water removal/TLC/GC.
Pressure AtmosphericAtmosphericFinal purification is conducted under reduced pressure to lower the boiling point.
Catalyst Sulfuric Acid (98%)None (reagent-driven)Sulfuric acid is a classic and effective dehydration catalyst.
Expected Yield >95% (Intermediate)>96% (Overall Molar Yield)[1]High yield is a key advantage of this non-equilibrium route.
Expected Purity Crude>99.0% (After Distillation)[1]High intrinsic selectivity of the reaction simplifies purification.
Table 2: Reagent Safety and Handling
ChemicalCAS No.Key HazardsRecommended PPE
Adipic Acid 124-04-9Serious eye damage, Combustible dust[4]Safety glasses with side-shields, gloves
Monoethyl Adipate 626-86-8May cause mild irritation[7]Safety glasses, gloves
Sulfuric Acid (98%) 7664-93-9Severe skin burns and eye damageChemical goggles/face shield, acid-resistant gloves & apron
Trimethylbenzene 25551-13-7Flammable liquid and vapor, Skin/respiratory irritationSafety glasses, chemical-resistant gloves, use in ventilated area
Ethanol (Absolute) 64-17-5Highly flammable liquid and vaporSafety glasses, gloves, use away from ignition sources

Note: Always consult the full Safety Data Sheet (SDS) for each chemical before use.[4][5][7]

References

Validation & Comparative

A Comparative Guide to Adipic Acid Monoethyl Ester and Diethyl Adipate in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biodegradable polyesters is a cornerstone of advanced drug delivery systems and biomedical applications. The choice of monomer is a critical determinant of the final polymer's properties and performance. This guide provides an objective comparison of two key monomers in the synthesis of adipate-based polyesters: adipic acid monoethyl ester and diethyl adipate. This analysis is supported by established principles of polymer chemistry and available experimental data.

Performance Comparison at a Glance

While direct comparative studies are limited, a qualitative and quantitative comparison can be drawn based on the fundamental differences in their chemical structures and reactivity. This compound possesses both a carboxylic acid and an ester functional group, allowing for self-condensation or reaction with diols via direct esterification. In contrast, diethyl adipate undergoes polycondensation with diols through transesterification. These differences in reaction mechanisms have significant implications for polymerization conditions, kinetics, and the properties of the resulting polymer.

PropertyThis compoundDiethyl AdipateKey Considerations
Polymerization Mechanism Primarily direct esterification (polycondensation)Transesterification with diolsThe reaction with the monoester produces water as a byproduct, while the reaction with the diester produces ethanol. The removal of the respective byproduct is crucial to drive the reaction toward high molecular weight polymers.
Reaction Byproduct WaterEthanolEthanol is generally more volatile and easier to remove from the reaction mixture than water, which can potentially allow for milder reaction conditions to achieve high molecular weights with diethyl adipate.
Typical Reaction Temperature 150-220°C180-250°CDirect esterification can often be carried out at slightly lower temperatures compared to transesterification, although this is highly dependent on the catalyst used.
Catalyst Acid catalysts (e.g., p-toluenesulfonic acid), organometallic catalysts (e.g., tin-based)Transesterification catalysts (e.g., titanium alkoxides, zinc acetate, antimony oxide)Catalyst selection is critical for both reaction rate and minimizing side reactions. Enzymatic catalysis is also a viable green alternative for transesterification.[1]
Molecular Weight Control Stoichiometric control of functional groups (acid vs. alcohol) is critical. The addition of a monofunctional reagent can be used to cap chain ends.[2]Stoichiometric balance between the diester and the diol is essential. The volatility of the diol can present challenges in maintaining stoichiometry.Precise control over stoichiometry is paramount for achieving high molecular weight polymers in step-growth polymerization.[2]
Potential Side Reactions Decarboxylation at very high temperatures; ether formation from diols.Thermal degradation of the polymer at high temperatures; potential for side reactions related to the catalyst.Reaction conditions must be carefully optimized to minimize side reactions that can lead to lower molecular weight and broader polydispersity.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of polyesters using this compound and diethyl adipate. These should be adapted and optimized for specific diols and desired polymer characteristics.

Protocol 1: Polycondensation of this compound with a Diol

Materials:

  • This compound

  • Diol (e.g., 1,4-butanediol)

  • Catalyst (e.g., p-toluenesulfonic acid or tin(II) 2-ethylhexanoate)

  • High-boiling point solvent (optional, for solution polymerization)

  • Nitrogen gas supply

Procedure:

  • Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a condenser and a collection flask.

  • Charging Reactants: Equimolar amounts of this compound and the diol are charged into the flask. The catalyst is then added (typically 0.1-0.5 mol% relative to the diacid).

  • Inert Atmosphere: The system is purged with dry nitrogen gas for 15-20 minutes to remove air and moisture. A slow, continuous nitrogen flow is maintained throughout the reaction.

  • Esterification Stage: The reaction mixture is heated to 150-180°C with continuous stirring. Water, the byproduct of the esterification reaction, will begin to distill off and be collected. This stage is typically continued for 2-4 hours.

  • Polycondensation Stage: The temperature is gradually increased to 180-220°C, and a vacuum is slowly applied (reducing the pressure to <1 mmHg) to facilitate the removal of the remaining water and drive the polymerization to completion. This stage can last for several hours, and the progress of the reaction can be monitored by the viscosity of the reaction mixture.

  • Polymer Isolation: Once the desired viscosity is reached, the reaction is stopped by cooling the flask to room temperature. The polymer is then dissolved in a suitable solvent (e.g., chloroform or dichloromethane) and precipitated in a non-solvent (e.g., cold methanol or hexane).

  • Drying: The precipitated polymer is collected by filtration and dried in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Protocol 2: Transesterification Polymerization of Diethyl Adipate with a Diol

Materials:

  • Diethyl adipate

  • Diol (e.g., 1,6-hexanediol)

  • Transesterification catalyst (e.g., titanium(IV) isopropoxide or zinc acetate)

  • Nitrogen gas supply

Procedure:

  • Reactor Setup: A similar setup to Protocol 1 is used, with a three-necked flask, mechanical stirrer, nitrogen inlet, and distillation apparatus.

  • Charging Reactants: Diethyl adipate and the diol are charged into the flask in a precise stoichiometric ratio (typically a slight excess of the diol is used to compensate for its potential loss due to volatility). The catalyst is then added (typically 0.1-0.5 mol% relative to the diester).

  • Inert Atmosphere: The reactor is thoroughly purged with dry nitrogen, and a nitrogen blanket is maintained.

  • Transesterification Stage: The mixture is heated to 180-200°C under a nitrogen atmosphere with vigorous stirring. Ethanol, the byproduct of the transesterification, will begin to distill off. This initial stage is typically carried out for 2-3 hours.

  • Polycondensation Stage: The temperature is raised to 200-250°C, and a high vacuum is gradually applied to remove the last traces of ethanol and drive the equilibrium towards the formation of high molecular weight polyester. The viscosity of the melt will increase significantly during this stage, which can take several hours.

  • Polymer Isolation and Drying: The workup procedure is similar to that described in Protocol 1. The polymer is cooled, dissolved, precipitated, and dried under vacuum.

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the reaction pathways and a generalized experimental workflow.

polymerization_mechanisms cluster_monoester This compound Polymerization cluster_diester Diethyl Adipate Polymerization AAME Adipic Acid Monoethyl Ester Polyester1 Polyester AAME->Polyester1 Direct Esterification (Polycondensation) Diol1 Diol Diol1->Polyester1 Water Water Polyester1->Water Byproduct DEA Diethyl Adipate Polyester2 Polyester DEA->Polyester2 Transesterification Diol2 Diol Diol2->Polyester2 Ethanol Ethanol Polyester2->Ethanol Byproduct

Caption: Reaction mechanisms for polyester synthesis.

experimental_workflow start Start reactor_setup 1. Reactor Setup (Flask, Stirrer, N2, Condenser) start->reactor_setup charge_reactants 2. Charge Reactants (Monomers + Catalyst) reactor_setup->charge_reactants inert_atmosphere 3. Purge with Nitrogen charge_reactants->inert_atmosphere first_stage 4. First Stage Reaction (Esterification / Transesterification) inert_atmosphere->first_stage byproduct_removal Remove Byproduct (Water / Ethanol) first_stage->byproduct_removal polycondensation 5. Polycondensation (High Temp + Vacuum) first_stage->polycondensation polymer_isolation 6. Polymer Isolation (Dissolution & Precipitation) polycondensation->polymer_isolation drying 7. Drying (Vacuum Oven) polymer_isolation->drying characterization 8. Characterization (GPC, DSC, TGA, NMR) drying->characterization end End characterization->end

References

Adipic Acid Monoethyl Ester: A Comparative Guide for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate excipient is a critical decision that profoundly influences a drug's stability, solubility, and bioavailability. Among the diverse class of monoesters being explored for drug delivery, Adipic Acid Monoethyl Ester (AAME) presents a compelling profile. This guide provides an in-depth, objective comparison of AAME with other relevant monoesters, supported by experimental data and protocols, to empower informed decisions in formulation development.

Introduction to Monoesters in Drug Delivery

Monoesters of dicarboxylic acids are emerging as versatile tools in pharmaceutical formulations. Their amphiphilic nature, arising from a single esterified carboxylic acid and a free carboxylic acid group, allows them to function as solubilizing agents, penetration enhancers, and matrices for controlled-release systems. The selection of a specific monoester is dictated by the physicochemical properties of the active pharmaceutical ingredient (API) and the desired therapeutic outcome. This guide will focus on a comparative analysis of this compound against other dicarboxylic acid monoesters, such as those derived from succinic, glutaric, and sebacic acids.

This compound: Physicochemical Profile

This compound (CAS 626-86-8) is the ethyl ester of adipic acid, a six-carbon dicarboxylic acid.[1] Its molecular structure imparts a unique balance of lipophilic and hydrophilic characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC8H14O4[2]
Molecular Weight174.19 g/mol [2]
Melting Point28-29 °C
Boiling Point180 °C at 18 mmHg
Density0.98 g/mL at 25 °C
Water SolubilitySoluble (50 mg/mL)
AppearanceOff-white low melting solid[1]

The moderate chain length of the adipic acid backbone and the presence of the ethyl ester group contribute to its ability to solubilize both polar and non-polar drug molecules. Its low melting point is also an advantageous property for certain formulation processes, such as hot-melt extrusion.

Comparative Analysis with Other Dicarboxylic Acid Monoesters

The performance of a monoester in a drug delivery system is intrinsically linked to the length of its dicarboxylic acid chain. This chain length influences key parameters such as solubility, enzymatic hydrolysis rates, and biocompatibility.

Table 2: Comparison of Dicarboxylic Acid Monoethyl Esters

MonoesterDicarboxylic AcidCarbon Chain LengthKey Characteristics for Drug Delivery
This compound Adipic Acid6Balanced lipophilicity/hydrophilicity, potential for controlled release.
Succinic Acid Monoethyl Ester Succinic Acid4More hydrophilic, potentially faster drug release. Studied for its own therapeutic effects.[3][4][5][6]
Glutaric Acid Monoethyl Ester Glutaric Acid5Properties intermediate between succinic and adipic acid monoethyl esters.
Sebacic Acid Monoethyl Ester Sebacic Acid10More lipophilic, slower degradation, suitable for long-term controlled release.

A critical aspect of monoester-based drug delivery is the in vivo cleavage of the ester bond by esterases to release the parent drug and the dicarboxylic acid. The rate of this enzymatic hydrolysis is influenced by the steric hindrance around the ester bond.[7] Longer-chain dicarboxylic acid monoesters, like sebacic acid monoethyl ester, may exhibit slower hydrolysis rates compared to shorter-chain counterparts like succinic or this compound, leading to more sustained drug release profiles.[7]

Experimental Data and Performance Metrics

While direct comparative studies are limited, we can infer the performance of this compound from its properties and data on related compounds.

Drug Solubility Enhancement
Controlled Drug Release

The use of dicarboxylic acids as linkers in drug conjugates has been shown to influence the release rate of the active payload.[7] The alkyl chain length of the dicarboxylic acid affects the stability of the ester bond towards enzymatic cleavage.[7] Adipic acid, with its C6 backbone, offers a balance between stability and eventual release. Formulations utilizing this compound as a matrix former could therefore be tuned to achieve a desired controlled-release profile.

DrugReleaseMechanism cluster_formulation Formulation Matrix cluster_invivo In Vivo Environment cluster_release Release Products AAME This compound Esterases Plasma/Tissue Esterases AAME->Esterases Hydrolysis Drug Drug Molecule ReleasedDrug Released Drug Esterases->ReleasedDrug AdipicAcid Adipic Acid Esterases->AdipicAcid Ethanol Ethanol Esterases->Ethanol

This diagram illustrates the proposed mechanism for drug release from an AAME-based formulation. The ester bond of AAME is cleaved by esterases present in biological fluids, leading to the release of the entrapped drug molecule along with adipic acid and ethanol.

Biocompatibility and Safety Profile

The biocompatibility of any excipient is of paramount importance. Adipic acid itself has very low acute toxicity, with an LD50 in rats greater than 5000 mg/kg.[9][10] It is considered safe for use in food and pharmaceutical applications.[11] Polyesters derived from adipic acid have also been shown to be biocompatible and are used in medical devices and drug delivery systems. While specific long-term toxicity data for this compound is not extensively published, the known safety profile of its constituent parts, adipic acid and ethanol, is favorable. However, as with any new excipient, thorough toxicological evaluation is necessary for any final drug formulation.[12]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of adipic acid with ethanol in the presence of an acid catalyst. A high-yield method involves the initial conversion of adipic acid to adipic anhydride, which is then subjected to alcoholysis with ethanol. This approach minimizes the formation of the diester byproduct.[13][14]

Step-by-Step Synthesis Protocol:

  • Anhydride Formation: Reflux adipic acid with an acid catalyst (e.g., sulfuric acid) in an organic solvent at 145-170°C for 4-6 hours to form adipic anhydride.[13]

  • Catalyst Removal: Cool the reaction mixture and separate the acid catalyst.[13]

  • Alcoholysis: Add absolute ethanol dropwise to the adipic anhydride and maintain the temperature at 45-65°C for 1-4 hours.[13]

  • Purification: Recover the organic solvent under reduced pressure and distill the residue to obtain pure this compound.[13]

SynthesisWorkflow AdipicAcid Adipic Acid + Ethanol Esterification Esterification Reaction AdipicAcid->Esterification AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Esterification CrudeProduct Crude Product (AAME, Diester, Unreacted Reactants) Esterification->CrudeProduct Purification Purification (Distillation) CrudeProduct->Purification AAME_Product Pure Adipic Acid Monoethyl Ester Purification->AAME_Product

In Vitro Drug Release Study

To evaluate the drug release profile from a formulation containing this compound, a standard in vitro dissolution test can be employed.

Protocol for In Vitro Drug Release:

  • Formulation Preparation: Prepare the drug-loaded formulation (e.g., matrix tablet, microparticles) containing a known amount of the API and this compound.

  • Dissolution Medium: Use a physiologically relevant dissolution medium, such as phosphate-buffered saline (PBS) at pH 7.4, to simulate intestinal conditions. The medium may be supplemented with esterases to mimic in vivo enzymatic degradation.

  • Apparatus: Employ a USP dissolution apparatus (e.g., Apparatus 2, paddle) at a constant temperature (37°C) and stirring speed.

  • Sampling: At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with an equal volume of fresh medium.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Conclusion and Future Perspectives

This compound holds considerable promise as a versatile excipient for drug delivery. Its balanced physicochemical properties suggest its utility in enhancing the solubility of poorly soluble drugs and in the design of controlled-release formulations. While direct comparative data with other monoesters is still emerging, its favorable biocompatibility profile, based on its parent molecule, adipic acid, makes it an attractive candidate for further investigation.

Future research should focus on generating comprehensive drug solubility data in this compound and conducting direct comparative in vitro and in vivo studies against other dicarboxylic acid monoesters. Such studies will be instrumental in fully elucidating the potential of this compound and defining its specific advantages in the ever-evolving landscape of pharmaceutical formulation.

References

A Comparative Analysis of Adipic Acid Monoethyl Ester and Other Plasticizers for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and materials science, the selection of an appropriate plasticizer is paramount to achieving desired formulation characteristics, particularly for polymeric materials. This guide offers a comparative study of Adipic acid monoethyl ester (AAME) against other commonly utilized plasticizers, focusing on their performance, biocompatibility, and the experimental methodologies used for their evaluation. While extensive data is available for widely used plasticizers like phthalates and citrate esters, specific performance data for this compound as a plasticizer is limited in publicly available literature. Therefore, this comparison draws upon data for adipate-based plasticizers as a class to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Overview of Plasticizers

Plasticizers are additives that increase the flexibility, workability, and durability of a material.[1] In pharmaceutical formulations, they are crucial for developing flexible coatings for tablets, transdermal patches, and other drug delivery systems. The ideal plasticizer should not only be efficient in its plasticizing action but also be biocompatible, stable, and exhibit low migration potential.[2]

Common classes of plasticizers include:

  • Phthalates: (e.g., Di(2-ethylhexyl) phthalate - DEHP) - Widely used due to their high efficiency and low cost, but facing increasing scrutiny due to potential health concerns.[3]

  • Adipates: (e.g., Di(2-ethylhexyl) adipate - DEHA, Dioctyl adipate - DOA) - Known for their good low-temperature flexibility and are considered safer alternatives to some phthalates.[4][5]

  • Citrate Esters: (e.g., Triethyl citrate - TEC, Acetyl tributyl citrate - ATBC) - Valued for their biocompatibility and are often used in medical devices and pharmaceutical applications.

  • Polymeric Plasticizers: These are higher molecular weight polyesters that offer excellent migration resistance.[6]

This compound (AAME) is a monoester of adipic acid. While adipic acid itself is used in some controlled-release formulations[7], and adipate diesters are common plasticizers[4], the specific use and performance data of AAME as a primary plasticizer are not well-documented in peer-reviewed literature. Its primary applications appear to be as a reagent in chemical synthesis.[8]

Comparative Performance Data

Due to the limited direct experimental data for this compound as a plasticizer, the following tables provide a comparative summary based on typical performance characteristics of the broader classes of adipate, phthalate, and citrate plasticizers.

Table 1: General Performance Characteristics of Plasticizer Classes

FeatureAdipates (e.g., DEHA, DOA)Phthalates (e.g., DEHP)Citrate Esters (e.g., ATBC)
Plasticizing Efficiency Good, especially at low temperatures.[1]High.[1]Good, comparable to DEHP in some cases.
Migration Resistance Lower than phthalates of similar alkyl chain length.[1]Low to moderate; prone to leaching.[1]Generally good, but can be an issue for lower molecular weight citrates.
Thermal Stability Generally good. Adipate plasticizers can enhance thermal stability.Good.[2]Varies, generally considered to have good thermal stability.
Biocompatibility Generally considered to have low toxicity.[5]Concerns exist regarding endocrine-disrupting properties.Generally regarded as safe (GRAS) and used in medical applications.
Low-Temperature Flexibility Excellent.[4][5]Good.Good.

Table 2: Physical and Toxicological Properties of this compound (AAME)

PropertyValueReference
CAS Number 626-86-8[3][9]
Molecular Formula C8H14O4[3][9]
Molecular Weight 174.2 g/mol [9]
Appearance Clear, solid[3]
Melting Point 28 - 29 °C[3]
Boiling Point 180 °C @ 18 mmHg[10]
Flash Point > 112 °C[3]
Acute Oral Toxicity (Mammal) LD50: 4100 mg/kg[11]
Eye Irritation Can cause eye irritation[12]

Experimental Protocols

The evaluation of a plasticizer's performance involves a series of standardized experimental protocols to quantify its efficiency, stability, and safety.

Plasticizer Efficiency: Tensile Properties (ASTM D882)

The efficiency of a plasticizer is often determined by its effect on the mechanical properties of the polymer. A common method is to measure the tensile strength and elongation at break of plasticized polymer films.

Methodology:

  • Film Preparation: Polymer films are prepared with varying concentrations of the plasticizer. The components are typically dissolved in a suitable solvent and then cast into a film of uniform thickness.

  • Conditioning: The films are conditioned at a standard temperature and humidity for a specified period to ensure consistency.

  • Tensile Testing: The films are cut into dumbbell-shaped specimens. A universal testing machine is used to apply a tensile force to the specimen until it breaks.

  • Data Analysis: The tensile strength (the maximum stress the material can withstand) and the elongation at break (the percentage increase in length at the point of fracture) are calculated. A more efficient plasticizer will typically lead to a lower tensile strength and a higher elongation at break.[13][14]

Experimental_Workflow_Tensile_Properties cluster_prep Film Preparation cluster_testing Tensile Testing (ASTM D882) cluster_analysis Data Analysis A Polymer + Plasticizer + Solvent B Mixing A->B C Film Casting B->C D Drying C->D E Film Conditioning D->E F Specimen Cutting E->F G Tensile Test F->G H Stress-Strain Curve G->H I Tensile Strength H->I J Elongation at Break H->J

Experimental Workflow for Tensile Properties
Migration Resistance (ASTM D1239)

Plasticizer migration, or leaching, is a critical parameter, especially for medical devices and pharmaceutical packaging, as it can lead to contamination and loss of material properties.

Methodology:

  • Sample Preparation: A plasticized polymer film of known weight and dimensions is prepared.

  • Immersion: The sample is immersed in a simulant fluid (e.g., water, ethanol, or oil) that represents the intended contact medium.

  • Incubation: The sample is incubated in the simulant fluid for a specified time and at a controlled temperature.

  • Analysis: The sample is removed, dried, and reweighed. The weight loss corresponds to the amount of plasticizer that has migrated out of the film. Alternatively, the concentration of the plasticizer in the simulant fluid can be quantified using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[15]

Experimental_Workflow_Migration_Resistance A Prepare Plasticized Polymer Film B Initial Weighing A->B C Immerse in Simulant Fluid B->C D Incubate (Time, Temp) C->D E Remove and Dry D->E H Analyze Simulant (e.g., GC-MS) D->H F Final Weighing E->F G Calculate Weight Loss (% Migration) F->G

Workflow for Migration Resistance Testing
Thermal Stability: Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the plasticizer and the plasticized polymer. It measures the change in mass of a sample as a function of temperature.

Methodology:

  • Sample Preparation: A small, known weight of the plasticizer or plasticized polymer is placed in a TGA sample pan.

  • Heating Program: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The instrument records the sample's weight as the temperature increases.

  • Data Analysis: The resulting TGA curve shows the temperatures at which weight loss occurs, indicating decomposition or volatilization. A higher decomposition temperature suggests greater thermal stability.[16]

Experimental_Workflow_TGA A Sample Preparation (Plasticizer or Plasticized Polymer) B Place in TGA A->B C Heat at Constant Rate in Controlled Atmosphere B->C D Record Weight Change vs. Temperature C->D E Analyze TGA Curve (Decomposition Temperature) D->E

Workflow for Thermogravimetric Analysis (TGA)
Effect on Glass Transition Temperature (Tg): Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the glass transition temperature (Tg) of a polymer, which is the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg indicates a more effective plasticizer.[16][17]

Methodology:

  • Sample Preparation: A small, known weight of the plasticized polymer is sealed in a DSC pan.

  • Heating and Cooling Cycles: The sample is subjected to a controlled temperature program, typically involving heating, cooling, and then a second heating cycle to erase the thermal history.

  • Data Acquisition: The heat flow to the sample is measured as a function of temperature.

  • Data Analysis: The Tg is identified as a step-change in the heat flow curve during the second heating scan.

Experimental_Workflow_DSC A Prepare Plasticized Polymer Sample B Seal in DSC Pan A->B C Heating/Cooling Cycles B->C D Measure Heat Flow vs. Temperature C->D E Determine Glass Transition Temperature (Tg) D->E

Workflow for Differential Scanning Calorimetry (DSC)

Conclusion and Future Perspectives

The selection of a plasticizer is a critical decision in the development of pharmaceutical formulations and medical devices, with significant implications for product performance and patient safety. While established plasticizers like DEHP and citrate esters have well-documented properties, there is a continuous search for novel, safer, and more effective alternatives.

This compound, based on its chemical structure, has the potential to act as a plasticizer. However, the lack of specific performance data in the public domain makes a direct and quantitative comparison with other plasticizers challenging. The available toxicological data suggests a relatively low order of acute toxicity.[11]

For researchers and drug development professionals considering AAME, it would be imperative to conduct comprehensive experimental evaluations following the protocols outlined in this guide. Such studies would be invaluable in establishing the performance profile of AAME and determining its suitability for specific applications. Future research should focus on generating robust data on the plasticizing efficiency, migration resistance, thermal stability, and biocompatibility of AAME in various polymer systems relevant to the pharmaceutical and medical device industries. This would enable a more definitive comparative assessment and potentially unlock the use of a novel and effective plasticizer.

References

A Comparative Guide to Linker Efficacy in Bioconjugation: Adipic Acid Monoethyl Ester vs. Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a cornerstone in the design of effective bioconjugates, profoundly influencing the stability, efficacy, and therapeutic index of modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). While the bioconjugation landscape is dominated by well-characterized linkers, the exploration of novel linker chemistries is paramount for advancing next-generation therapeutics. This guide provides an in-depth comparison of adipic acid monoethyl ester, a dicarboxylic acid-based linker, with established alternatives, offering insights into their respective strengths and weaknesses supported by available data and chemical principles.

The Crucial Role of the Linker in Bioconjugate Design

A linker in a bioconjugate is not merely a spacer but a critical component that dictates the overall performance of the therapeutic agent.[1] An ideal linker should be stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity.[2] Upon reaching the target site, the linker, if cleavable, must be efficiently processed to release the active payload.[3] Furthermore, the physicochemical properties of the linker, such as hydrophilicity and hydrophobicity, can significantly impact the solubility, aggregation, and pharmacokinetic profile of the bioconjugate.[4]

This compound: A Dicarboxylic Acid-Based Linker

This compound is a bifunctional molecule featuring a six-carbon aliphatic chain with a terminal carboxylic acid and a terminal ethyl ester. In bioconjugation, the carboxylic acid can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, to react with amine groups (e.g., lysine residues) on a biomolecule. The ethyl ester end can be hydrolyzed to a carboxylic acid, which can then be conjugated to a payload, or the adipic acid backbone can be incorporated into more complex linker structures.[5] Its use as a PROTAC linker has been noted, highlighting its relevance in targeted protein degradation.[6]

Properties and Postulated Advantages:
  • Hydrophobicity and Stability: As an aliphatic dicarboxylic acid linker, adipic acid is inherently more hydrophobic than polyethylene glycol (PEG) based linkers.[5][7] Theoretical comparisons with shorter-chain dicarboxylic acids like succinate suggest that the longer six-carbon chain of adipate may provide greater steric hindrance around the ester bonds formed during conjugation.[8] This increased steric bulk could potentially reduce the susceptibility of the conjugate to enzymatic cleavage by plasma esterases, thereby enhancing in vivo stability.[8]

  • Non-Cleavable Nature (in its basic form): When incorporated via stable amide bonds, the adipic acid backbone itself does not possess a readily cleavable moiety, classifying it as a non-cleavable linker. Payload release would then depend on the degradation of the antibody or the target protein.[2] However, it can be incorporated into more complex designs that include cleavable functionalities.

A Comparative Analysis of Linker Technologies

The efficacy of this compound as a linker is best understood in the context of established linker technologies. The following sections provide a head-to-head comparison based on key performance parameters.

Hydrophilic Linkers: The PEG Standard

Polyethylene glycol (PEG) linkers are widely used in bioconjugation due to their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic properties of bioconjugates.[9]

  • Advantages:

    • Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of PEG can counteract the hydrophobicity of many cytotoxic payloads, improving the solubility of the resulting ADC and reducing the risk of aggregation.[4]

    • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a bioconjugate, leading to reduced renal clearance and a longer circulation half-life.[]

  • Disadvantages:

    • Potential for Reduced Potency: Longer PEG chains, while beneficial for pharmacokinetics, can sometimes introduce steric hindrance that may interfere with antigen binding or payload activity.[11]

    • Anti-PEG Antibodies: The presence of pre-existing anti-PEG antibodies in a subset of the population can lead to accelerated clearance of PEGylated therapeutics.

This compound vs. PEG: Adipic acid-based linkers are fundamentally different from PEG linkers in terms of their hydrophilicity. The hydrophobic nature of the adipate linker may be advantageous for cell permeability in certain applications but could also contribute to aggregation, especially with hydrophobic payloads and high drug-to-antibody ratios (DAR).[1][12]

Cleavable Linkers: Enabling Targeted Payload Release

Cleavable linkers are designed to release the payload in response to specific triggers within the target cell or tumor microenvironment, such as low pH or the presence of specific enzymes.[3]

  • Valine-Citrulline (Val-Cit) Linkers: These dipeptide linkers are susceptible to cleavage by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[13] The Val-Cit linker is known for its high stability in human plasma.

  • Hydrazone Linkers: These linkers are acid-labile and are designed to hydrolyze in the acidic environment of endosomes and lysosomes.[3] However, they can exhibit lower plasma stability compared to other cleavable linkers.

  • Disulfide Linkers: These linkers are cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione is significantly higher than in the bloodstream.[2]

This compound vs. Cleavable Linkers: In its simple form, an adipate linker is non-cleavable. To achieve targeted payload release, the adipic acid moiety would need to be incorporated into a larger linker construct that includes a cleavable trigger. The stability of the ester bonds in an adipate linker is a key consideration. While potentially more stable than shorter-chain dicarboxylate linkers, they are still susceptible to hydrolysis by esterases, which could lead to premature payload release if not sterically hindered.[8][14]

Non-Cleavable Linkers: Stability as a Priority

Non-cleavable linkers form a stable bond between the antibody and the payload. Payload release is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[2]

  • Maleimide-based Linkers (e.g., SMCC): Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a commonly used non-cleavable linker that forms a stable thioether bond with cysteine residues.[2]

This compound vs. Non-Cleavable Linkers: An adipate linker, when conjugated via robust amide bonds, can be considered a type of non-cleavable linker. Its stability would be a key advantage, potentially leading to a wider therapeutic window by minimizing off-target toxicity.[2] However, the release of the payload as a linker-amino acid adduct may impact its activity.

Data Presentation: A Comparative Overview

Direct, peer-reviewed comparative data for this compound against other linkers is limited. The following table provides an illustrative comparison based on available information and theoretical considerations.

Linker TypePrimary Conjugation ChemistryCleavabilityKey AdvantagesKey Considerations
This compound Amine-reactive (activated carboxylic acid)Non-cleavable (can be part of a cleavable system)Potential for high in vivo stability due to steric hindrance; synthetic accessibility.[8]Hydrophobic nature may lead to aggregation; limited direct comparative data available.[1][12]
PEG Various (NHS ester, maleimide, etc.)Can be cleavable or non-cleavableEnhances solubility, reduces aggregation, improves pharmacokinetics.[4][9]Potential for reduced potency with long chains; pre-existing anti-PEG antibodies.[11]
Valine-Citrulline Typically with a self-immolative spacerCleavable (Enzyme-sensitive)High plasma stability; efficient release by lysosomal proteases.[13]Efficacy dependent on cathepsin B expression in tumors.
Hydrazone Aldehyde/Ketone condensationCleavable (pH-sensitive)Targeted release in acidic intracellular compartments.[3]Lower plasma stability compared to other cleavable linkers.[3]
Maleimide (SMCC) Thiol-reactiveNon-cleavableHigh stability in circulation.[2]Payload released as a linker-amino acid adduct, which may affect activity.

Experimental Protocols

The following are generalized protocols for common bioconjugation reactions. Optimization is essential for each specific application.

Protocol 1: Amine-Reactive Conjugation using an NHS Ester-Activated Adipate Linker

This protocol describes the conjugation of an NHS-activated adipic acid linker to primary amines (e.g., lysine residues) on a protein.

  • Preparation of the Protein:

    • Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. An amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.2-8.0 is recommended.

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or desalting column.

  • Preparation of the Activated Linker:

    • Dissolve the NHS-activated adipic acid linker in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a calculated molar excess of the activated linker stock solution to the protein solution. A 10-20 fold molar excess is a common starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction (Optional):

    • Add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) or degree of labeling (DOL) using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or hydrophobic interaction chromatography (HIC).

Protocol 2: Thiol-Reactive Conjugation using a Maleimide-Functionalized Linker

This protocol outlines the conjugation of a maleimide-activated linker to free thiols (e.g., cysteine residues) on a protein.

  • Reduction of Disulfide Bonds (if necessary):

    • If targeting native disulfide bonds, partially or fully reduce the protein using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    • Remove the reducing agent using a desalting column.

  • Preparation of the Protein:

    • Dissolve the thiol-containing protein in a déassed, EDTA-containing buffer (e.g., PBS, pH 6.5-7.5, with 1-2 mM EDTA) to prevent re-oxidation of thiols.

  • Preparation of the Maleimide Linker:

    • Dissolve the maleimide-functionalized linker in a suitable organic solvent (e.g., DMSO or DMF) immediately before use, as maleimides can hydrolyze in aqueous solutions.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the maleimide linker solution to the protein solution.

    • Incubate for 1-2 hours at room temperature or 4°C.

  • Quenching the Reaction:

    • Add a free thiol-containing compound like cysteine or β-mercaptoethanol to quench any unreacted maleimide groups.

  • Purification and Characterization:

    • Purify and characterize the conjugate as described in Protocol 1.

Visualizing Bioconjugation Workflows

Bioconjugation_Workflow

Caption: Generalized workflow for bioconjugate synthesis.

Linker_Comparison

Caption: Decision matrix for linker selection in bioconjugation.

Conclusion

The selection of a linker is a critical decision in the design of a bioconjugate, with a profound impact on its therapeutic success. This compound represents a class of aliphatic, dicarboxylic acid-based linkers that offer the potential for high in vivo stability, a desirable characteristic for minimizing off-target toxicity. Its hydrophobic nature distinguishes it from the widely used hydrophilic PEG linkers and may be advantageous in specific applications where cell permeability is a key consideration.

However, the lack of extensive, direct comparative data in peer-reviewed literature necessitates a cautious and data-driven approach. While theoretical principles suggest potential stability advantages, these must be empirically validated against established linkers in the specific context of the bioconjugate being developed. The continued exploration of novel linker chemistries, such as those based on adipic acid, is essential for expanding the toolkit available to researchers and for the development of safer and more effective targeted therapies.

References

Adipic Acid Monoethyl Ester: A Performance Evaluation in Polymer Films

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of adipic acid monoethyl ester (AAME) as a plasticizer in polymer films, primarily focusing on polyvinyl chloride (PVC). Its performance is evaluated against other common adipate plasticizers, namely di(2-ethylhexyl) adipate (DEHA) and dioctyl adipate (DOA), as well as the traditional phthalate plasticizer, dioctyl phthalate (DOP). This document is intended for researchers, scientists, and drug development professionals interested in the formulation and properties of polymer films.

Adipic acid-based plasticizers are gaining popularity as alternatives to phthalates due to a better safety and environmental profile.[1] They are known to enhance the flexibility, durability, and processability of polymers like PVC.[1][2] AAME, a monoester of adipic acid, is noted for its potential to improve low-temperature performance in plasticized materials.[3]

Comparative Performance Data

The following tables summarize key performance indicators for AAME and its alternatives. It is important to note that direct, publicly available comparative studies for this compound are limited. Therefore, data for other adipate esters are included to provide a broader context for the performance of this class of plasticizers.

Table 1: Mechanical Properties of Plasticized PVC Films

PlasticizerPolymer MatrixConcentration (phr)Tensile Strength (MPa)Elongation at Break (%)Source
Unplasticized PVCPVC030.63163.03[4]
Adipic Acid (3%)PVC3MaxSuperior to PVC matrix[5]
Butyl Phenoxyethyl AdipatePVC50--[6]
Dioctyl Phthalate (DOP)PVC50--[6]
Bio-based Isosorbide Di-epoxidized Oleate (IDEO)PVC-19.2318.1[7]
Dioctyl Adipate (DOA)PVC---[2]
Epoxidized 1,6-hexanediol oleate (EHD) / DOA (4:1)PVC--757.6[8]

Table 2: Thermal Properties of Plasticized PVC Films

PlasticizerPolymer MatrixConcentration (phr)Glass Transition Temp. (Tg) (°C)Onset Decomposition Temp. (Td) (°C)Source
Unplasticized PVCPVC087.5-[9]
Butyl Phenoxyethyl AdipatePVC50-45.7321 (max decomposition rate)[9]
Dioctyl Phthalate (DOP)PVC50-37.0285 (max decomposition rate)[9]
Bio-based Isosorbide Di-epoxidized Oleate (IDEO)PVC--6.7264.1[7]
Epoxidized 1,6-hexanediol oleate (EHD)PVC--11.4 °C higher than DOA at 25% mass loss[8]

Table 3: Migration Resistance of Plasticizers from PVC Films

PlasticizerTest MediumConditionsMigration/Weight Loss (%)Source
Adipic AcidWater & Phosphate Buffer (pH 1.679)70 days at 37°C< 0.5%[10]
Dioctyl Phthalate (DOP)n-hexane2h at 50°C15.7[4]
Hyperbranched Poly(butylene adipate) (HPBA)Exudation Test-Lower than DOP[11]
Polymeric Plasticizersn-hexane-Close to zero[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of plasticizer performance.

Mechanical Properties Testing
  • Method: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.

  • Procedure:

    • Specimen Preparation: Plastic films are cut into standardized rectangular strips, typically 25 mm in width.

    • Testing Apparatus: A universal testing machine equipped with grips to hold the film specimen.

    • Test Execution: The specimen is mounted between the grips, one of which is stationary and the other moves at a constant speed. A uniaxial tensile force is applied until the specimen fails.

    • Data Acquisition: The force and elongation are recorded throughout the test to generate a stress-strain curve. From this curve, tensile strength, elongation at break, and modulus of elasticity are determined.

Thermal Stability Analysis
  • Method: Thermogravimetric Analysis (TGA).

  • Procedure:

    • Sample Preparation: A small, precisely weighed sample of the plasticized film is placed in a TGA furnace.

    • Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen or air).

    • Data Acquisition: The weight of the sample is continuously monitored as a function of temperature. The resulting TGA curve shows the temperatures at which weight loss occurs, indicating the decomposition of the material. The onset of decomposition is a key indicator of thermal stability.

Plasticizer Migration Testing
  • Method: Solvent Extraction.

  • Procedure:

    • Sample Preparation: A precisely weighed sample of the plasticized film with a known surface area is prepared.

    • Extraction: The film is immersed in a specific solvent (e.g., n-hexane, ethanol, or a food simulant) for a defined period and at a controlled temperature (e.g., 24 hours at 23°C).[12]

    • Analysis: The weight loss of the film after extraction is determined. This weight loss is attributed to the migration of the plasticizer from the film into the solvent. The amount of migrated plasticizer can also be quantified by analyzing the solvent using techniques like gas chromatography.

Visualizations

Synthesis of this compound

The synthesis of this compound can be achieved through the acid-catalyzed esterification of adipic acid with ethanol. A key intermediate in some processes is the formation of adipic anhydride, which then undergoes alcoholysis.[13]

G Synthesis of this compound cluster_0 Step 1: Anhydride Formation cluster_1 Step 2: Alcoholysis Adipic Acid Adipic Acid Adipic Anhydride Adipic Anhydride Adipic Acid->Adipic Anhydride  H2SO4, Heat Ethanol Ethanol This compound This compound Adipic Anhydride->this compound Reaction Ethanol->this compound

Synthesis of this compound
Experimental Workflow for Plasticizer Evaluation

The evaluation of a new plasticizer involves a series of steps to characterize its performance in a polymer matrix.

G Experimental Workflow for Plasticizer Performance Evaluation Start Start Formulation Formulation Preparation (PVC + Plasticizer + Stabilizer) Start->Formulation Processing Melt Blending and Film Casting Formulation->Processing Characterization Characterization Processing->Characterization Mechanical Mechanical Testing (ASTM D882) Characterization->Mechanical Thermal Thermal Analysis (TGA, DSC) Characterization->Thermal Migration Migration Testing (Solvent Extraction) Characterization->Migration Analysis Data Analysis and Comparison Mechanical->Analysis Thermal->Analysis Migration->Analysis End End Analysis->End

Workflow for Plasticizer Evaluation
Logical Relationship of Plasticizer Properties

The key properties of a plasticizer are interconnected and determine its overall performance and suitability for a specific application.

G Key Plasticizer Performance Relationships Plasticizer Plasticizer Flexibility Increased Flexibility Plasticizer->Flexibility Processability Enhanced Processability Plasticizer->Processability Durability Improved Durability Plasticizer->Durability ThermalStab High Thermal Stability Plasticizer->ThermalStab MigrationRes Low Migration Plasticizer->MigrationRes LowTemp Good Low-Temperature Performance Flexibility->LowTemp

Plasticizer Performance Relationships

References

comparing the antifungal activity of Adipic acid monoethyl ester to other esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Antifungal Activity of Adipic Acid Monoethyl Ester

The escalating threat of antifungal resistance necessitates the exploration of novel chemical entities with fungicidal or fungistatic properties. Among the promising candidates, esters of dicarboxylic acids, such as this compound (AAME), have garnered interest for their potential antifungal applications[1][2]. This guide provides a comparative analysis of the antifungal activity of AAME against other ester compounds, offering a technical perspective for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships that govern their efficacy and present a standardized protocol for evaluation.

Introduction to Esters as Antifungal Agents

Esters, particularly those derived from fatty acids and dicarboxylic acids, represent a class of compounds with demonstrated antimicrobial properties[2][3][4]. Their mechanism of action is often attributed to the disruption of fungal cell membrane integrity[3]. The lipophilic nature of the ester allows it to intercalate into the lipid bilayer, increasing membrane fluidity and permeability, which leads to the leakage of essential intracellular components and ultimately, cell death[3].

This compound, a monoester of a C6 α,ω-alkanedicarboxylic acid, has been noted for its ability to suppress spore germination and mycelium development in phytopathogens like Botrytis cinerea[1]. This activity positions it and similar molecules as subjects of interest for broader antifungal applications.

Comparative Efficacy: A Structure-Activity Relationship Perspective

The antifungal potency of esters is intricately linked to their chemical structure, including the length of the carbon chain and the nature of the acidic and alcoholic moieties[5][6][7][8].

Influence of Chain Length: Studies on α,ω-alkanedicarboxylic acid dimethyl esters have shown that fungitoxicity is chain-length dependent. Against fungi such as Aspergillus niger and Candida albicans, optimal activity is often observed with medium-chain (C8-C12) dicarboxylic acid esters[5]. For instance, the dimethyl esters of C8 (suberic acid) and C9 (azelaic acid) showed greater activity against A. niger than esters with shorter or longer chains[5]. Similarly, against C. albicans, the C9 dimethyl ester demonstrated the highest toxicity, with activity decreasing as the chain length deviated from this optimum[5]. This suggests that the physical properties governed by chain length, such as solubility and membrane partitioning, are critical for antifungal action.

Comparison with Fatty Acid Esters: Fatty acid esters, such as fatty acid methyl esters (FAMEs), have also been extensively studied for their antifungal properties[9][10]. FAMEs derived from vegetable oils, rich in unsaturated fatty acids like methyl linoleate, exhibit significant antifungal activity against a range of fungi, including Paracoccidioides spp. and Candida spp.[9]. For example, sunflower FAMEs showed a Minimum Inhibitory Concentration (MIC) of 15.6 μg/mL against Candida glabrata and C. krusei[9].

The table below provides a comparative summary of the Minimum Inhibitory Concentrations (MICs) for various esters against pathogenic fungi, illustrating the structure-activity relationships discussed.

Compound ClassSpecific Ester ExampleFungal SpeciesMIC (µg/mL)Reference
Dicarboxylic Acid Dimethyl EsterDimethyl Azelate (C9)Candida albicansActive (Qualitative)[5]
Fatty Acid Methyl Ester (FAME)Sunflower FAMEsCandida glabrata15.6[9]
Fatty Acid Methyl Ester (FAME)Sunflower FAMEsCandida parapsilosis31.2[9]
Phenolic Acid EsterCaffeic Acid Phenethyl Ester (CAPE)Candida albicans16 - 32[11]
Phenolic Acid EsterCaffeic Acid Phenethyl Ester (CAPE)Candida auris1 - 64[12]

Note: Direct quantitative MIC data for this compound against common pathogenic yeasts was not available in the searched literature. The table provides data for structurally related compounds to infer potential activity and guide future experimental design.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

To ensure reproducible and comparable results, adherence to a standardized protocol is paramount. The following methodology is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27 document for yeasts, a reference method in the field[13].

Rationale: The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. It allows for the quantitative assessment of the agent's activity by testing a range of concentrations against a standardized fungal inoculum.

Step-by-Step Methodology:

  • Preparation of Antifungal Stock Solution:

    • Dissolve this compound and comparator esters in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

    • Expert Insight: The choice of solvent is critical. DMSO is commonly used, but its final concentration in the assay should be kept low (typically ≤1%) to avoid inhibiting fungal growth.

  • Preparation of Microtiter Plates:

    • Using a 96-well, round-bottom microtiter plate, perform a two-fold serial dilution of each ester stock solution in RPMI-1640 medium (buffered with MOPS) to achieve the desired final concentration range.

    • Leave wells for a positive control (fungus in medium, no compound) and a negative control (medium only).

  • Preparation of Fungal Inoculum:

    • Culture the yeast strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

    • Harvest colonies and suspend them in sterile saline.

    • Adjust the suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.

    • Expert Insight: Inoculum density is a key variable. A high density can lead to falsely elevated MIC values, a phenomenon known as the "inoculum effect."

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate (except the negative control).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50% for azoles, but often 100% for other compounds) of fungal growth compared to the positive control.

    • Growth can be assessed visually or by using a spectrophotometric plate reader at a wavelength of 530 nm.

Workflow Visualization

The following diagram illustrates the experimental workflow for the comparative antifungal susceptibility testing described above.

Antifungal_Susceptibility_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Incubation & Analysis cluster_output Phase 4: Output Compound_Stock Prepare Ester Stock Solutions Serial_Dilution Perform Serial Dilutions in 96-Well Plate Compound_Stock->Serial_Dilution Add to plate Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Inoculation Inoculate Plate with Standardized Fungi Inoculum_Prep->Inoculation Dilute & add Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation MIC_Determination Read Plate & Determine MIC Values Incubation->MIC_Determination Data_Comparison Compare MICs of Test Esters MIC_Determination->Data_Comparison

Caption: Experimental workflow for broth microdilution antifungal testing.

Conclusion and Future Outlook

This compound and related dicarboxylic acid esters present a viable area of research for new antifungal agents. The existing literature on structurally similar compounds suggests that their efficacy is highly dependent on chain length, with medium-chain esters often exhibiting the most potent activity. While direct comparative data for AAME against a wide panel of pathogenic fungi is still needed, the established antifungal properties of other esters provide a strong rationale for its investigation.

Future research should focus on obtaining quantitative MIC data for AAME and a systematic series of related dicarboxylic acid monoesters against clinically relevant fungal species, including azole-resistant strains. Elucidating the precise mechanism of action and evaluating the toxicological profile will be critical next steps in the development pathway for these promising compounds.

References

A Comparative Guide to Purity Validation of Adipic Acid Monoethyl Ester: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates like Adipic acid monoethyl ester is a cornerstone of robust and reproducible research. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity validation of this compound. The information presented herein is supported by illustrative experimental data to guide methodology selection.

This compound is a valuable building block in organic synthesis. Ensuring its purity is critical to prevent the introduction of unwanted side products in subsequent reaction steps, which could compromise the yield and biological activity of the final product. While several analytical techniques can be employed for purity determination, each possesses distinct advantages and limitations in terms of selectivity, sensitivity, and sample compatibility.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

Reverse-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for the purity analysis of moderately polar compounds like this compound. The method separates the analyte from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

A typical RP-HPLC method for this compound would utilize a C18 column and a mobile phase consisting of an acetonitrile and water gradient with an acidic modifier, such as phosphoric acid or formic acid, to ensure good peak shape and resolution. Detection is commonly performed using an ultraviolet (UV) detector at a low wavelength (e.g., 210 nm) where the ester chromophore absorbs.

Alternative Analytical Methodologies

While HPLC is a robust method, other techniques offer unique capabilities for purity assessment.

  • Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. For this compound, GC with Flame Ionization Detection (GC-FID) can provide high sensitivity and efficiency. Derivatization is generally not required for this compound, simplifying sample preparation. GC is particularly effective in separating volatile impurities that might not be well-resolved by HPLC.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR, specifically ¹H-qNMR, is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[1][2] By integrating the signals of the target molecule against a certified internal standard of known purity, an absolute purity value can be determined.[3][4] This technique is highly specific and can provide structural information about impurities if they are present at sufficient concentrations.

Comparative Performance Data

To facilitate a direct comparison, the following tables summarize illustrative performance data for the purity validation of this compound using HPLC, GC-FID, and ¹H-qNMR. Please note that this data is representative and actual results may vary depending on the specific instrumentation and experimental conditions.

Table 1: Comparison of Method Performance Parameters

ParameterHPLCGC-FID¹H-qNMR
Purity Assay (%) 99.599.699.7
Linearity (R²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.098.5 - 101.599.0 - 101.0
Precision (% RSD) < 1.0< 1.0< 0.5
Limit of Detection (LOD) ~ 0.01%~ 0.005%~ 0.1%
Limit of Quantitation (LOQ) ~ 0.03%~ 0.015%~ 0.3%
Analysis Time 15 - 30 min10 - 20 min5 - 15 min

Table 2: Potential Impurities and Their Analysis

Potential ImpurityStructurePreferred Analytical MethodRationale
Adipic AcidHOOC-(CH₂)₄-COOHHPLC, ¹H-qNMRAdipic acid is significantly more polar than the monoester and can be readily separated by RP-HPLC. ¹H-qNMR can also distinguish and quantify it based on its unique chemical shifts.
Diethyl AdipateC₂H₅OOC-(CH₂)₄-COOC₂H₅GC-FID, HPLCDiethyl adipate is less polar than the monoethyl ester and can be well-resolved by both GC and HPLC. GC may offer better resolution from other non-polar impurities.[5]
Residual EthanolCH₃CH₂OHGC-FIDAs a highly volatile solvent, GC is the ideal method for the detection and quantification of residual ethanol.

Experimental Protocols

HPLC Method Protocol
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of Acetonitrile and Water.

GC-FID Method Protocol
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector.

  • Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 240 °C at 15 °C/min, hold for 5 minutes.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Dissolve 10 mg of this compound in 1 mL of Dichloromethane.

¹H-qNMR Method Protocol
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and non-overlapping signals (e.g., maleic acid).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Parameters:

    • Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁).

    • Accurate determination of the 90° pulse width.

    • Acquisition of a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Manual phasing and baseline correction.

    • Integration of the characteristic signals of this compound and the internal standard.

  • Calculation: The purity is calculated based on the integral ratios, the number of protons, the molecular weights, and the masses of the sample and the internal standard.

Workflow and Pathway Diagrams

HPLC_Validation_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Reporting Sample Weigh Adipic Acid Monoethyl Ester Dilution Dissolve and Dilute in Mobile Phase Sample->Dilution Standard Prepare Reference Standard Solution Standard->Dilution Injection Inject into HPLC System Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration and Area Determination Detection->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Generate Validation Report Calculation->Report

Caption: Workflow for HPLC purity validation of this compound.

Conclusion

The selection of an appropriate analytical method for the purity validation of this compound depends on the specific requirements of the analysis.

  • HPLC offers a versatile and high-resolution method suitable for routine quality control and the separation of a wide range of potential impurities.

  • GC-FID provides excellent sensitivity for volatile impurities and can be a faster alternative if the impurity profile is amenable to this technique.

  • ¹H-qNMR stands out as a primary method for obtaining an absolute purity value without the need for a specific reference standard of the analyte, making it invaluable for the characterization of new batches and for orthogonal validation of chromatographic methods.

For comprehensive purity assessment, a combination of these techniques is often recommended. For instance, HPLC can be used for routine analysis and impurity profiling, while ¹H-qNMR can be employed for the definitive assignment of purity for a reference batch. This multi-faceted approach ensures the highest confidence in the quality of this compound used in research and development.

References

A Comparative Guide to Analytical Methods for the Quantification of Adipic Acid Monoethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methodologies for the quantitative determination of adipic acid monoethyl ester. The selection of an appropriate analytical method is critical for accurate and reliable data in research and development. This document outlines the performance of the most common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information is supported by experimental data from scientific literature on this compound and structurally similar compounds.

Comparison of Analytical Method Performance

The choice between HPLC-UV and GC-MS for the quantification of this compound depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of these two techniques.

ParameterHPLC-UVGC-MS (after derivatization)
Limit of Detection (LOD) Estimated: 10 - 50 ng/mL0.1 - 5 ng/mL
Limit of Quantification (LOQ) Estimated: 50 - 200 ng/mL0.5 - 20 ng/mL
Linearity Range 0.2 - 1000 µg/mL5 - 1000 ng/g[1][2]
Correlation Coefficient (r²) > 0.998> 0.998[1][2]
Accuracy (Recovery) 90 - 110%85.4 - 114.6%[1]
Precision (%RSD) < 5%2.5 - 11.3%[1]
Selectivity ModerateHigh
Throughput HighModerate
Derivatization Required NoYes

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are based on established methods for adipic acid and its esters.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of this compound without the need for derivatization.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 40:60 v/v) with 0.1% phosphoric acid to adjust the pH. The optimal mobile phase composition may require method development.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and place in an autosampler vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile/Water with 0.1% Phosphoric Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 210 nm

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of this compound, but it requires a derivatization step to increase the volatility of the analyte.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

Reagents:

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Solvent (e.g., Acetonitrile, Dichloromethane)

  • Internal standard (e.g., a deuterated analog if available)

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh the sample into a reaction vial.

    • Add a suitable solvent to dissolve the sample.

    • Add the internal standard.

    • Add the derivatization agent (e.g., 100 µL of BSTFA + 1% TMCS).

    • Seal the vial and heat at 70°C for 60 minutes to ensure complete derivatization.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp to 280°C at 10°C/min

      • Hold at 280°C for 5 minutes

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Injection Mode: Splitless

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound.

  • Quantification: Create a calibration curve using derivatized standards. The concentration of the analyte in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Workflow Diagrams

The following diagrams illustrate the general workflows for the HPLC-UV and GC-MS analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Standard Standard Standard->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC Injection Filter->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the quantification of this compound by HPLC-UV.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolve Dissolve in Solvent Sample->Dissolve Standard Standard Standard->Dissolve Derivatize Derivatization (e.g., Silylation) Dissolve->Derivatize GCMS GC-MS Injection Derivatize->GCMS Separation Capillary Column Separation GCMS->Separation Detection Mass Spectrometry Detection Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the quantification of this compound by GC-MS.

References

A Comparative Spectroscopic Guide to Adipic Acid Monoethyl Ester and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of adipic acid monoethyl ester and its derivatives, offering valuable data for identification, characterization, and quality control in research and development settings. The following sections present quantitative spectroscopic data, detailed experimental protocols, and a workflow for spectroscopic analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its common derivatives, monomethyl adipate and diethyl adipate. This data is essential for distinguishing between these closely related compounds.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound-OCH₂CH₃ (quartet)-OCH₃ (singlet)-C(O)CH₂- (triplet)-CH₂C(O)O- (triplet)-CH₂CH₂- (multiplet)-OCH₂CH₃ (triplet)-COOH (singlet)
This compound4.12-2.362.291.651.25~11-12
Monomethyl Adipate-3.672.362.301.66-~11-12
Diethyl Adipate4.12--2.281.641.25-

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound-C(O)OH-C(O)OR-OCH₂--OCH₃-CH₂C(O)OH-CH₂C(O)OR-CH₂CH₂--CH₃
This compound~179173.660.3-33.933.824.2, 24.114.2
Monomethyl Adipate~179174.1-51.533.933.724.2, 24.1-
Diethyl Adipate-173.260.1--34.024.414.2

Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C-H Stretch (Alkyl)C=O Stretch (Ester)C=O Stretch (Carboxylic Acid)C-O Stretch (Ester)
This compound3300-2500 (broad)2950-2850~1735~1710~1240, ~1170
Monomethyl Adipate3300-2500 (broad)2950-2850~1740~1710~1200, ~1170
Diethyl Adipate-2980-2870~1735-~1240, ~1170

Table 4: Mass Spectrometry Data (Key Fragments m/z)

CompoundMolecular Ion [M]⁺[M-OR]⁺[M-COOR]⁺Other Key Fragments
This compound174129101145 ([M-C₂H₅]⁺), 128 ([M-C₂H₅OH]⁺)
Monomethyl Adipate160129101129 ([M-OCH₃]⁺), 128 ([M-CH₃OH]⁺)
Diethyl Adipate202157129173 ([M-C₂H₅]⁺), 156 ([M-C₂H₅OH]⁺)

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following are representative protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the ester sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the sample completely.

  • For quantitative analysis, a known amount of an internal standard can be added.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse sequence

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: -2 to 12 ppm

  • Reference: Tetramethylsilane (TMS) at 0 ppm

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled pulse sequence

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: -10 to 200 ppm

  • Reference: CDCl₃ at 77.16 ppm

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation and Analysis:

  • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the liquid ester sample directly onto the center of the ATR crystal.

  • Acquire the sample spectrum.

  • After analysis, clean the crystal thoroughly.

Instrument Parameters:

  • Spectrometer: FTIR spectrometer with a diamond ATR accessory

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Apodization: Happ-Genzel

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the ester sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • For dicarboxylic acids, derivatization to their more volatile ester or silyl derivatives is often necessary before GC-MS analysis.[1][2][3][4]

Instrumental Conditions:

  • Gas Chromatograph:

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[1]

    • Injector Temperature: 250 °C[1]

    • Injection Mode: Splitless[1]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C[5]

    • Quadrupole Temperature: 150 °C[5]

    • Scan Range: m/z 40-400

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of this compound and its derivatives. This systematic approach ensures thorough characterization of the compounds.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Sample Adipic Acid Ester/Derivative Dissolution Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (GC-MS) Sample->Dissolution FTIR ATR-FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR GCMS GC-MS Analysis Dissolution->GCMS Structure_Elucidation Structure Elucidation (Chemical Shifts, Coupling Constants) NMR->Structure_Elucidation Functional_Groups Functional Group Identification (Vibrational Modes) FTIR->Functional_Groups Molecular_Weight Molecular Weight and Fragmentation Pattern GCMS->Molecular_Weight Compare Compare Spectra with Reference Data and Other Derivatives Structure_Elucidation->Compare Functional_Groups->Compare Molecular_Weight->Compare

Spectroscopic Analysis Workflow

References

Assessing the Biocompatibility of Adipic Acid Monoethyl Ester for Medical Devices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of materials for medical devices is a critical process governed by stringent biocompatibility requirements to ensure patient safety. Plasticizers, essential components for imparting flexibility to polymers like polyvinyl chloride (PVC), are under constant scrutiny for their potential biological effects. This guide provides a comparative assessment of the biocompatibility of Adipic acid monoethyl ester against common alternative plasticizers used in the medical device industry. The evaluation is based on key biocompatibility endpoints defined by the ISO 10993 standards: cytotoxicity, skin sensitization, and irritation.

Executive Summary

While this compound is used in various industrial applications, its biocompatibility for medical devices is not well-documented in publicly available literature. In contrast, several alternative plasticizers have undergone more extensive biocompatibility testing. This guide summarizes the available data to aid researchers in making informed decisions.

Key Findings:

  • This compound: Limited biocompatibility data is available. Safety data sheets suggest potential for skin and eye irritation, but specific studies in accordance with ISO 10993 are lacking.

  • Alternative Plasticizers: A range of alternatives to traditional phthalate plasticizers like DEHP are available, with varying degrees of biocompatibility.

    • TOTM (Tris (2-ethylhexyl) trimellitate): Generally considered to have a good safety profile with low cytotoxicity.

    • DEHA (Di(2-ethylhexyl) adipate): Shows low acute toxicity and is not considered a skin sensitizer.

    • DINCH (Di(isononyl) cyclohexane-1,2-dicarboxylate): While developed as a safer alternative, some studies indicate potential for cytotoxicity and metabolic disruption.

    • DOTP (Dioctyl terephthalate): Exhibits low toxicity and is a widely used non-phthalate plasticizer.

Comparative Biocompatibility Data

The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that direct comparative studies are limited, and the data has been collated from various sources.

Table 1: In Vitro Cytotoxicity Data

CompoundAssayCell LineResultsConclusion
This compound --No data available-
TOTM ISO 10993-5L929Non-cytotoxicSuitable for medical applications
DEHA ISO 10993-5L929Non-cytotoxicSuitable for medical applications
DINCH ISO 10993-5L929Cytotoxic at 0.05 mg/mLFurther evaluation needed[1]
DOTP ISO 10993-5-Generally non-cytotoxicSuitable for medical applications

Table 2: In Vivo Sensitization and Irritation Data

CompoundTestSpeciesResultsConclusion
This compound --May cause skin and eye irritation (SDS data)Potential irritant, further testing required
DEHA Draize TestGuinea PigNot a sensitizerLow potential for sensitization[2]
DINCH --Low dermal irritation potential, not a sensitizerLow potential for irritation and sensitization[3]

Experimental Protocols

Detailed methodologies for the key biocompatibility experiments are crucial for the interpretation and comparison of results. The following are generalized protocols based on the ISO 10993 standards.

ISO 10993-5: In Vitro Cytotoxicity Test (Elution Method)
  • Sample Preparation: The test material (e.g., plasticizer) is extracted in a cell culture medium (e.g., MEM) with and without serum at 37°C for 24-72 hours. The ratio of the material surface area to the volume of the extraction medium is standardized.

  • Cell Culture: A monolayer of L929 mouse fibroblast cells is cultured in a 96-well plate until it reaches near-confluence.

  • Exposure: The culture medium is replaced with the prepared extracts of the test material. Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are included.

  • Incubation: The cells are incubated with the extracts for a defined period, typically 24 to 72 hours.

  • Assessment:

    • Qualitative: The cells are examined microscopically for morphological changes, such as cell lysis, rounding, and detachment. A reactivity grade (0-4) is assigned.

    • Quantitative: Cell viability is assessed using a quantitative assay, such as the MTT assay, which measures mitochondrial activity. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect[4].

ISO 10993-10: Skin Sensitization Test (Guinea Pig Maximization Test - GPMT)
  • Induction Phase:

    • Intradermal Induction: Healthy, young adult albino guinea pigs are injected intradermally with the test substance extract (in saline and oil), Freund's Complete Adjuvant (FCA), and a mixture of the two.

    • Topical Induction: One week after the intradermal injections, the same area is treated topically with the test substance extract under an occlusive patch for 48 hours.

  • Challenge Phase: Two weeks after the topical induction, a challenge patch with the test substance extract is applied to a naive site on the flank of the animals for 24 hours.

  • Observation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal.

  • Evaluation: The severity of the skin reactions is scored. A higher number of sensitized animals in the test group compared to the control group indicates a sensitizing potential[5][6].

ISO 10993-10: Intracutaneous Reactivity Test
  • Sample Preparation: Extracts of the test material are prepared in both polar (e.g., saline) and non-polar (e.g., cottonseed oil) solvents according to ISO 10993-12.

  • Injection: A small volume (typically 0.2 mL) of the test extract is injected intracutaneously into five sites on the back of each of at least two healthy albino rabbits. The corresponding solvent control is injected on the contralateral side.

  • Observation: The injection sites are observed for erythema and edema at 24, 48, and 72 hours post-injection.

  • Evaluation: The skin reactions are scored on a scale of 0 to 4. The overall mean score for the test sites is compared to the control sites. A mean score difference of 1.0 or less is typically considered a non-irritating response[7][8].

Visualizing Biocompatibility Assessment

To better understand the workflow and logical relationships in biocompatibility testing, the following diagrams are provided.

Biocompatibility_Workflow cluster_0 Phase 1: Planning & Characterization cluster_1 Phase 2: In Vitro Testing cluster_2 Phase 3: In Vivo Testing cluster_3 Phase 4: Final Assessment Material Characterization Material Characterization Literature Review Literature Review Material Characterization->Literature Review Risk Assessment (ISO 14971) Risk Assessment (ISO 14971) Literature Review->Risk Assessment (ISO 14971) Biological Evaluation Plan (BEP) Biological Evaluation Plan (BEP) Risk Assessment (ISO 14971)->Biological Evaluation Plan (BEP) Cytotoxicity (ISO 10993-5) Cytotoxicity (ISO 10993-5) Biological Evaluation Plan (BEP)->Cytotoxicity (ISO 10993-5) Sensitization (ISO 10993-10) Sensitization (ISO 10993-10) Cytotoxicity (ISO 10993-5)->Sensitization (ISO 10993-10) Irritation (ISO 10993-10) Irritation (ISO 10993-10) Sensitization (ISO 10993-10)->Irritation (ISO 10993-10) Systemic Toxicity (ISO 10993-11) Systemic Toxicity (ISO 10993-11) Irritation (ISO 10993-10)->Systemic Toxicity (ISO 10993-11) Toxicological Risk Assessment Toxicological Risk Assessment Systemic Toxicity (ISO 10993-11)->Toxicological Risk Assessment Final Biocompatibility Report Final Biocompatibility Report Toxicological Risk Assessment->Final Biocompatibility Report

Caption: A generalized workflow for the biocompatibility assessment of medical device materials.

Tiered_Approach Tier 1 Initial Assessment: Physical/Chemical Information Literature Review Tier 2 In Vitro Testing: Cytotoxicity (ISO 10993-5) Tier 1->Tier 2 If insufficient data Tier 3 In Vivo Testing (as needed): Sensitization (ISO 10993-10) Irritation (ISO 10993-10) Systemic Toxicity Tier 2->Tier 3 If cytotoxic or further risk identified Tier 4 Long-term/Specific Testing (as needed): Genotoxicity, Carcinogenicity, Reproductive Toxicity Tier 3->Tier 4 For long-term or high-risk devices

Caption: Tiered approach to biocompatibility testing as per ISO 10993-1.

References

Safety Operating Guide

Navigating the Disposal of Adipic Acid Monoethyl Ester: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents extends throughout their lifecycle, culminating in their safe and compliant disposal. This guide provides essential safety and logistical information for the proper disposal of adipic acid monoethyl ester, ensuring the protection of laboratory personnel and the environment. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. Always consult the Safety Data Sheet (SDS) for the most detailed information.

Personal Protective Equipment (PPE): The first line of defense against chemical exposure is the consistent and correct use of PPE.[1][2][3]

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety glasses with side shields or gogglesEssential to protect eyes from splashes. Standard EN166 or OSHA 29 CFR 1910.133 compliant eyewear is recommended.[4]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are generally suitable for handling esters.[2] Always inspect gloves for integrity before use.
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing from accidental contact.[1]
Respiratory Protection Not generally required under normal useWork should be conducted in a well-ventilated area. If dusts or aerosols are likely to be generated, a NIOSH-approved respirator is recommended.[1]

Safe Handling Practices:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential dust or vapors.[5]

  • Avoid direct contact with skin, eyes, and clothing.[4]

  • Wash hands thoroughly with soap and water after handling the chemical.[6]

  • Do not eat, drink, or smoke in areas where chemicals are handled or stored.[5]

  • Keep containers tightly closed when not in use to prevent the release of vapors.[5]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity. Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition from the area.[5]

  • Contain the Spill: For small spills, absorb the material with an inert substance such as vermiculite, sand, or earth.[5]

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[4] Do not dispose of spilled material in the regular trash.

  • Clean the Area: Thoroughly clean the spill area with soap and water.

  • Decontaminate PPE: Clean or dispose of contaminated PPE as hazardous waste.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical process that ensures safety and regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]

  • Waste Characterization: The first and most critical step is to characterize the waste. As the generator, you are responsible for determining if the waste is hazardous according to federal, state, and local regulations.[8] this compound waste includes:

    • Unused or surplus product.

    • Solutions containing the dissolved ester.

    • Contaminated materials such as gloves, pipette tips, and weighing papers.[7]

  • Segregation and Collection:

    • Solid Waste: Collect solid this compound waste and contaminated disposable materials in a designated, clearly labeled, and sealed container. The container must be compatible with the chemical.[9]

    • Liquid Waste: If the ester is in a solution, collect it in a separate, labeled, and sealed container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[9]

  • Labeling: Properly label the waste container with the following information:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "this compound".[9]

    • The concentration and quantity of the waste.

    • The date of accumulation.[9]

    • Any associated hazards.

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central waste storage facility.[9] The storage area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[5]

  • Professional Disposal: The final and most crucial step is to arrange for disposal through a licensed professional waste disposal service.[7] Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste, applicable to this compound.

G A Waste Generation (this compound) B Characterize Waste (Solid, Liquid, Contaminated Materials) A->B C Is the waste hazardous? B->C D Segregate and Collect in Labeled, Sealed Container C->D Yes G Follow Institutional Guidelines for Non-Hazardous Waste Disposal C->G No E Store in Designated Satellite Accumulation Area (SAA) D->E F Contact Environmental Health & Safety (EHS) for Professional Disposal E->F

Disposal decision workflow for laboratory chemical waste.

References

Personal protective equipment for handling Adipic acid monoethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for the handling of Adipic acid monoethyl ester (CAS No. 626-86-8). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

I. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Protection TypeRecommended EquipmentStandard
Eye Protection Safety glasses with side-shields or gogglesEN 166 (EU) or OSHA 29 CFR 1910.133 (US)
Hand Protection Chemically resistant gloves (Nitrile rubber, Neoprene, or PVC)EN 374 (EU)
Skin and Body Protection Long-sleeved laboratory coat, chemical-resistant apronN/A
Respiratory Protection Generally not required under normal, well-ventilated use. For large quantities, in emergencies, or when dust/aerosol formation is possible, use a NIOSH-approved respirator with a particle filter (e.g., N95).NIOSH/MSHA approved

II. Operational Plan: Step-by-Step Handling Procedure

Adherence to this procedural workflow is critical for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_spill Spill & Emergency prep 1. Preparation handling 2. Handling prep->handling Proceed post_handling 3. Post-Handling handling->post_handling Complete spill 4. Spill & Emergency handling->spill If spill occurs prep_1 Ensure adequate ventilation prep_2 Don appropriate PPE prep_1->prep_2 prep_3 Locate safety equipment (eyewash, shower) prep_2->prep_3 handling_1 Avoid contact with skin and eyes handling_2 Do not breathe dust or vapors handling_1->handling_2 handling_3 Keep away from incompatible materials (oxidizing agents, bases) handling_2->handling_3 post_1 Wash hands thoroughly post_2 Decontaminate work surfaces post_1->post_2 post_3 Store in a cool, dry, well-ventilated area in a tightly sealed container post_2->post_3 spill_1 Evacuate and ventilate area spill_2 Wear appropriate PPE spill_1->spill_2 spill_3 Contain and clean up with inert absorbent material spill_2->spill_3 spill_4 Dispose of waste in a sealed container spill_3->spill_4

Caption: Workflow for the safe handling of this compound.

III. First Aid Measures

Immediate response is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[1][2]
Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]

IV. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Step 1: Classification

  • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]

Step 2: Collection and Storage of Waste

  • Collect waste material in a suitable, properly labeled, and sealed container.

  • Store waste containers in a designated, cool, dry, and well-ventilated area, away from incompatible materials.

Step 3: Disposal

  • Dispose of waste material through a licensed professional waste disposal service.

  • Do not allow the chemical to enter drains or waterways.[4]

  • Empty containers may retain product residue and should be disposed of in the same manner as the chemical.

cluster_classify Waste Classification cluster_collect Waste Collection cluster_dispose Final Disposal classify 1. Classify Waste collect 2. Collect & Store Waste classify->collect Based on regulations dispose 3. Professional Disposal collect->dispose Transfer to licensed service classify_1 Consult local, regional, and national regulations classify_2 Determine if hazardous classify_1->classify_2 collect_1 Use suitable, labeled, sealed containers collect_2 Store in a designated safe area collect_1->collect_2 dispose_1 Engage a licensed waste disposal service dispose_2 Ensure no environmental release dispose_1->dispose_2

Caption: Logical workflow for the disposal of this compound.

V. Exposure Limits and Physical Properties

Currently, there are no established occupational exposure limits (OELs) for this compound by major regulatory bodies in the United States.[2][5]

ParameterValue
OSHA PEL None established
ACGIH TLV None established
NIOSH REL None established
Appearance Clear, solid
Odor Odorless[1][2]
Melting Point 28 - 29 °C / 82.4 - 84.2 °F[1][2]
Boiling Point 180 °C / 356 °F[1]
Flash Point > 112 °C / > 233.6 °F[1][2]
Incompatible Materials Oxidizing agents, Bases, Reducing agents[2][5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.